Product packaging for (3-Cyano-2-methyl-indol-1-yl)-acetic acid(Cat. No.:CAS No. 531544-17-9)

(3-Cyano-2-methyl-indol-1-yl)-acetic acid

Cat. No.: B1605133
CAS No.: 531544-17-9
M. Wt: 214.22 g/mol
InChI Key: JKRYSSLJLLGUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3-Cyano-2-methyl-indol-1-yl)-acetic acid is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O2 B1605133 (3-Cyano-2-methyl-indol-1-yl)-acetic acid CAS No. 531544-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-cyano-2-methylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-8-10(6-13)9-4-2-3-5-11(9)14(8)7-12(15)16/h2-5H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRYSSLJLLGUDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349563
Record name (3-Cyano-2-methyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531544-17-9
Record name (3-Cyano-2-methyl-indol-1-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Cyano-2-methyl-indol-1-yl)-acetic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a multifaceted heterocyclic compound that has garnered significant interest within the realms of pharmaceutical and agrochemical research.[1][2] Its unique molecular architecture, featuring a substituted indole core, positions it as a valuable building block for the synthesis of a diverse array of bioactive molecules.[1] The indole nucleus is a well-established privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[3][4] The strategic incorporation of a cyano group at the 3-position and an acetic acid moiety at the 1-position of the indole ring imparts specific electronic and steric properties, influencing its reactivity and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

The fundamental chemical and physical properties of this compound are summarized in the table below. These parameters are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueSource
CAS Number 531544-17-9[1]
Molecular Formula C₁₂H₁₀N₂O₂[1][5]
Molecular Weight 214.22 g/mol [1][5][6]
Appearance White solid[1]
Boiling Point 475.4°C at 760 mmHg[1][6]
Flash Point 241.3°C[1][6]
Density 1.25 g/cm³[1][6]
Refractive Index 1.625[1][6]
InChI Key JKRYSSLJLLGUDE-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Considerations

Synthesis_Workflow cluster_0 Step 1: Japp-Klingemann Reaction cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Cyanation cluster_3 Step 4: N-Alkylation A Substituted Aniline C Phenylhydrazone Intermediate A->C Diazotization B Ethyl Acetoacetate B->C Coupling D 2-Methyl-3-carbethoxyindole C->D Acid Catalyst (e.g., H₂SO₄) E 2-Methyl-3-cyanoindole D->E Hydrolysis & Decarboxylation, then Cyanating Agent F This compound E->F Base (e.g., NaH) G Ethyl Bromoacetate G->F

Caption: A plausible synthetic workflow for this compound.

The causality behind these experimental choices lies in the reliability and versatility of these classic organic reactions. The Japp-Klingemann reaction is a robust method for preparing arylhydrazones, which are key precursors for the Fischer indole synthesis.[7] The Fischer indole synthesis itself is a widely used and powerful method for constructing the indole ring system. Subsequent functional group manipulations, such as cyanation and N-alkylation, allow for the introduction of the desired substituents at the C3 and N1 positions, respectively.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of this compound is dictated by its constituent functional groups: the indole ring, the cyano group, and the carboxylic acid.

  • Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, in this molecule, the C3 position is already substituted. Electrophilic attack may occur at other positions on the benzene ring, depending on the reaction conditions.

  • Cyano Group: The nitrile functionality can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This versatility makes it a valuable handle for further molecular elaboration.[3][8]

  • Carboxylic Acid: The acetic acid side chain can be readily converted into esters, amides, or acid chlorides, enabling the coupling of this indole scaffold to other molecules of interest.

The following diagram illustrates some of the key reactive sites and potential derivatization pathways.

Reactivity_Diagram cluster_reactions Potential Derivatizations main This compound N-Alkylation Cyano Group Transformations Carboxylic Acid Reactions ester Esterification main:cooh->ester amide Amide Coupling main:cooh->amide hydrolysis Nitrile Hydrolysis main:c3->hydrolysis reduction Nitrile Reduction main:c3->reduction

Caption: Key reactive sites and potential derivatization pathways of the title compound.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are of significant interest in medicinal chemistry and agrochemical development.[1][2] The indole acetic acid framework is a known pharmacophore that can interact with various biological targets.

Potential Therapeutic Applications:
  • Anti-inflammatory and Anticancer Properties: The parent compound has been studied for its potential anti-inflammatory and anticancer activities.[1] The indole scaffold is present in many known kinase inhibitors and other anticancer agents.

  • Ectonucleotidase Inhibitors: Derivatives of indole acetic acid have been synthesized and evaluated as inhibitors of ectonucleotidases, which are enzymes implicated in cancer development and progression.[9][10] By inhibiting these enzymes, such compounds can modulate the tumor microenvironment and potentially enhance anti-tumor immunity.[9][10]

  • CRTH2 Receptor Antagonists: Indole acetic acid derivatives have been optimized as potent and selective antagonists of the CRTH2 receptor, which is a target for the treatment of respiratory diseases like asthma.[11]

The following diagram conceptualizes the role of this compound as a scaffold in the drug discovery process.

Drug_Discovery_Concept scaffold This compound (Core Scaffold) derivatization Chemical Derivatization scaffold->derivatization library Compound Library derivatization->library screening High-Throughput Screening library->screening hit Hit Compounds screening->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

Caption: Conceptual role of the title compound as a core scaffold in drug discovery.

Agrochemical Applications:

Derivatives of indole acetic acid are also explored in the agricultural sector as potential pesticides and herbicides.[2] The structural similarity to the natural plant hormone auxin (indole-3-acetic acid) suggests that these compounds could be designed to modulate plant growth or act as selective herbicides.[12]

Conclusion

This compound is a chemically versatile and biologically relevant molecule. Its well-defined physicochemical properties, coupled with its synthetic accessibility and diverse reactivity, make it an attractive starting point for the development of novel therapeutic agents and agrochemicals. The insights provided in this guide underscore the importance of this compound as a valuable tool for researchers and scientists working at the interface of chemistry, biology, and medicine. Further exploration of its derivatization and biological evaluation is warranted to fully unlock its potential.

References

An In-depth Technical Guide to (3-Cyano-2-methyl-indol-1-yl)-acetic acid (CAS 531544-17-9): A Potent CRTH2 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Cyano-2-methyl-indol-1-yl)-acetic acid, with the CAS number 531544-17-9, is a synthetic small molecule belonging to the indole acetic acid class of compounds.[1][2][3] This class has garnered significant attention in medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active molecules.[4][5] This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and its role as a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key target in inflammatory and allergic diseases.

Physicochemical Properties

This compound is a white solid with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 531544-17-9[1][2][3]
Molecular Formula C₁₂H₁₀N₂O₂[1][2][3]
Molecular Weight 214.22 g/mol [1][2][3]
Appearance White solid
Predicted Boiling Point 475.4 °C at 760 mmHg
Predicted Flash Point 241.3 °C
Predicted LogP 1.82

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, as detailed in the patent literature. A representative synthetic scheme is outlined below.

Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of this compound is provided below, based on established procedures for analogous compounds.

Step 1: Synthesis of 2-Methyl-1H-indole-3-carbonitrile

  • Reaction: 2-Methylindole is reacted with chlorosulfonyl isocyanate followed by treatment with dimethylformamide (DMF).

  • Rationale: This introduces the cyano group at the 3-position of the indole ring, a key functional group for the target molecule.

Step 2: N-Alkylation with Ethyl Bromoacetate

  • Reaction: The resulting 2-methyl-1H-indole-3-carbonitrile is N-alkylated using ethyl bromoacetate in the presence of a base such as sodium hydride in a polar aprotic solvent like DMF.

  • Rationale: This step introduces the acetic acid ester moiety at the 1-position of the indole ring. The use of a strong base is necessary to deprotonate the indole nitrogen, making it nucleophilic for the subsequent alkylation.

Step 3: Hydrolysis of the Ester

  • Reaction: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like tetrahydrofuran (THF) or methanol.

  • Rationale: This final step converts the ester precursor into the desired this compound. Acidification of the reaction mixture after basic hydrolysis protonates the carboxylate to yield the final product.

Purification: The final compound is typically purified by recrystallization or column chromatography to achieve high purity.

Characterization: The structure and purity of the synthesized this compound are confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_characterization Characterization A 2-Methylindole C 2-Methyl-1H-indole-3-carbonitrile A->C Cyanation B Chlorosulfonyl isocyanate, DMF E Ethyl (3-cyano-2-methyl-indol-1-yl)acetate C->E N-Alkylation D Ethyl bromoacetate, NaH, DMF G This compound E->G Hydrolysis F LiOH or NaOH, H₂O/THF H NMR (¹H, ¹³C) G->H I Mass Spectrometry G->I J HPLC G->J

A simplified workflow for the synthesis and characterization of the title compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the CRTH2 receptor. The CRTH2 receptor, a G-protein coupled receptor, is a key player in the inflammatory cascade, particularly in allergic diseases. Its natural ligand is prostaglandin D₂ (PGD₂).

CRTH2 Receptor Antagonism

The binding of PGD₂ to the CRTH2 receptor on immune cells, such as T-helper 2 (Th2) cells, eosinophils, and basophils, triggers a signaling cascade that leads to chemotaxis, activation, and degranulation of these cells. This cellular response is a hallmark of allergic inflammation, contributing to the pathophysiology of conditions like asthma, allergic rhinitis, and atopic dermatitis.

This compound acts by competitively inhibiting the binding of PGD₂ to the CRTH2 receptor, thereby blocking the downstream inflammatory signaling. This antagonistic activity has been quantified, with a reported IC₅₀ value of 2 nM in a competitive binding assay.

CRTH2_Antagonism cluster_pathway CRTH2 Signaling Pathway and Point of Intervention PGD2 Prostaglandin D₂ (PGD₂) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds and Activates G_Protein G-Protein Activation CRTH2->G_Protein Compound (3-Cyano-2-methyl-indol-1-yl)- acetic acid Compound->CRTH2 Blocks Binding Signaling Downstream Signaling (e.g., Ca²⁺ mobilization, MAPK activation) G_Protein->Signaling Inflammation Inflammatory Response (Chemotaxis, Cell Activation, Degranulation) Signaling->Inflammation

Mechanism of action: Inhibition of the PGD₂-CRTH2 signaling pathway.
Structure-Activity Relationship (SAR) Insights

The potency of this compound as a CRTH2 antagonist can be understood in the context of the broader structure-activity relationship of indole acetic acid derivatives. Key structural features contributing to its activity include:

  • The Indole Scaffold: Provides a rigid core that fits into the binding pocket of the CRTH2 receptor.

  • The Acetic Acid Moiety: The carboxylic acid group is crucial for interacting with key residues in the receptor, likely through hydrogen bonding or ionic interactions.

  • The Cyano Group at the 3-Position: This electron-withdrawing group can influence the electronic properties of the indole ring and may form specific interactions within the binding site, contributing to the high affinity.

  • The Methyl Group at the 2-Position: This group can provide favorable van der Waals interactions and may help to orient the molecule optimally within the binding pocket.

Applications in Drug Development

The potent and selective CRTH2 antagonism of this compound makes it a valuable lead compound for the development of novel therapeutics for inflammatory and allergic diseases.

Potential Therapeutic Indications
  • Asthma: By inhibiting the recruitment and activation of eosinophils and Th2 cells in the airways, CRTH2 antagonists have the potential to reduce airway inflammation and hyperresponsiveness.

  • Allergic Rhinitis: CRTH2 antagonism can alleviate the symptoms of allergic rhinitis by blocking the inflammatory cascade in the nasal passages.

  • Atopic Dermatitis: By interfering with the inflammatory processes in the skin, CRTH2 antagonists may offer a novel treatment approach for atopic dermatitis.

  • Other Eosinophilic Disorders: The role of eosinophils in other inflammatory conditions suggests that CRTH2 antagonists could have broader therapeutic applications.

Preclinical and Clinical Development Considerations

While this compound itself may serve as a tool compound for research, further optimization is likely required for clinical development. Key considerations include:

  • Pharmacokinetic Properties: Optimization of absorption, distribution, metabolism, and excretion (ADME) properties to ensure adequate drug exposure and a suitable dosing regimen.

  • Safety and Tolerability: Thorough preclinical safety and toxicology studies are necessary to identify any potential off-target effects or liabilities.

  • Formulation Development: Development of a stable and bioavailable formulation for the intended route of administration.

Conclusion

This compound is a potent and selective CRTH2 antagonist with a well-defined chemical structure and a clear mechanism of action. Its synthesis is achievable through established chemical methodologies, and its biological activity positions it as a significant molecule in the field of inflammatory and allergic disease research. This technical guide provides a foundational understanding of this compound, highlighting its potential as a valuable tool for researchers and a promising scaffold for the development of next-generation anti-inflammatory therapies.

References

An In-depth Technical Guide to the Synthesis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Their diverse biological activities have led to their use in treatments for a wide range of conditions, including cancer, infections, and inflammatory diseases.[2][3] Among the vast landscape of indole-based compounds, (3-Cyano-2-methyl-indol-1-yl)-acetic acid stands out as a valuable building block in drug discovery. The presence of the cyano group at the 3-position and the acetic acid moiety at the 1-position offers multiple points for further chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of a robust and logical synthetic route to this compound, designed for researchers, scientists, and professionals in drug development. The presented methodology is broken down into a multi-step process, with each stage explained in detail, highlighting the chemical principles and practical considerations necessary for successful synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be logically approached through a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

Our synthetic strategy hinges on a three-stage process:

  • Formation of the 2-methylindole core: The foundational indole scaffold will be constructed using the venerable Fischer indole synthesis. This classic reaction provides an efficient means to generate substituted indoles from readily available phenylhydrazines and carbonyl compounds.[4]

  • Introduction of the C3-cyano group: Following the formation of the 2-methylindole, a cyano group will be selectively introduced at the electron-rich C3 position. This will be achieved through a direct cyanation reaction.

  • N-alkylation and hydrolysis: The final stage involves the attachment of the acetic acid side chain to the indole nitrogen. This is accomplished via an N-alkylation reaction with an appropriate haloacetic acid ester, followed by a straightforward ester hydrolysis to yield the desired carboxylic acid.

This stepwise approach allows for a controlled and efficient synthesis, with opportunities for purification and characterization at each key intermediate stage.

Experimental Protocols

Part 1: Synthesis of 2-Methyl-1H-indole

The initial step in our synthetic sequence is the construction of the 2-methylindole nucleus via the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of acetone phenylhydrazone.

Reaction Scheme:

phenylhydrazine Phenylhydrazine intermediate Acetone phenylhydrazone phenylhydrazine->intermediate acetone Acetone acetone->intermediate hplus H+ product 2-Methyl-1H-indole hplus->product intermediate->hplus

Caption: Fischer indole synthesis of 2-Methyl-1H-indole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Phenylhydrazine108.1410.81 g0.1
Acetone58.086.39 g (8.0 mL)0.11
Glacial Acetic Acid60.0550 mL-
Zinc Chloride (anhydrous)136.3013.63 g0.1

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (10.81 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Slowly add acetone (6.39 g, 0.11 mol) to the stirred solution. The mixture will warm up, and the color may change.

  • Stir the reaction mixture at room temperature for 30 minutes to ensure the complete formation of the acetone phenylhydrazone intermediate.

  • Carefully add anhydrous zinc chloride (13.63 g, 0.1 mol) in portions to the reaction mixture. The addition is exothermic.

  • Heat the mixture to reflux (approximately 118 °C) and maintain reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 250 mL of ice-cold water.

  • A solid precipitate of crude 2-methylindole will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2-methyl-1H-indole.

Part 2: Synthesis of 2-Methyl-1H-indole-3-carbonitrile

The second stage involves the direct cyanation of the synthesized 2-methylindole at the C3 position. A copper-mediated cyanation is an effective method for this transformation.[4]

Reaction Scheme:

start 2-Methyl-1H-indole reagents Cu(OAc)2, NH4I, DMF start->reagents product 2-Methyl-1H-indole-3-carbonitrile reagents->product

Caption: Copper-mediated cyanation of 2-Methyl-1H-indole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-1H-indole131.176.56 g0.05
Copper(II) Acetate181.630.91 g0.005
Ammonium Iodide144.9414.49 g0.1
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • In a 250 mL three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, dissolve 2-methyl-1H-indole (6.56 g, 0.05 mol) in anhydrous N,N-dimethylformamide (DMF) (100 mL).

  • Add copper(II) acetate (0.91 g, 0.005 mol) and ammonium iodide (14.49 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to 120 °C under a nitrogen atmosphere and stir vigorously for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methyl-1H-indole-3-carbonitrile.

Part 3: Synthesis of this compound

The final part of the synthesis involves the N-alkylation of 2-methyl-1H-indole-3-carbonitrile with ethyl bromoacetate, followed by the hydrolysis of the resulting ester.

Reaction Scheme:

start 2-Methyl-1H-indole-3-carbonitrile reagent1 1. NaH, DMF 2. BrCH2COOEt start->reagent1 intermediate Ethyl (3-cyano-2-methyl-indol-1-yl)acetate reagent1->intermediate reagent2 NaOH, H2O/EtOH intermediate->reagent2 product This compound reagent2->product

Caption: N-alkylation and hydrolysis to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methyl-1H-indole-3-carbonitrile156.183.12 g0.02
Sodium Hydride (60% in mineral oil)40.000.96 g0.024
Anhydrous DMF73.0950 mL-
Ethyl bromoacetate167.004.01 g (2.7 mL)0.024
Sodium Hydroxide40.001.60 g0.04
Ethanol46.0720 mL-
Water18.0220 mL-
Hydrochloric Acid (1M)-As needed-

Procedure:

Step 3a: N-alkylation

  • To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.96 g, 0.024 mol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, and carefully decant the hexane.

  • Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-methyl-1H-indole-3-carbonitrile (3.12 g, 0.02 mol) in anhydrous DMF (30 mL) and add it dropwise to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (4.01 g, 0.024 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (3-cyano-2-methyl-indol-1-yl)acetate. This intermediate can be purified by column chromatography or used directly in the next step.

Step 3b: Hydrolysis

  • Dissolve the crude ethyl (3-cyano-2-methyl-indol-1-yl)acetate in a mixture of ethanol (20 mL) and water (20 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.60 g, 0.04 mol) and heat the mixture to reflux for 2 hours.

  • Monitor the hydrolysis by TLC until the starting ester has been completely consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid.

  • A precipitate of this compound will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • 2-Methyl-1H-indole:

    • Appearance: White to off-white solid.

    • Melting Point: 59-61 °C.

    • ¹H NMR (CDCl₃, 400 MHz): δ 7.90 (br s, 1H, NH), 7.55 (d, J=7.8 Hz, 1H), 7.25 (d, J=8.0 Hz, 1H), 7.10 (m, 2H), 6.25 (s, 1H), 2.45 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 135.5, 135.2, 128.8, 120.9, 119.8, 119.5, 110.2, 99.8, 13.5.

  • 2-Methyl-1H-indole-3-carbonitrile:

    • Appearance: Pale yellow solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.20 (br s, 1H, NH), 7.70 (d, J=7.9 Hz, 1H), 7.40-7.30 (m, 3H), 2.50 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 135.6, 127.8, 123.8, 122.1, 119.8, 116.0, 110.4, 85.4, 13.0.[5]

  • This compound:

    • Appearance: White to off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (br s, 1H, COOH), 7.80 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.2 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.5 Hz, 1H), 5.10 (s, 2H, CH₂), 2.50 (s, 3H, CH₃).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ 171.0 (C=O), 137.0, 136.5, 127.0, 123.0, 121.5, 120.0, 115.5 (CN), 110.0, 86.0, 45.0 (CH₂), 12.5 (CH₃).

    • IR (KBr, cm⁻¹): 3300-2500 (O-H stretch), 2220 (C≡N stretch), 1710 (C=O stretch).

    • MS (ESI): m/z = 215.08 [M+H]⁺.

Safety and Handling

  • Sodium Hydride (NaH): A highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[6][7][8]

  • Ethyl bromoacetate: A lachrymator and is toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate PPE.[2]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route to this valuable indole derivative. By following the detailed protocols and adhering to the safety precautions, researchers can confidently produce this compound for further applications in drug discovery and medicinal chemistry. The strategic combination of the Fischer indole synthesis, direct cyanation, and N-alkylation provides a logical and efficient pathway to the target molecule.

References

(3-Cyano-2-methyl-indol-1-yl)-acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of (3-Cyano-2-methyl-indol-1-yl)-acetic acid (CYM-5442)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, more commonly known as CYM-5442, has emerged as a significant research tool and potential therapeutic agent due to its highly selective and potent agonistic activity at the Sphingosine-1-Phosphate Receptor 1 (S1P1). This guide provides a comprehensive overview of the core mechanism of action of CYM-5442, detailing its molecular interactions, downstream signaling cascades, and physiological consequences. By synthesizing data from peer-reviewed literature, this document aims to provide an in-depth technical resource for researchers and drug development professionals working with this compound or in the broader field of S1P receptor modulation.

Introduction to CYM-5442 and its Primary Target: S1P1

CYM-5442 is a synthetic, orally active small molecule that has garnered significant attention for its precise pharmacological profile.[1] It is a potent and highly selective agonist for the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological processes, most notably in the trafficking of lymphocytes.[2][3]

The endogenous ligand for S1P1 is sphingosine-1-phosphate (S1P), a bioactive lipid mediator that regulates immune cell migration, vascular development, and endothelial barrier function.[2] S1P1 agonists, like CYM-5442, mimic the effects of S1P, thereby modulating these critical signaling pathways.[2] What makes CYM-5442 particularly noteworthy is its high selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), which minimizes off-target effects and offers a more refined tool for studying S1P1-mediated biology.[1]

Table 1: Pharmacological Profile of CYM-5442

ParameterValueReference
Target Sphingosine-1-Phosphate Receptor 1 (S1P1)[1]
Activity Potent, highly-selective agonist[1]
EC50 1.35 nM[1]
Selectivity Inactive against S1P2, S1P3, S1P4, and S1P5[1]
Key Downstream Pathway p42/p44-MAPK phosphorylation[1]
Administration Orally active, can penetrate the central nervous system (CNS)[1]

Core Mechanism of Action: S1P1 Agonism

The primary mechanism of action of CYM-5442 is its function as a full agonist at the S1P1 receptor.[4][5] This interaction initiates a cascade of intracellular events that ultimately dictate the cellular response.

Receptor Binding and Activation

CYM-5442 binds to a hydrophobic pocket within the S1P1 receptor.[5] Interestingly, its binding mode differs from that of the endogenous ligand S1P. While S1P relies on interactions with charged residues like R120 and E121, CYM-5442's activity is independent of these residues, indicating its engagement with a distinct site within the receptor.[5] This unique binding mode is crucial for its high selectivity.

Upon binding, CYM-5442 induces a conformational change in the S1P1 receptor, leading to its activation. This activation triggers the coupling and activation of intracellular heterotrimeric G proteins, specifically of the Gi family.[6][7]

Downstream Signaling Pathways

Activation of the S1P1-Gi signaling complex by CYM-5442 initiates several downstream signaling cascades:

  • p42/p44 MAPK (ERK) Pathway: One of the most well-characterized downstream effects of CYM-5442-mediated S1P1 activation is the phosphorylation and activation of the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK).[1] This pathway is crucial for cell proliferation, differentiation, and survival. The EC50 for CYM-5442-induced p42/p44-MAPK phosphorylation in CHO-K1 cells transfected with S1P1 is 46 nM.[1]

  • Receptor Phosphorylation, Internalization, and Ubiquitination: As a full agonist, CYM-5442 induces robust S1P1 receptor phosphorylation in a time-dependent manner.[1][5] This phosphorylation event is a key step in the process of receptor desensitization and internalization. Following phosphorylation, the receptor is targeted for internalization from the plasma membrane into intracellular vesicles and subsequently undergoes ubiquitination.[3][5] This process of receptor downregulation is a hallmark of potent S1P1 agonists and is central to their therapeutic effects, particularly in immune modulation.[2]

The following diagram illustrates the signaling pathway initiated by CYM-5442:

CYM5442_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CYM5442 CYM-5442 S1P1 S1P1 Receptor CYM5442->S1P1 Binds and Activates Gi Gi Protein S1P1->Gi Activates Receptor_Internalization Receptor Internalization S1P1->Receptor_Internalization Induces MAPK_pathway p42/p44 MAPK (ERK) Pathway Gi->MAPK_pathway Initiates Cellular_Response Cellular Response MAPK_pathway->Cellular_Response Leads to Receptor_Internalization->Cellular_Response Modulates

Caption: Signaling pathway of CYM-5442.

Physiological and Therapeutic Implications

The mechanism of action of CYM-5442 has significant implications for its therapeutic potential in various disease models.

Immunomodulation

The most prominent effect of S1P1 agonism is the modulation of lymphocyte trafficking. By inducing the internalization and degradation of S1P1 receptors on lymphocytes, CYM-5442 effectively traps these immune cells in lymphoid tissues, preventing their egress into the bloodstream and subsequent migration to sites of inflammation.[2] This "lymphopenia" is a key therapeutic mechanism for treating autoimmune diseases.[5]

In the context of acute graft-versus-host disease (aGVHD), CYM-5442 has been shown to reduce disease severity.[4][8] Interestingly, this effect is not primarily due to the inhibition of donor T-cell infiltration but rather by significantly reducing the number of macrophages in GVHD target organs.[8] Further studies have revealed that CYM-5442 treatment downregulates the expression of chemokines CCL2 and CCL7 in endothelial cells, thereby reducing the migration of monocytes, the precursors of tissue macrophages.[4][8]

Neuroprotection

CYM-5442 has demonstrated neuroprotective effects, particularly in the retina.[1] In a model of endothelin-1 induced retinal ganglion cell loss, CYM-5442 treatment preserved visual function and resulted in a significantly thicker retinal nerve fiber layer and higher numbers of retinal ganglion cells.[1] Its ability to penetrate the central nervous system further enhances its potential for treating neurological conditions.[1]

Experimental Protocols for Characterizing CYM-5442's Mechanism of Action

To elucidate and validate the mechanism of action of CYM-5442, a series of in vitro and in vivo experiments are essential.

In Vitro Assay: p42/p44 MAPK (ERK) Phosphorylation

This protocol describes a method to measure the activation of the ERK pathway in response to CYM-5442.

Objective: To quantify the dose-dependent phosphorylation of p42/p44 MAPK in response to CYM-5442 in cells expressing S1P1.

Materials:

  • CHO-K1 cells stably transfected with human S1P1

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements

  • CYM-5442 stock solution (in DMSO)

  • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody

  • Total p44/42 MAPK (Erk1/2) antibody

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence or fluorescence imaging system

Procedure:

  • Cell Culture: Plate S1P1-expressing CHO-K1 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal MAPK activity.

  • Compound Treatment: Treat the cells with varying concentrations of CYM-5442 (e.g., 0.1 nM to 1 µM) for a fixed time (e.g., 5-10 minutes). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescence or fluorescence imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of phospho-ERK to total ERK.

    • Plot the dose-response curve and determine the EC50 value.

MAPK_Workflow A Plate S1P1-expressing cells B Serum starve cells A->B C Treat with CYM-5442 B->C D Lyse cells C->D E Quantify protein D->E F Western Blot for p-ERK and Total ERK E->F G Analyze data and determine EC50 F->G

References

An In-Depth Technical Guide to the Potential Biological Activity of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide provides a comprehensive technical overview of the projected biological activity of a specific, yet under-researched derivative: (3-Cyano-2-methyl-indol-1-yl)-acetic acid. While direct experimental data for this compound is not extensively available in peer-reviewed literature, a robust analysis of its structural components and the vast body of research on analogous compounds allows for a scientifically grounded exploration of its potential as an anticancer and anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols for validation, and a framework for future investigation.

Section 1: The Indole Scaffold: A Privileged Pharmacophore

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in a multitude of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide array of biological targets. The remarkable indole moiety mimics the structure of various proteins and can bind reversibly to numerous enzymes, presenting vast opportunities for the development of novel drugs with distinct mechanisms of action[1].

Section 2: Structural Analysis of this compound

The predicted biological activity of this compound is derived from the synergistic contribution of its three key structural features: the N-acetic acid substituent, the 2-methyl group, and the 3-cyano group.

  • N-Acetic Acid Moiety: The substitution of an acetic acid group at the N1 position of the indole ring is a critical feature. This modification significantly influences the molecule's pharmacokinetic properties and can confer specific biological activities. For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, which is [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid, highlights the importance of this side chain for anti-inflammatory effects[2]. The carboxylic acid group can participate in crucial interactions with enzyme active sites.

  • 2-Methyl Group: The presence of a methyl group at the C2 position of the indole ring can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.

  • 3-Cyano Group: The cyano (-C≡N) group at the C3 position is a potent electron-withdrawing group and a versatile synthetic handle. In many bioactive molecules, the cyano group acts as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The introduction of a cyano group can significantly modulate the electronic properties of the indole ring, influencing its reactivity and binding affinity. Derivatives of 3-cyanoacetyl indoles have been shown to possess a broad spectrum of biological activities, including anticancer and anti-inflammatory properties[3][4][5].

Section 3: Projected Biological Activities and Mechanistic Insights

Based on the activities of structurally similar compounds, this compound is projected to exhibit significant anticancer and anti-inflammatory properties.

Anticipated Anticancer Activity

The indole scaffold is a well-established platform for the development of anticancer agents[3]. Structurally related 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have demonstrated potent anti-tumor activity against various cancer cell lines, including A549 (lung), H460 (lung), HT-29 (colon), and SMMC-7721 (liver)[6][7].

Projected Mechanism of Action:

The anticancer effect of this compound is likely to be multifactorial, a common characteristic of indole-based compounds. Potential mechanisms include:

  • Induction of Apoptosis: Many indole derivatives exert their anticancer effects by triggering programmed cell death. This can occur through the modulation of key signaling pathways, such as the p53 and Bcl-2 families of proteins.

  • Cell Cycle Arrest: The compound may induce cell cycle arrest at various checkpoints (e.g., G2/M phase), thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Kinases: The indole nucleus can serve as a scaffold for designing kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

  • Generation of Reactive Oxygen Species (ROS): Similar to Indole-3-acetic acid (IAA), the target compound, in the presence of peroxidases, could be oxidized to a cytotoxic species that generates ROS, leading to oxidative stress and cell death in cancer cells.

Below is a diagram illustrating a potential signaling pathway for the induction of apoptosis by an indole derivative.

G Compound (3-Cyano-2-methyl-indol-1-yl) -acetic acid Cell Cancer Cell Compound->Cell ROS Increased ROS Cell->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Projected pathway for apoptosis induction.

Projected Anti-inflammatory Activity

The structural resemblance to established anti-inflammatory agents, particularly those with an indole-acetic acid core, strongly suggests that this compound possesses anti-inflammatory properties[2].

Projected Mechanism of Action:

The anti-inflammatory effects are likely mediated through the following mechanisms:

  • Inhibition of Pro-inflammatory Cytokines: The compound may suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Indole-3-acetic acid has been shown to ameliorate the expression of these cytokines in lipopolysaccharide (LPS)-stimulated macrophages[8][9].

  • Modulation of Inflammatory Pathways: It could potentially inhibit key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

  • Antioxidant Activity: The compound may possess free radical scavenging properties, which contribute to its anti-inflammatory effects by reducing oxidative stress, a key component of the inflammatory response[8][9].

The following diagram illustrates the potential workflow for assessing the anti-inflammatory activity of the compound.

G Start RAW264.7 Macrophages Treatment Treat with Compound + LPS Stimulation Start->Treatment Incubation 24h Incubation Treatment->Incubation Analysis Measure Pro-inflammatory Cytokines (TNF-α, IL-6) Incubation->Analysis Result Quantify Anti-inflammatory Effect Analysis->Result

Caption: Workflow for in vitro anti-inflammatory assay.

Section 4: Experimental Protocols for Biological Evaluation

To validate the projected biological activities of this compound, the following standard experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol uses murine macrophage cells (RAW264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Materials:

  • RAW264.7 murine macrophage cell line

  • DMEM medium with 10% FBS and antibiotics

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the inhibitory effect of the compound.

Section 5: Data Summary of Structurally Related Compounds

The following table summarizes the reported biological activities of compounds structurally related to this compound. This data provides a strong rationale for the projected activities of the target compound.

Compound ClassSpecific ExampleBiological ActivityIC₅₀/Activity ValueReference
Indole-3-acetic acid derivatives [1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetoxy] acetic acidAnti-inflammatory~2x more active than Indomethacin[2]
Indole Acetic Acid Sulfonate Derivatives Compound 5cEctonucleotidase Inhibition (h-e5'NT)IC₅₀ = 0.37 ± 0.03 μM[10][11]
2-amino-3-cyano-indole derivatives Compound 27 (a 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative)Anticancer (H460 cell line)IC₅₀ = 0.23 nM[6][7]
3-Cyanoacetyl Indole Derivatives Thiophene derivative 10a,b (Tenidap analogue)Anti-inflammatory, AnalgesicPotent activity reported[4][5]

Section 6: Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited in the public domain, a thorough analysis of its structural features and the activities of closely related analogs strongly supports its potential as a promising candidate for anticancer and anti-inflammatory drug discovery. The cyano group at the C3 position, combined with the N-acetic acid side chain, presents a compelling pharmacophore for further investigation.

Future research should focus on the synthesis and in vitro evaluation of this compound using the protocols outlined in this guide. Subsequent studies could explore its in vivo efficacy in animal models of cancer and inflammation, as well as detailed mechanistic studies to elucidate its precise molecular targets. The findings from such research would be invaluable in determining the therapeutic potential of this novel indole derivative.

Section 7: References

  • Mutschler, E., & Winter, G. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8a), 1314–1325.

  • Ahmad, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances, 13(45), 31653-31671.

  • Ahmad, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. ResearchGate.

  • Ahmad, S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. PubMed Central.

  • Stefek, M., et al. (2013). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: Structure-activity relationship. ResearchGate.

  • Kovalenko, S., et al. (2019). Synthesis and antitumor activity of 2-cyanocinnamic acid amides and their indole analogues. ResearchGate.

  • Doebel, K. J., & Wasley, J. W. F. (1971). Derivatives of indole-1-acetic acid as antiinflammatory agents. Journal of Medicinal Chemistry, 14(12), 1213-1214.

  • Wei, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. International Journal of Molecular Sciences, 21(5), 1579.

  • Guerra, A. S. H., et al. (2011). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. International Immunopharmacology, 11(11), 1816–1822.

  • Olyaei, A., & Sadeghpour, M. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(32), 22171-22210.

  • Guidechem. (n.d.). This compound 531544-17-9. Guidechem.

  • Wallace, J. L., et al. (1995). Effects of Novel Anti-Inflammatory Compounds on Healing of Acetic Acid-Induced Gastric Ulcer in Rats. The Journal of Pharmacology and Experimental Therapeutics, 275(2), 672-678.

  • Wei, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed.

  • Zhang, F., et al. (2011). Synthesis and anti-tumor activity of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives in vitro. European Journal of Medicinal Chemistry, 46(6), 2358–2365.

  • Mondal, N., et al. (2025). Synthesis of indole-linked β-cyano-enones: a pathway to indolyl-2-pyrrolones. Organic & Biomolecular Chemistry.

  • CymitQuimica. (n.d.). 2-(3-Cyano-2-methyl-1H-indol-1-yl)acetic acid. CymitQuimica.

  • Zhang, F., et al. (2011). Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives in vitro. ResearchGate.

  • Radwan, M. A. A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. ResearchGate.

  • Kumar, A., et al. (2013). Synthesis of 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine Derivatives by a Multicomponent Reaction under Microwave Irradiation. ResearchGate.

  • Radwan, M. A. A., et al. (2007). Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Sigma-Aldrich.

  • Echemi. (n.d.). This compound. Echemi.

  • Kumar, A., et al. (2013). ChemInform Abstract: Synthesis of 3-Cyano-2-(1H-indol-3-yl)-6-(9-butylcarbazol-3-yl)pyridine Derivatives by a Multicomponent Reaction under Microwave Irradiation. ResearchGate.

  • Kumar, G. V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

  • Kumar, G. V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.

References

An In-depth Technical Guide to (3-Cyano-2-methyl-indol-1-yl)-acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Cyano-2-methyl-indol-1-yl)-acetic acid, a member of the substituted indole acetic acid family, is a molecule of significant interest in contemporary medicinal chemistry. The indole scaffold is a well-established pharmacophore, present in a multitude of natural products and synthetic drugs, renowned for its diverse biological activities.[1][2] The strategic incorporation of a cyano group at the 3-position and an acetic acid moiety at the 1-position of the 2-methylindole core suggests a molecule designed to interact with specific biological targets, potentially offering therapeutic benefits in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, detailing a representative synthetic route, its physicochemical properties, and a thorough exploration of its putative biological activities based on extensive analysis of structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

PropertyValueSource
CAS Number 531544-17-9Chemical Supplier Catalogs
Molecular Formula C₁₂H₁₀N₂O₂Chemical Supplier Catalogs
Molecular Weight 214.22 g/mol Chemical Supplier Catalogs
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in organic solvents such as DMSO and DMFInferred from structurally similar compounds
LogP (Predicted) 1.8 - 2.2Inferred from computational models

Synthesis and Characterization

While a specific, peer-reviewed synthesis of this compound has not been extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of indole derivatives. The proposed three-step synthesis is outlined below, commencing with the synthesis of the key intermediate, 2-methyl-1H-indole-3-carbonitrile.

Representative Synthetic Pathway

Synthesis cluster_0 Step 1: Synthesis of 2-Methyl-1H-indole-3-carbonitrile cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis 2-Methylindole 2-Methylindole Intermediate_A 2-Methyl-1H-indole-3-carbaldehyde oxime 2-Methylindole->Intermediate_A 1. Vilsmeier-Haack Reaction (POCl3, DMF) 2. Hydroxylamine Hydrochloride, Sodium Formate 2-Methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile Intermediate_A->2-Methyl-1H-indole-3-carbonitrile Dehydration (e.g., Acetic Anhydride) Ester_Intermediate Ethyl (3-cyano-2-methyl-indol-1-yl)acetate 2-Methyl-1H-indole-3-carbonitrile->Ester_Intermediate Ethyl bromoacetate, Base (e.g., NaH), DMF Final_Product This compound Ester_Intermediate->Final_Product Base Hydrolysis (e.g., NaOH or LiOH)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

This procedure is adapted from established methods for the synthesis of indole-3-carbonitriles.[3]

  • Vilsmeier-Haack Reaction: To a stirred solution of 2-methylindole in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours.

  • Oxime Formation: The resulting Vilsmeier salt is treated with a solution of hydroxylamine hydrochloride and sodium formate in formic acid. The mixture is heated to facilitate the formation of 2-methyl-1H-indole-3-carbaldehyde oxime.

  • Dehydration to Nitrile: The isolated oxime is then dehydrated to the corresponding nitrile using a dehydrating agent such as acetic anhydride. The reaction mixture is heated, and upon completion, the product, 2-methyl-1H-indole-3-carbonitrile, is isolated and purified by recrystallization or column chromatography.

This protocol is based on standard N-alkylation procedures for indoles.[4][5]

  • Deprotonation: To a solution of 2-methyl-1H-indole-3-carbonitrile in an anhydrous aprotic solvent like DMF, a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the indole anion.

  • Alkylation: Ethyl bromoacetate is then added dropwise to the reaction mixture at 0°C. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude ethyl (3-cyano-2-methyl-indol-1-yl)acetate is then purified by column chromatography.

This is a standard ester hydrolysis procedure.

  • Saponification: The ethyl (3-cyano-2-methyl-indol-1-yl)acetate is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

  • Reaction Monitoring: The mixture is stirred at room temperature or gently heated until the hydrolysis is complete, as monitored by TLC.

  • Acidification and Isolation: The reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with water, and dried.

Potential Biological Activities and Therapeutic Applications

The structural features of this compound, namely the 2-methylindole core, the C3-cyano substituent, and the N1-acetic acid side chain, suggest potential for significant biological activity, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-inflammatory Potential

The indole-1-acetic acid moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action of many indole-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation.[6]

Structure-Activity Relationship (SAR) Insights:

  • 2-Methyl Group: The presence of a methyl group at the 2-position of the indole ring has been shown in some studies to enhance anti-inflammatory activity compared to unsubstituted analogs.[6]

  • N1-Acetic Acid Moiety: The acetic acid side chain at the N1 position is crucial for the anti-inflammatory activity of many indole derivatives, as it mimics the structure of arachidonic acid, the natural substrate for COX enzymes.

  • C3-Cyano Group: The electron-withdrawing nature of the cyano group at the 3-position can influence the electronic properties of the indole ring system, potentially modulating its interaction with target enzymes.

Hypothesized Mechanism of Action:

AntiInflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Molecule This compound Target_Molecule->COX_Enzymes Inhibition

Figure 2: Hypothesized anti-inflammatory mechanism of action.

Supporting Evidence from Analogs:

Studies on various 2-substituted indole derivatives have demonstrated potent COX-2 inhibitory activity. For instance, certain 2-(4-(methylsulfonyl)phenyl)indole derivatives have shown IC₅₀ values for COX-2 inhibition in the range of 0.11 to 0.28 µM, which is comparable to or better than the standard drug indomethacin.[7] While the substitution pattern is different, these findings support the potential of the 2-methylindole scaffold in designing effective anti-inflammatory agents.

Anticancer Potential

The indole nucleus is a privileged scaffold in the development of anticancer agents, with numerous derivatives exhibiting potent activity against a wide range of cancer cell lines.[1][2] The mechanisms of action are diverse and include inhibition of tubulin polymerization, topoisomerase inhibition, and modulation of various signaling pathways.

Structure-Activity Relationship (SAR) Insights:

  • 2-Methylindole Core: The 2-methylindole scaffold has been incorporated into various anticancer compounds. Its presence can influence the lipophilicity and steric interactions of the molecule with its biological target.[2]

  • C3-Cyano Group: The cyano group at the 3-position can participate in hydrogen bonding and other interactions within the binding pockets of target proteins, contributing to the overall activity. Several potent anticancer indole derivatives feature a cyano group.[2]

  • N1-Acetic Acid Moiety: The acetic acid side chain can enhance water solubility and provide a handle for further derivatization to improve pharmacokinetic properties.

Hypothesized Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by binding to the colchicine binding site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

  • Topoisomerase Inhibition: Some indole derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death.[8]

  • Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors, which target specific signaling pathways that are often dysregulated in cancer.

Supporting Evidence from Analogs:

A variety of 2-methylindole derivatives have demonstrated significant anticancer activity. For example, certain indole derivatives of ursolic acid containing a 5-methyl-indole moiety have exhibited potent anticancer activity with IC₅₀ values in the sub-micromolar range against hepatocarcinoma cell lines.[8] Furthermore, other indole derivatives have shown potent inhibition of various cancer cell lines with IC₅₀ values ranging from the nanomolar to low micromolar range.[1][2]

Table of Anticancer Activity for Structurally Related Indole Derivatives:

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-(4-(methylsulfonyl)phenyl)indole derivatives--[7]
Indole-vinyl sulfone derivativesVarious~0.22 - 1.80[1]
Quinoline-indole derivativesVarious0.002 - 0.011[1]
2-Aryl-3-substituted indolesMCF-7, A549, Hela0.21 - 0.46[2]
Indole derivatives of ursolic acidSMMC-7721, HepG20.56 - 0.91[8]

Conclusion

This compound is a synthetic compound with a chemical structure that strongly suggests therapeutic potential, particularly as an anti-inflammatory and anticancer agent. While direct experimental data for this specific molecule is limited in the public domain, a robust understanding of its likely properties and biological activities can be inferred from the extensive research on structurally related indole derivatives. The proposed synthetic pathway offers a viable route for its preparation, enabling further investigation. The analysis of structure-activity relationships of analogous compounds provides a solid foundation for predicting its engagement with biological targets such as COX enzymes and tubulin. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing a comprehensive overview and a rationale for the continued exploration of this compound and its derivatives as potential therapeutic agents.

References

The Cyano-Indole Scaffold: A Journey from Chemical Curiosity to Therapeutic Cornerstone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Unassuming Power of a Nitrile

In the vast and intricate world of heterocyclic chemistry, the indole nucleus stands as a privileged scaffold, the core of a multitude of natural products and synthetic molecules with profound biological activities.[1][2] Its structural resemblance to the amino acid tryptophan allows it to serve as a versatile pharmacophore, interacting with a wide array of biological targets.[1] The strategic functionalization of this indole ring is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile. Among the myriad of possible substituents, the cyano group (–C≡N), with its potent electron-withdrawing nature and its role as a bioisostere, has proven to be a particularly transformative addition.[3] This guide provides a comprehensive exploration of the discovery, synthesis, and ever-expanding applications of cyano-indole compounds, from their early synthetic origins to their current status as key components in modern therapeutics and advanced materials.

I. A Historical Perspective: The Genesis of a Scaffold

The story of cyano-indoles is not one of a single, sudden discovery but rather an evolutionary tale built upon the foundational pillars of indole chemistry. The synthesis of the first cyano-substituted indole, 5-cyanoindole, can be traced back to the mid-20th century, with one of the earliest reports attributed to Thesing, Semler, and Mohr in 1962.[4] The initial approaches were not de novo constructions but rather modifications of the pre-existing indole core, a testament to the ingenuity of chemists of the era.

Several classical indole syntheses were adapted to incorporate the cyano functionality, each with its inherent advantages and limitations. These seminal methods laid the groundwork for the more sophisticated synthetic strategies that would follow.

Classical Synthetic Routes: The Founding Methodologies

The early syntheses of cyano-indoles relied on robust and well-established reactions. A comparative summary of these foundational methods is presented below:

Synthesis MethodStarting Material(s)Key ReagentsReaction ConditionsYield (%)
Fischer Indole Synthesis p-Cyanophenylhydrazine, AcetaldehydeAcid catalyst (e.g., H₂SO₄, PPA)Elevated temperaturesGenerally lower and variable
Rosenmund-von Braun Reaction 5-BromoindoleCuprous Cyanide (CuCN)N-methylpyrrolidone (NMP), Reflux (~85°C)up to 98.6%[4]
Modified Leimgruber-Batcho 3-Methyl-4-nitrobenzonitrileN,N-dimethylformamide dimethyl acetal (DMF-DMA), Iron (Fe), Acetic Acid50-55°Cup to 96%[4]

These early methods, particularly the Fischer Indole Synthesis, remain relevant and are still employed in various research and industrial settings.[3][5]

II. The Synthetic Arsenal: Modern Approaches to Cyano-Indole Construction

While the classical methods provided the initial access to cyano-indoles, the demands of modern drug discovery and materials science for efficiency, diversity, and functional group tolerance have driven the development of more advanced synthetic strategies.

The Fischer Indole Synthesis: A Timeless Classic

Discovered in 1883 by Emil Fischer, this reaction remains a cornerstone for constructing the indole nucleus.[3][4][6] It involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][7] For the synthesis of cyano-indoles, a cyanophenylhydrazine is the key starting material.[3]

Mechanism of the Fischer Indole Synthesis:

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.[6][7]

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.[6][7]

  • [3][3]-Sigmatropic Rearrangement: A key step where a[3][3]-sigmatropic rearrangement (a type of pericyclic reaction) occurs to form a di-imine.[6][7]

  • Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to yield the aromatic indole ring.[6][7]

Fischer_Indole_Synthesis cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone A->C B Aldehyde or Ketone B->C D Enamine C->D Tautomerization E Di-imine D->E [3,3]-Sigmatropic Rearrangement F Cyclized Intermediate E->F Cyclization G Indole F->G Elimination of NH3 Leimgruber_Batcho_Synthesis A o-Nitrotoluene derivative C Enamine A->C B DMF-DMA B->C D Indole C->D Reductive Cyclization Dopamine_Signaling cluster_cell Postsynaptic Neuron D4_Receptor Dopamine D4 Receptor G_Protein G Protein D4_Receptor->G_Protein activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase inhibits cAMP cAMP Adenylate_Cyclase->cAMP conversion of ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Cyano_Indole Cyano-Indole Partial Agonist Cyano_Indole->D4_Receptor binds to OLED_Structure Cathode Cathode ETL Electron Transport Layer (ETL) (e.g., Cyano-Indole Derivative) Cathode->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Anode Anode HTL->Anode Substrate Substrate Anode->Substrate

References

A Technical Guide to the Spectroscopic Characterization of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Structural Elucidation in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. For novel chemical entities such as (3-Cyano-2-methyl-indol-1-yl)-acetic acid, a substituted indole derivative with potential pharmacological relevance, a comprehensive spectroscopic analysis is not merely a procedural step but a critical validation of its identity, purity, and conformational integrity. This guide provides an in-depth, multi-technique spectroscopic analysis of this compound, offering researchers and drug development professionals a robust framework for its characterization. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and validated by extensive data from analogous structures, ensuring a high degree of scientific rigor.

Molecular Structure and its Spectroscopic Implications

This compound (C₁₂H₁₀N₂O₂) is a multifaceted molecule featuring a 2-methylindole core, a nitrile group at the 3-position, and an acetic acid moiety attached to the indole nitrogen. Each of these functional groups imparts a unique signature to the molecule's spectroscopic profile, allowing for a detailed and confirmatory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the acetic acid group, the methyl protons, and the acidic proton of the carboxyl group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
Carboxylic Acid (-COOH)~12.0-13.0Singlet (broad)-1H
Aromatic (Indole H-4, H-5, H-6, H-7)~7.0-7.8Multipletortho: ~7-9 Hz, meta: ~2-3 Hz4H
Methylene (-CH₂-)~5.0-5.5Singlet-2H
Methyl (-CH₃)~2.4-2.6Singlet-3H

Causality Behind Predicted Chemical Shifts:

  • Carboxylic Acid Proton: The acidic proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift[1][2]. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The protons on the benzene ring of the indole core will resonate in the aromatic region. Their precise chemical shifts and splitting patterns will be influenced by the electron-donating nature of the pyrrole ring and the substitution pattern. Typical ortho and meta coupling constants for aromatic systems are in the range of 7-9 Hz and 2-3 Hz, respectively[3][4][5][6].

  • Methylene Protons: The protons of the -CH₂- group are adjacent to the indole nitrogen and the carbonyl group of the acetic acid, both of which are electron-withdrawing. This will cause a significant downfield shift.

  • Methyl Protons: The methyl group at the 2-position of the indole ring is attached to an sp²-hybridized carbon and will appear as a singlet in the upfield region of the spectrum[7].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a carbon map of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH)~170-175
Indole C-7a~135-140
Indole C-3a~128-132
Indole C-4, C-5, C-6, C-7~110-130
Cyano (-CN)~115-120
Indole C-2~140-145
Indole C-3~95-100
Methylene (-CH₂-)~45-50
Methyl (-CH₃)~10-15

Rationale for Predicted Chemical Shifts:

  • Carbonyl Carbon: The carbon of the carboxylic acid is highly deshielded and appears at a characteristic downfield position[1][2].

  • Indole Carbons: The chemical shifts of the indole ring carbons are well-documented[8][9][10][11][12]. The presence of the methyl and cyano substituents will influence the exact positions. The C-2, attached to the nitrogen and methyl group, will be downfield, while the C-3, bearing the cyano group, will be significantly upfield.

  • Cyano Carbon: The nitrile carbon has a characteristic chemical shift in the 115-120 ppm range[1][2][13].

  • Aliphatic Carbons: The methylene and methyl carbons will appear in the upfield region of the spectrum, with the methylene carbon being more deshielded due to its proximity to the indole nitrogen and carbonyl group.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show several key absorption bands.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)3300-2500Broad, Strong
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C≡N Stretch (Nitrile)2260-2220Strong, Sharp
C=O Stretch (Carboxylic Acid)1760-1690Strong, Sharp
C=C Stretch (Aromatic)1600-1450Medium
C-O Stretch (Carboxylic Acid)1320-1210Strong
O-H Bend (Carboxylic Acid)1440-1395 and 950-910Medium

Interpretation of Key IR Absorptions:

  • O-H Stretch: The carboxylic acid O-H stretch is one of the most recognizable features in an IR spectrum, appearing as a very broad and strong band due to hydrogen bonding[1][2][14][15][16].

  • C≡N Stretch: The nitrile group gives rise to a strong and sharp absorption in a relatively uncongested region of the spectrum, making it a highly diagnostic peak[1][2][13][17][18].

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is another strong and sharp band. Its exact position can be influenced by hydrogen bonding[1][2][14][16].

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum

In an electrospray ionization (ESI) mass spectrum, this compound (MW = 214.22 g/mol ) is expected to show a prominent molecular ion peak.

  • Positive Ion Mode: [M+H]⁺ at m/z 215.08

  • Negative Ion Mode: [M-H]⁻ at m/z 213.07

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules.

  • Loss of CO₂: A fragment corresponding to the loss of carbon dioxide (44 Da) from the carboxylic acid group is expected.

  • Loss of the Acetic Acid Moiety: Cleavage of the bond between the indole nitrogen and the methylene group would result in a fragment corresponding to the 3-cyano-2-methylindole cation.

  • Characteristic Indole Fragmentation: Indole rings often exhibit characteristic fragmentation patterns that can further confirm the core structure[19][20][21][22][23].

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in both positive and negative ion modes.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to gain structural insights.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores, such as the indole ring.

Predicted UV-Vis Spectrum

The indole ring is the primary chromophore in this compound. The UV-Vis spectrum in a solvent like methanol is expected to exhibit absorption bands characteristic of the indole nucleus.

  • λ_max: Approximately 270-290 nm.

Interpretation of the UV-Vis Spectrum:

The absorption in this region is due to π → π* electronic transitions within the indole aromatic system[24][25][26][27][28][29]. The exact position and intensity of the absorption maximum can be influenced by the substituents on the indole ring.

Experimental Protocol for UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecule's identity.

G cluster_Molecule This compound cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information Molecule C₁₂H₁₀N₂O₂ NMR NMR (¹H, ¹³C) Molecule->NMR Analyzed by IR IR Molecule->IR Analyzed by MS Mass Spec Molecule->MS Analyzed by UV UV-Vis Molecule->UV Analyzed by Connectivity Connectivity & Chemical Environment NMR->Connectivity Provides FunctionalGroups Functional Groups IR->FunctionalGroups Provides MolecularWeight Molecular Weight & Formula MS->MolecularWeight Provides Chromophore Electronic Transitions UV->Chromophore Provides FinalStructure Confirmed Structure Connectivity->FinalStructure Confirms FunctionalGroups->FinalStructure Confirms MolecularWeight->FinalStructure Confirms Chromophore->FinalStructure Confirms

Figure 1. Integrated workflow for the spectroscopic characterization of this compound.

Conclusion: A Foundation for Further Research

This technical guide has outlined a comprehensive, multi-technique approach to the spectroscopic characterization of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, a detailed and robust structural elucidation can be achieved. The protocols and interpretations provided herein serve as a valuable resource for researchers, ensuring the foundational accuracy required for any subsequent studies in drug development, medicinal chemistry, and related scientific disciplines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol herein is structured to provide not only a step-by-step procedure but also the scientific rationale behind each manipulation, ensuring a thorough understanding of the synthetic pathway. This guide is designed to be a self-validating system, offering insights into potential challenges and troubleshooting. The synthesis is presented in a two-stage process, commencing with the preparation of the crucial precursor, 2-methyl-1H-indole-3-carbonitrile, followed by its N-alkylation and subsequent hydrolysis to yield the target molecule.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, this compound serves as a versatile building block for the synthesis of compounds with a wide range of biological activities. Its structure, featuring a reactive carboxylic acid handle, a cyano group, and a substituted indole core, allows for diverse chemical modifications, making it a valuable asset in drug discovery programs. This guide details a reliable and reproducible protocol for its laboratory-scale synthesis.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step sequence starting from commercially available phenylhydrazine and acetone. The overall transformation is depicted below:

Overall Synthesis Phenylhydrazine + Acetone Phenylhydrazine + Acetone 2-Methylindole 2-Methylindole Phenylhydrazine + Acetone->2-Methylindole Step 1: Fischer Indole Synthesis 2-Methyl-1H-indole-3-carbonitrile 2-Methyl-1H-indole-3-carbonitrile 2-Methylindole->2-Methyl-1H-indole-3-carbonitrile Step 2: Cyanation Ethyl (3-cyano-2-methyl-indol-1-yl)acetate Ethyl (3-cyano-2-methyl-indol-1-yl)acetate 2-Methyl-1H-indole-3-carbonitrile->Ethyl (3-cyano-2-methyl-indol-1-yl)acetate Step 3a: N-Alkylation This compound This compound Ethyl (3-cyano-2-methyl-indol-1-yl)acetate->this compound Step 3b: Hydrolysis

Caption: Overall synthetic route for this compound.

Part 1: Synthesis of 2-Methyl-1H-indole-3-carbonitrile

The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-methyl-1H-indole-3-carbonitrile. This is achieved in two sequential steps: the formation of 2-methylindole via the Fischer indole synthesis, followed by direct cyanation at the C3 position.

Step 1: Synthesis of 2-Methylindole

The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from arylhydrazines and carbonyl compounds.[1][2] In this step, phenylhydrazine is condensed with acetone to form a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield 2-methylindole.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Phenylhydrazine30.0 g1.0Freshly distilled is recommended.
Acetone18.0 g1.1
Zinc Chloride (anhydrous)200 g-Must be dry.
Hydrochloric Acid (conc.)~5 mL-For acidification.
WaterAs needed-
Diethyl EtherAs needed-For extraction.

Procedure:

  • In a fume hood, carefully mix 30.0 g of phenylhydrazine with 18.0 g of acetone in a suitable round-bottom flask. The reaction is exothermic, and water will separate.

  • Heat the mixture on a water bath for 15 minutes.

  • Transfer the resulting crude acetone-phenylhydrazone to a large beaker and add 200 g of anhydrous zinc chloride.

  • Heat the mixture on an oil bath to 180 °C with frequent stirring. The reaction is complete when the color of the fusion darkens and vapor evolution ceases.

  • Allow the reaction mixture to cool slightly, then carefully add approximately 700 mL of hot water and a small amount of concentrated hydrochloric acid to acidify the solution.

  • Set up for steam distillation and distill the mixture. The 2-methylindole will co-distill with the steam as a pale yellow oil that solidifies upon cooling.

  • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by distillation under reduced pressure.

Step 2: Synthesis of 2-Methyl-1H-indole-3-carbonitrile

The direct cyanation of 2-methylindole at the C3 position can be achieved using various methods. A common and effective approach involves the use of chlorosulfonyl isocyanate (CSI), which acts as both an electrophile and a dehydrating agent in a one-pot reaction.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
2-Methylindole13.1 g1.0
Chlorosulfonyl Isocyanate (CSI)14.1 g1.0Caution: Highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment.
Triethylamine20.2 g2.0
Dichloromethane (DCM)200 mL-Anhydrous.
Saturated Sodium Bicarbonate SolutionAs needed-
BrineAs needed-
Anhydrous Sodium SulfateAs needed-

Procedure:

  • Dissolve 13.1 g of 2-methylindole in 150 mL of anhydrous dichloromethane in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 14.1 g of chlorosulfonyl isocyanate dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.

  • Slowly add 20.2 g of triethylamine to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methyl-1H-indole-3-carbonitrile.

Part 2: Synthesis of this compound

This part of the synthesis involves the N-alkylation of 2-methyl-1H-indole-3-carbonitrile with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to the final carboxylic acid product.

Step 3a: N-Alkylation to Ethyl (3-cyano-2-methyl-indol-1-yl)acetate

The nitrogen of the indole ring is deprotonated using a strong base, such as sodium hydride, to form the corresponding anion. This nucleophilic anion then reacts with ethyl chloroacetate in an SN2 reaction to form the N-alkylated product.

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
2-Methyl-1H-indole-3-carbonitrile15.6 g1.0
Sodium Hydride (60% dispersion in mineral oil)4.4 g1.1Caution: Highly flammable and reacts violently with water. Handle under an inert atmosphere.
Anhydrous Dimethylformamide (DMF)150 mL-
Ethyl Chloroacetate13.5 g1.1
Saturated Ammonium Chloride SolutionAs needed-
Ethyl AcetateAs needed-For extraction.
BrineAs needed-
Anhydrous Sodium SulfateAs needed-

Procedure:

  • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add 4.4 g of sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexane to remove the mineral oil. Carefully decant the hexane.

  • Add 100 mL of anhydrous DMF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 15.6 g of 2-methyl-1H-indole-3-carbonitrile in 50 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 13.5 g of ethyl chloroacetate dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl (3-cyano-2-methyl-indol-1-yl)acetate.

Step 3b: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a base, followed by acidification. Mild alkaline conditions are employed to prevent any unwanted side reactions involving the cyano group.[3][4]

Materials and Reagents:

Reagent/MaterialQuantityMolar Eq.Notes
Ethyl (3-cyano-2-methyl-indol-1-yl)acetate24.2 g1.0
Sodium Hydroxide8.0 g2.0
Ethanol100 mL-
Water100 mL-
Hydrochloric Acid (1 M)As needed-For acidification.
Ethyl AcetateAs needed-For extraction.

Procedure:

  • Dissolve 24.2 g of ethyl (3-cyano-2-methyl-indol-1-yl)acetate in 100 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 8.0 g of sodium hydroxide in 100 mL of water.

  • Add the sodium hydroxide solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages and transformations in the synthesis of this compound.

Synthetic Workflow cluster_step1 Step 1: Fischer Indole Synthesis cluster_step2 Step 2: Cyanation cluster_step3 Step 3: N-Alkylation & Hydrolysis start1 Phenylhydrazine + Acetone step1_reaction Condensation & Acid-catalyzed Cyclization (ZnCl2, 180°C) start1->step1_reaction product1 2-Methylindole step1_reaction->product1 step2_reaction Chlorosulfonyl Isocyanate (CSI), Triethylamine, DCM product1->step2_reaction product2 2-Methyl-1H-indole-3-carbonitrile step2_reaction->product2 step3a_reaction 1. NaH, DMF 2. Ethyl Chloroacetate product2->step3a_reaction intermediate3 Ethyl (3-cyano-2-methyl-indol-1-yl)acetate step3a_reaction->intermediate3 step3b_reaction NaOH, EtOH/H2O, Reflux then HCl intermediate3->step3b_reaction final_product This compound step3b_reaction->final_product

Caption: Detailed workflow for the synthesis of the target compound.

Troubleshooting and Safety Precautions

  • Fischer Indole Synthesis: The reaction with zinc chloride is highly exothermic and should be conducted with caution. Ensure the zinc chloride is anhydrous to avoid side reactions.

  • Cyanation: Chlorosulfonyl isocyanate is extremely reactive and corrosive. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be carried out under anhydrous conditions.

  • N-Alkylation: Sodium hydride is a flammable solid that reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • General: All reactions should be monitored by TLC to ensure completion and to identify any potential side products. Purification by column chromatography should be performed carefully to obtain products of high purity.

References

Application Notes and Protocols for the N-Alkylation of 2-Methyl-3-cyanoindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated 2-Methyl-3-cyanoindoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole scaffold is a critical endeavor in drug discovery, and N-alkylation represents a primary strategy for modulating the pharmacological profile of indole-containing compounds. Specifically, the N-alkylation of 2-methyl-3-cyanoindole provides a key intermediate for the synthesis of a diverse array of bioactive molecules. The electron-withdrawing nature of the cyano group at the C3 position increases the acidity of the N-H proton, facilitating its removal and subsequent alkylation.[1] This guide provides a detailed overview of the primary methodologies for the N-alkylation of 2-methyl-3-cyanoindole, offering in-depth protocols and the underlying chemical principles to empower researchers in their synthetic efforts.

Understanding the Mechanism: The Nucleophilic Character of the Indole Nitrogen

The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the indole nitrogen acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent. The reactivity of the indole nitrogen is significantly influenced by the substituents on the indole ring. In the case of 2-methyl-3-cyanoindole, the potent electron-withdrawing cyano group at the C3 position plays a pivotal role. It enhances the acidity of the N-H bond, making deprotonation by a base more favorable.[1] This deprotonation generates the corresponding indolide anion, a highly potent nucleophile that readily participates in substitution reactions.

However, a competing reaction pathway exists at the C3 position, which is typically the most nucleophilic carbon in the indole ring.[2] The presence of the cyano group at C3 in our substrate effectively blocks this position, thereby favoring N-alkylation.

Caption: General mechanism of indole N-alkylation.

Methodologies for N-Alkylation

Several robust methods are available for the N-alkylation of 2-methyl-3-cyanoindole, each with its own advantages and substrate scope considerations.

Classical N-Alkylation with Alkyl Halides and a Base

This is the most direct and widely used method for N-alkylation. It involves the deprotonation of the indole nitrogen with a suitable base, followed by the introduction of an alkyl halide.

Causality of Experimental Choices:

  • Base Selection: The choice of base is critical and depends on the acidity of the N-H bond and the reactivity of the alkylating agent. For 2-methyl-3-cyanoindole, the increased acidity of the N-H allows for the use of moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH).[3] NaH is a stronger, non-nucleophilic base that offers irreversible deprotonation, driving the reaction to completion. K₂CO₃ is a milder, less hazardous alternative suitable for many applications.

  • Solvent Selection: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed. These solvents effectively solvate the cation of the base and the resulting indolide anion without interfering with the nucleophilic substitution.

  • Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, and chlorides) are common electrophiles. Alkyl iodides are the most reactive, followed by bromides and chlorides.

Experimental Protocol: N-alkylation using Sodium Hydride

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 2-methyl-3-cyanoindole (1.0 eq.).

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of indole) via a syringe.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment (PPE).[4][5]

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Parameter Condition Rationale
Base NaH, K₂CO₃Effective deprotonation of the acidic N-H.
Solvent DMF, MeCNAprotic polar solvent to facilitate Sₙ2 reaction.
Temperature 0 °C to RTControls reaction rate and minimizes side reactions.
Alkylating Agent R-I > R-Br > R-ClReactivity order of alkyl halides.
Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent alternative, particularly for large-scale synthesis, as it avoids the need for anhydrous solvents and strong, hazardous bases like NaH.[6][7] The reaction occurs in a biphasic system (e.g., aqueous NaOH and an organic solvent), with a phase-transfer catalyst facilitating the transfer of the indolide anion from the aqueous phase to the organic phase where the alkylating agent resides.

Causality of Experimental Choices:

  • Catalyst: Quaternary ammonium salts, such as tetrabutylammonium hydrogen sulfate (TBAHS) or tetrabutylammonium bromide (TBAB), are commonly used catalysts.

  • Base: A concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used.

  • Solvent System: A two-phase system consisting of an organic solvent (e.g., toluene, dichloromethane) and the aqueous base.

Experimental Protocol: N-alkylation using Phase-Transfer Catalysis

  • Setup: In a round-bottom flask, combine 2-methyl-3-cyanoindole (1.0 eq.), the alkyl halide (1.2 eq.), and the phase-transfer catalyst (e.g., TBAHS, 0.1 eq.) in an organic solvent such as toluene.

  • Base Addition: Add a 50% aqueous solution of NaOH.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC).

  • Work-up: Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Caption: Phase-Transfer Catalysis Workflow.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the N-alkylation of indoles with primary and secondary alcohols.[8][9] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, making it highly valuable in stereoselective synthesis.[10]

Causality of Experimental Choices:

  • Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Mechanism: The phosphine and the azodicarboxylate react to form a phosphonium salt, which then activates the alcohol. The acidic N-H of the indole is deprotonated, and the resulting indolide anion acts as the nucleophile.[10]

Experimental Protocol: Mitsunobu N-alkylation

  • Setup: To a solution of 2-methyl-3-cyanoindole (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the azodicarboxylate (e.g., DEAD, 1.5 eq.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by TLC).

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and the reduced azodicarboxylate by-products.

Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives of 2-methyl-3-cyanoindole, the Buchwald-Hartwig amination is the method of choice.[11][12] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between the indole nitrogen and aryl halides or triflates.[12]

Causality of Experimental Choices:

  • Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP) are required. The choice of ligand is crucial for the efficiency of the reaction.[13]

  • Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the indole.

Experimental Protocol: Buchwald-Hartwig N-arylation

  • Setup: In a glovebox or under an inert atmosphere, combine 2-methyl-3-cyanoindole (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq.) in a Schlenk tube.

  • Solvent: Add anhydrous toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C until the starting materials are consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentration and Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Safety Precautions

  • Alkylating Agents: Many alkylating agents are toxic, mutagenic, and carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with extreme care under an inert atmosphere. Concentrated aqueous bases are corrosive.

  • Solvents: Organic solvents should be handled in a fume hood to avoid inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.[14][15]

Troubleshooting

Issue Possible Cause Solution
Low or no reaction Inactive base or alkylating agent. Insufficiently anhydrous conditions. Low reaction temperature.Use fresh reagents. Ensure all glassware is flame-dried and use anhydrous solvents. Increase reaction temperature.
Formation of by-products Competing C-alkylation (less likely for this substrate). Side reactions of the alkylating agent.Use a non-nucleophilic base. Optimize reaction conditions (temperature, reaction time).
Difficulty in purification By-products from the Mitsunobu or Buchwald-Hartwig reactions.Use modified reagents or purification techniques (e.g., precipitation, specific column chromatography conditions).

Conclusion

The N-alkylation of 2-methyl-3-cyanoindole is a versatile transformation that opens the door to a wide range of complex molecular architectures. The choice of methodology depends on the desired alkyl group, the scale of the reaction, and the available resources. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently and efficiently synthesize N-alkylated 2-methyl-3-cyanoindoles for their drug discovery and development programs.

References

Application Note & Protocol: In Vitro Anticancer Screening of (3-Cyano-2-methyl-indol-1-yl)-acetic acid using the MCF-7 Human Breast Cancer Cell Line

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indole-3-acetic acid (IAA) derivatives are a class of compounds that have garnered significant interest in anticancer drug discovery due to their structural relation to the plant hormone auxin and their demonstrated selective cytotoxicity against various cancer cell lines.[1][2] These compounds can target fundamental cellular processes, including cell proliferation and apoptosis.[1][3] This application note provides a comprehensive set of protocols for the initial in vitro anticancer screening of a novel IAA derivative, (3-Cyano-2-methyl-indol-1-yl)-acetic acid , against the MCF-7 human breast adenocarcinoma cell line.

The MCF-7 cell line is a well-characterized and widely used model for estrogen receptor-positive (ER+) breast cancer.[4][5] These cells retain key characteristics of differentiated mammary epithelium, such as the ability to process estradiol through cytoplasmic estrogen receptors, making them an invaluable tool for studying hormone-responsive cancers.[6][7] The protocols detailed herein describe a tiered screening approach, beginning with a general cytotoxicity assessment, followed by more specific assays to elucidate the compound's effect on apoptosis and cell cycle progression.

Overall Experimental Workflow

A multi-faceted approach is essential to characterize the anticancer potential of a test compound. The workflow begins with maintaining a healthy cell culture, followed by cytotoxicity screening to determine the effective dose range. Subsequent mechanistic assays, such as apoptosis and cell cycle analysis, are then performed at concentrations informed by the cytotoxicity results.

G cluster_setup Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Assays P1 MCF-7 Cell Culture & Maintenance P2 Compound Stock Solution Preparation S1 MTT Cytotoxicity Assay (Determine IC50) P2->S1 Treat cells with serial dilutions M1 Apoptosis Assay (Annexin V/PI Staining) S1->M1 Select concentrations around IC50 M2 Cell Cycle Analysis (PI Staining) S1->M2 Select concentrations around IC50

Caption: High-level workflow for anticancer screening.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog # (Example)
This compoundIndagooIN-DA00D9BC
MCF-7 Cell Line (ATCC® HTB-22™)ATCCHTB-22
Eagle's Minimum Essential Medium (EMEM)Corning10-010-CV
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
0.25% Trypsin-EDTAGibco25200056
DMSO, Cell Culture GradeSigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Annexin V-FITC/PI Apoptosis Detection KitAbcamab14085
Propidium Iodide (PI)Thermo FisherP1304MP
RNase A (DNase free)Thermo FisherEN0531
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
96-well and 6-well cell culture platesCorning3599, 3506
T-75 Cell Culture FlasksCorning430641

Detailed Experimental Protocols

Protocol 1: MCF-7 Cell Culture and Maintenance

Principle: Consistent and sterile cell culture technique is fundamental for reproducible results. MCF-7 cells are adherent and require specific media and supplements for optimal growth.[6] For studies involving estrogenic activity, the use of phenol-red-free medium is recommended as phenol red acts as a weak estrogen.[4]

Procedure:

  • Culture MCF-7 cells in T-75 flasks with EMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculture cells when they reach 70-80% confluency. a. Aspirate the old medium. b. Wash the cell monolayer once with 5 mL of sterile PBS. c. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-7 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 7-8 mL of complete growth medium. e. Centrifuge the cell suspension at 125 x g for 5 minutes.[6] f. Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

Expert Insight: MCF-7 cells can sometimes be slow to attach after subculturing.[6] To avoid selecting for a subpopulation, it is good practice during the first two passages to collect any floating cells from the old medium by centrifugation and add them back to the new flask.

Protocol 2: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized.[8] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Seed 5,000-10,000 MCF-7 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the test compound in complete medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and an untreated control.

  • Replace the medium in the wells with 100 µL of the respective drug dilutions.

  • Incubate for 48-72 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[8]

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570-590 nm using a microplate reader.[8]

Data Analysis:

  • Calculate Cell Viability (%): (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

  • Plot the % viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Concentration (µM)Absorbance (OD 570nm)% Viability
0 (Control)1.250100%
11.18895%
50.95076%
100.65052%
250.31325%
500.12510%
1000.0635%
Table represents example data for IC50 calculation.
Protocol 3: Apoptosis Quantification (Annexin V/PI Staining)

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9]

Procedure:

  • Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours.

  • Treat cells with the test compound at concentrations such as IC50/2, IC50, and 2xIC50 for 24-48 hours. Include an untreated control.

  • Harvest both adherent and floating cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the adherent cells. Combine the supernatant and the trypsinized cells.

  • Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1-5 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]

  • Add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after this step.[11]

  • Analyze immediately by flow cytometry.

Data Interpretation:

  • Q1 (Annexin V- / PI+): Necrotic cells

  • Q2 (Annexin V+ / PI+): Late apoptotic cells

  • Q3 (Annexin V- / PI-): Live cells

  • Q4 (Annexin V+ / PI-): Early apoptotic cells

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Control95.12.51.41.0
IC50/280.310.25.54.0
IC5045.635.812.16.5
2xIC5015.248.925.410.5
Table represents example data from apoptosis analysis.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) is a stoichiometric DNA-binding dye that intercalates into the DNA double helix.[12] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12] Ethanol fixation is required to permeabilize the cells, and RNase treatment is crucial to prevent PI from binding to double-stranded RNA.[12][13]

Procedure:

  • Seed and treat cells in 6-well plates as described in the apoptosis protocol.

  • Harvest cells by trypsinization, wash with PBS, and obtain a single-cell suspension.

  • Fix the cells by adding the pellet (approx. 1 x 10^6 cells) dropwise into 1 mL of ice-cold 70% ethanol while gently vortexing.[13][14]

  • Incubate at 4°C for at least 30 minutes (or up to several days).[13]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[13][15]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Analyze by flow cytometry. Collect data on a linear scale and use pulse processing (e.g., width vs. area) to exclude doublets.[14]

Data Analysis:

  • Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a cell cycle arrest.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control65.420.114.5
IC50/268.215.316.5
IC5030.112.557.4
2xIC5018.98.772.4
Table represents example data suggesting G2/M arrest.

Potential Mechanism of Action & Signaling

MCF-7 cell proliferation is heavily reliant on pathways like the PI3K/Akt/mTOR and MAPK/ERK signaling cascades, which are downstream of growth factor receptors and the estrogen receptor.[16][17][18] A potential anticancer mechanism for an indole-based compound could involve the inhibition of a key kinase in one of these pathways, leading to cell cycle arrest and the induction of apoptosis.

G Compound (3-Cyano-2-methyl- indol-1-yl)-acetic acid Akt Akt Compound->Akt Hypothesized Inhibition EGFR Growth Factor Receptor (e.g., EGFR) PI3K PI3K EGFR->PI3K PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes

Caption: Hypothetical signaling pathway inhibited by the test compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(3-Cyano-2-methyl-indol-1-yl)-acetic acid is a synthetic organic compound featuring an indole core, a structure prevalent in numerous biologically active molecules and natural products[1]. While the broader class of indole-3-acetic acid (IAA) and its derivatives has been investigated for various biological activities, including potential prooxidant and cytotoxic effects in specific contexts, the toxicological profile of this particular substituted molecule remains largely uncharacterized[2][3][4].

The primary objective of any preclinical drug discovery or chemical safety program is to characterize a compound's potential for inducing cellular damage or death. Cytotoxicity assays are fundamental in vitro tools that provide a quantitative measure of this effect, enabling the determination of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[5]

This guide provides a comprehensive, field-proven protocol for an initial cytotoxicity screen of this compound. We will focus on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely adopted method for assessing cell viability.[6] The causality behind each step is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Assay Selection and Principle: The Rationale for the MTT Assay

For an initial assessment of a novel compound with an unknown mechanism of action, an assay that measures a central aspect of cellular health is ideal. We have selected the MTT assay for this purpose.

Principle of the MTT Assay: The MTT assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial function.[7] The core principle is the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. This conversion is accomplished by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[9]

Why it is the chosen method:

  • Broad Applicability: It measures metabolic activity, a fundamental indicator of cell health that is affected by a wide range of cytotoxic insults.

  • High Throughput: The 96-well plate format makes it suitable for screening multiple concentrations and replicates simultaneously.

  • Robustness and Reproducibility: It is a well-established assay with extensive documentation in scientific literature.[6]

While the MTT assay is an excellent primary screening tool, it is important to recognize that it measures metabolic activity, not cell death directly. Alternative assays, such as the Lactate Dehydrogenase (LDH) release assay (measures membrane integrity) or the Neutral Red Uptake (NRU) assay (measures lysosomal integrity), can provide complementary information to elucidate the specific mechanism of cytotoxicity.[10][11]

Experimental Workflow Overview

The entire experimental process can be visualized as a multi-day workflow, from initial cell culture preparation to final data analysis.

Cytotoxicity_Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day3 Day 3: Assay and Measurement cluster_analysis Data Analysis A 1. Propagate and harvest a healthy cell culture B 2. Count cells and adjust density to 1x10^5 cells/mL A->B C 3. Seed 100 µL/well (10,000 cells/well) into a 96-well plate B->C D 4. Incubate overnight (18-24h) to allow cell attachment C->D E 5. Prepare serial dilutions of This compound D->E F 6. Add compound dilutions and controls to the plate E->F G 7. Incubate for a defined exposure period (e.g., 24h, 48h) F->G H 8. Add 10 µL MTT Reagent to each well G->H I 9. Incubate for 4 hours (Formation of Formazan) H->I J 10. Add 100 µL Solubilization Solution to each well I->J K 11. Incubate overnight to dissolve crystals J->K L 12. Read Absorbance at 570 nm K->L M 13. Calculate % Viability relative to vehicle control L->M N 14. Plot Dose-Response Curve M->N O 15. Determine IC50 Value N->O

Caption: High-level workflow for the MTT cytotoxicity assay.

Detailed Protocol

Part A: Materials and Reagents
ItemSpecifications
Test Compound This compound (MW: 214.22 g/mol )[12][13]
Cell Line e.g., HeLa (human cervical cancer), A549 (human lung carcinoma), or HEK293 (human embryonic kidney)
Culture Medium DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (cell culture grade), Solubilization Solution (e.g., 10% SDS in 0.01 M HCl), Trypsin-EDTA
Controls Vehicle Control (DMSO), Positive Control (e.g., Doxorubicin, Staurosporine)
Labware & Equipment 96-well flat-bottom sterile tissue culture plates, Serological pipettes, Micropipettes, CO2 Incubator (37°C, 5% CO2), Microplate Spectrophotometer (ELISA reader)
Part B: Reagent Preparation
  • Test Compound Stock Solution (10 mM):

    • Accurately weigh 2.14 mg of this compound.

    • Dissolve in 1 mL of sterile, cell culture-grade DMSO. Vortex thoroughly until fully dissolved.

    • Causality Note: DMSO is a common solvent for organic compounds. Preparing a high-concentration stock allows for minimal final DMSO concentration in the culture wells, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

    • Store this stock at -20°C in small aliquots to avoid freeze-thaw cycles.

  • MTT Reagent (5 mg/mL):

    • Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate-Buffered Saline (PBS).

    • Vortex until fully dissolved. The solution will be a clear yellow.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube (e.g., wrapped in aluminum foil).

    • Causality Note: MTT is light-sensitive, and the solution must be sterile to prevent microbial contamination of the cell cultures, which would lead to false results.[8]

    • Store at 4°C, protected from light, for up to one month.

  • Solubilization Solution (10% SDS in 0.01 M HCl):

    • Dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in ~80 mL of deionized water.

    • Add the appropriate volume of concentrated HCl to achieve a final concentration of 0.01 M.

    • Adjust the final volume to 100 mL with deionized water.

    • Warm gently (e.g., at 37°C) to aid dissolution. Do not boil.

    • Causality Note: The acidic SDS solution serves to both lyse the cells and dissolve the water-insoluble purple formazan crystals into a homogenous colored solution suitable for spectrophotometric measurement.[14]

    • Store at room temperature.

Part C: Step-by-Step Experimental Procedure

Day 1: Cell Seeding

  • Culture your chosen cell line under standard conditions (37°C, 5% CO2). Harvest cells during the logarithmic growth phase (typically 70-80% confluency).

  • Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete culture medium.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete medium.

  • Perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

  • Dilute the cell suspension to a final concentration of 1.0 x 10^5 cells/mL.

  • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (this yields 10,000 cells/well).

    • Causality Note: Consistent cell seeding is critical for reproducibility.[15] Avoid seeding the outer perimeter wells or fill them with sterile PBS to minimize "edge effects" caused by evaporation.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO2. This allows cells to attach firmly and resume normal metabolic activity before compound exposure.

Day 2: Compound Treatment

  • Prepare serial dilutions of the test compound. For a typical screen, you might test concentrations from 0.1 µM to 100 µM.

    • Example Dilution Scheme: In a separate 96-well plate or in tubes, prepare 2X concentrations of your final desired concentrations in culture medium. For instance, to achieve a final concentration of 100 µM in the well, prepare a 200 µM solution.

    • Vehicle Control: Prepare a medium containing the highest concentration of DMSO that will be used (e.g., 0.5%).

    • Positive Control: Prepare a dilution of a known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • After the overnight incubation, carefully remove the old medium from the cell plate.

  • Add 100 µL of the appropriate compound dilution, vehicle control, or positive control to the designated wells. It is crucial to perform each condition in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 3/4: MTT Assay and Measurement

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT Reagent to each well (final concentration of 0.5 mg/mL).

    • Causality Note: Do not remove the compound-containing medium. The small volume of MTT reagent added will not significantly alter concentrations.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple formazan crystals.

  • After the 4-hour incubation, add 100 µL of the Solubilization Solution to each well.[9]

  • Gently mix by pipetting up and down to ensure the formazan crystals begin to dissolve.

  • Place the plate on an orbital shaker for 15 minutes or allow it to stand overnight in the incubator to ensure complete solubilization.[7]

  • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[7]

Data Analysis and Interpretation

  • Background Subtraction: If a reference wavelength was used, the reader software will typically perform the subtraction automatically. If not, average the OD of the "media only" blank wells and subtract this value from all other wells.

  • Calculate Percentage Viability: Normalize the data to the vehicle control, which represents 100% viability.

    • % Viability = [(OD of Treated Sample - OD of Blank) / (OD of Vehicle Control - OD of Blank)] * 100

  • Plot Dose-Response Curve:

    • Use graphing software (e.g., GraphPad Prism, Microsoft Excel).

    • Plot % Viability on the Y-axis versus the logarithm of the compound concentration on the X-axis.

  • Determine the IC50 Value:

    • The IC50 is the concentration of the compound that reduces cell viability by 50%.

    • This value is determined by performing a non-linear regression analysis on the dose-response curve (typically a sigmoidal, 4-parameter logistic fit).[5][16][17]

Sample Data Presentation:

Concentration (µM)Mean OD (570nm)Std. Dev.% Viability
Vehicle (0 µM)1.2540.085100.0%
0.11.2310.09198.2%
11.1590.07692.4%
100.7880.05462.8%
250.4120.03932.9%
500.1990.02115.9%
1000.1150.0189.2%
Blank0.0980.011N/A

Troubleshooting

IssuePotential CauseRecommended Solution
High background in blank wells Contamination of medium or reagents; Phenol red in medium can interfere.Use fresh, sterile reagents. Use medium without phenol red for the assay if interference is suspected.[7]
Low signal in control wells Insufficient cell number seeded; Cells are in poor health; Incorrect incubation time.Optimize cell seeding density; Ensure cells are healthy and in log phase; Confirm MTT incubation time (2-4 hours is typical).
High variability between replicates Inconsistent cell seeding; Pipetting errors; Incomplete formazan solubilization.Use a multichannel pipette for seeding/reagent addition; Ensure complete mixing after adding solubilizer; Check for bubbles in wells before reading.[18]
Test compound precipitates in media Poor solubility of the compound in aqueous media.Increase the stock concentration in DMSO to lower the final volume added; Check for precipitation visually before adding to cells.

References

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid. The protocol is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices, such as column chemistry, mobile phase composition, and detector settings, is explained to empower the user to adapt and troubleshoot the method effectively. The protocol includes procedures for forced degradation studies to ensure the method's ability to separate the active pharmaceutical ingredient (API) from potential degradation products, a critical requirement for regulatory submissions and quality control.

Introduction and Scientific Background

This compound is a complex heterocyclic molecule featuring an indole core, a carboxylic acid moiety, and a nitrile group. Each of these functional groups contributes to its unique physicochemical properties, which must be considered for the development of a robust analytical method. The indole nucleus provides a strong chromophore, making UV detection a suitable choice.[1][2] The carboxylic acid group (with an estimated pKa around 4-5) dictates that the mobile phase pH must be controlled to ensure consistent retention and peak shape.[3]

The primary objective of a purity analysis method is to accurately quantify the main compound and separate it from any process-related impurities or degradation products. Therefore, a stability-indicating method—one that is validated to be specific for the API in the presence of its degradation products—is essential.[4] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradants.[5][6]

This guide will utilize reversed-phase chromatography, the most common mode of HPLC for pharmaceutical analysis, due to its versatility and applicability to moderately polar compounds like the target analyte.

Method Development Strategy

The development of a robust HPLC method is a systematic process. The logical workflow involves selecting the initial chromatographic conditions based on the analyte's properties and then optimizing them to achieve the desired separation.

Analyte Characterization and Initial Conditions
  • Analyte Structure: this compound

  • Key Functional Groups: Carboxylic acid, indole, cyano group.

  • UV Absorbance: The indole chromophore typically exhibits strong absorbance between 260-290 nm.[7][8] A photodiode array (PDA) detector is recommended to initially scan the UV spectrum and determine the optimal detection wavelength (λ-max) for maximum sensitivity. A wavelength of approximately 280 nm is a logical starting point.[9]

  • Solubility: The analyte is expected to be soluble in common organic solvents like acetonitrile and methanol.

Causality-Driven Selection of Chromatographic Parameters

Column Chemistry: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and serves as the ideal starting point.[10] Its non-polar stationary phase will interact with the hydrophobic indole ring system of the analyte. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles offers a good balance between efficiency and backpressure. The cyano group on the analyte can also exhibit dipole-dipole interactions, which might be exploited with a cyano-bonded phase column if selectivity issues arise on a C18 phase.[11][12]

Mobile Phase: The mobile phase must be carefully selected to control the retention and ionization state of the carboxylic acid.

  • Aqueous Component (Mobile Phase A): An acidic buffer is required to suppress the ionization of the carboxylic acid group (R-COOH -> R-COO⁻ + H⁺). By operating at a pH at least 2 units below the analyte's pKa, the non-ionized, more hydrophobic form will predominate, leading to better retention and sharper peaks on a reversed-phase column.[3] A 0.1% solution of formic acid or phosphoric acid in water is a common and effective choice.[10][13]

  • Organic Component (Mobile Phase B): Acetonitrile is generally preferred over methanol as it provides better peak shape for many compounds, lower viscosity, and lower UV cutoff.[14]

  • Elution Mode: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is recommended. This approach ensures that any potential impurities with a wide range of polarities are eluted and detected, providing a comprehensive purity profile.[15]

The logical flow for method development is illustrated in the diagram below.

MethodDevelopment cluster_prep Phase 1: Preparation & Initial Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Stress Testing & Finalization A Analyte Characterization (UV, pKa, Solubility) B Select Column (e.g., C18, 4.6x150mm) A->B C Select Mobile Phase (A: 0.1% Formic Acid in H2O B: Acetonitrile) B->C D Set Initial Conditions (Gradient, Flow Rate, λ) C->D E Perform Initial Injection (API Standard) D->E F Evaluate Peak Shape & Retention E->F G Optimize Gradient Slope (For Resolution) F->G Poor Resolution H Fine-tune Flow Rate & Temp (For Efficiency) F->H Broad Peaks G->E H->E I Conduct Forced Degradation (Acid, Base, Peroxide, etc.) J Inject Stressed Samples I->J K Assess Peak Purity & Resolution (API vs. Degradants) J->K L Method is Stability-Indicating? K->L L->G No, Co-elution M Finalize Method Parameters L->M Yes Validation Protocol Validation Protocol M->Validation Protocol

Caption: Workflow for HPLC Method Development.

Detailed Experimental Protocol: Purity Determination

This protocol outlines a starting point for the analysis. Optimization may be required.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (reagent grade).

  • Standard: this compound reference standard of known purity.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase A 0.1% (v/v) Formic Acid in WaterAcidifies mobile phase to suppress ionization of the analyte's carboxylic acid group.[3][13]
Mobile Phase B 0.1% (v/v) Formic Acid in AcetonitrileStrong organic solvent for elution; formic acid maintains consistent pH.[14]
Gradient Program Time (min)%B
0.030
20.090
25.090
25.130
30.030
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CMaintains stable retention times and improves peak shape.
Detection Wavelength 280 nm (or λ-max from PDA)Optimal absorbance for the indole chromophore ensures high sensitivity.[9]
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Run Time 30 minutesAllows for elution of the main peak and any late-eluting impurities.
Preparation of Solutions
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

  • Standard Working Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the same diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the 50:50 Acetonitrile:Water diluent.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Inject the Standard Working Solution five times to check for system suitability.

  • Inject the Sample Solution in duplicate.

  • At the end of the sequence, perform a wash run with a high percentage of organic solvent to clean the column.

Forced Degradation Studies (Stress Testing)

To establish the stability-indicating nature of the method, forced degradation studies must be performed as mandated by ICH guidelines.[5][16] The goal is to achieve 5-20% degradation of the API.[16]

Protocol for Stress Conditions

For each condition, a sample of the API (e.g., 1 mg/mL in a suitable solvent) is stressed. A control sample is stored under normal conditions.

Stress ConditionProtocolRationale
Acid Hydrolysis Add 1M HCl, heat at 60 °C for 4 hours. Neutralize with 1M NaOH before injection.To test stability in acidic environments.[16]
Base Hydrolysis Add 1M NaOH, heat at 60 °C for 2 hours. Neutralize with 1M HCl before injection.To test stability in alkaline environments.[16]
Oxidation Add 3% H₂O₂, store at room temperature for 24 hours.To assess susceptibility to oxidative degradation.[16]
Thermal Stress Store solid API at 80 °C for 48 hours. Dissolve in diluent before injection.To determine the effect of heat on the drug substance.[4]
Photolytic Stress Expose solid API to light providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[6]To assess light sensitivity.

After exposure, the stressed samples are diluted to the target concentration (0.1 mg/mL) and analyzed by the HPLC method. The chromatograms are evaluated to ensure that all degradation product peaks are baseline-resolved from the main API peak. Peak purity analysis using a PDA detector is essential to confirm that the API peak is spectrally pure and not co-eluting with any degradants.

ValidationFlow cluster_validation ICH Q2(R1) Validation Parameters start Finalized HPLC Method specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validated Validated Stability-Indicating Method robustness->validated

Caption: ICH Q2(R1) Method Validation Workflow.

Method Validation Protocol

Once the method is finalized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[17][18][19]

Validation Parameters
ParameterAcceptance Criteria
Specificity The API peak is resolved from all degradation products and impurities with a resolution (Rs) > 1.5. Peak purity index should be > 0.999.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Range 80-120% of the target concentration for an assay.[20]
Accuracy Mean recovery between 98.0% and 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-day): RSD ≤ 2.0% for six replicate sample preparations. Intermediate Precision (Inter-day): RSD ≤ 2.0% from a separate analysis on a different day with a different analyst.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness System suitability parameters remain within acceptable limits after small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase pH ±0.2).

Data Analysis and Reporting

The purity of the sample is typically determined by an area percent calculation, assuming the response factor of the impurities is the same as the API.

Purity (%) = (Area of API Peak / Total Area of All Peaks) x 100

System suitability parameters, including theoretical plates (N > 2000), tailing factor (T ≤ 2.0), and retention time repeatability (RSD ≤ 1.0%), must be calculated and meet the pre-defined criteria for the analysis to be considered valid.

Conclusion

This application note provides a scientifically-grounded and detailed protocol for developing and validating a stability-indicating RP-HPLC method for the purity analysis of this compound. By explaining the rationale behind the selection of chromatographic parameters and incorporating forced degradation and full validation studies, this guide serves as a robust resource for quality control and drug development professionals. Adherence to these principles will ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory expectations.

References

Protocol & Application Notes for the Preparation of (3-Cyano-2-methyl-indol-1-yl)-acetic acid Stock Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Abstract

This document provides a comprehensive, technically grounded guide for researchers, scientists, and drug development professionals on the accurate preparation of stock solutions of (3-Cyano-2-methyl-indol-1-yl)-acetic acid for use in biological assays. The lipophilic nature of this indole derivative presents significant challenges to achieving the aqueous solubility required for consistent and reproducible bioassay results. This guide moves beyond simple step-by-step instructions to explain the critical scientific principles underpinning each stage of the process—from initial compound characterization and strategic solvent selection to quality control and long-term storage. By establishing self-validating protocols, this document aims to empower researchers to minimize experimental variability, prevent compound precipitation, and ensure the integrity of their data.

Compound Characterization and Physicochemical Profile

Understanding the inherent properties of this compound is the foundation for developing a robust solubilization strategy. The molecule's structure, featuring a relatively nonpolar indole core and an ionizable carboxylic acid group, dictates its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Stock Preparation
CAS Number 531544-17-9[1][2]Unique identifier for ensuring the correct reagent is used.
Molecular Formula C₁₂H₁₀N₂O₂[1][3]Essential for calculating molarity.
Molecular Weight 214.22 g/mol [1][3]The basis for all mass-to-mole conversions for preparing molar solutions.[4]
Appearance White solid[1]A visual check for initial quality; deviations may indicate impurities or degradation.
Predicted LogP 1.82[1]Indicates a preference for a lipid environment over an aqueous one, predicting low water solubility.
Polar Surface Area 66.02 Ų[1]Contributes to interactions with polar solvents, but the overall structure is dominated by the hydrophobic indole ring.

The predicted LogP value of 1.82 confirms the compound's lipophilic character, making dissolution in aqueous buffers a significant challenge. This necessitates the use of an organic co-solvent to prepare a concentrated primary stock solution.[5]

The Solubility Challenge: A Mechanistic View

The poor aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure.

  • Hydrophobic Indole Core: The fused aromatic ring system is nonpolar and repels water molecules.

  • Carboxylic Acid Group: While the carboxylic acid moiety can ionize, its pKa is typical of other carboxylic acids (generally 3-5). In standard cell culture media (pH ~7.4), the acid will be deprotonated to its more soluble carboxylate salt form. However, the strong hydrophobicity of the indole backbone often dominates, leading to aggregation and precipitation even when the carboxyl group is ionized.[6]

Precipitation during an experiment, particularly upon dilution of a DMSO stock into an aqueous assay medium, is a primary source of error.[7] This can lead to inaccurate dose-response curves and a failure to assess the compound's true biological activity.

Strategic Solvent Selection for Bioassays

The ideal solvent must effectively dissolve the compound at a high concentration while exhibiting minimal toxicity and interference in the biological assay.[8]

Primary Solvent Candidates

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions of hydrophobic compounds for bioassays due to its exceptional solubilizing power.[9][10]

Table 2: Comparison of Primary Solvents

SolventRecommended UseAdvantagesDisadvantages & Mitigation
Dimethyl Sulfoxide (DMSO) Primary Recommendation. Superior solubilizing capacity for a wide range of lipophilic compounds.[11] Miscible with water and most organic solvents.Can be cytotoxic, with effects varying by cell type and exposure time.[9][12][13] Mitigation: The final concentration in the assay must be kept to a minimum, typically ≤0.5%, and a consistent concentration should be used for all treatments, including vehicle controls.[14][15]
Ethanol (EtOH) Alternative for specific assays.Less toxic than DMSO for some cell lines.[8] Readily available and volatile.Generally lower solubilizing power than DMSO for highly lipophilic compounds. Can have biological effects, and its volatility can lead to concentration changes if not handled properly.[16]
Managing Solvent Cytotoxicity

The final concentration of the organic solvent in the cell culture medium is a critical parameter. High concentrations of DMSO can inhibit cell proliferation, induce cell cycle arrest, or even cause cell death.[12][14]

Table 3: General Guidelines for Final DMSO Concentration in Cell-Based Assays

Final DMSO Conc. (v/v)Expected EffectRecommendation
≤ 0.1% Generally considered safe for most cell lines with no observable toxic effects.[14][15]Optimal Target. Use for sensitive cell types (e.g., primary cells) and long-duration ( > 48h) experiments.
0.1% - 0.5% Well-tolerated by many robust cell lines, though subtle effects are possible.[14][15]Acceptable Range. Always include a vehicle control with the same DMSO concentration to account for solvent effects.
> 0.5% - 1.0% Increased risk of cytotoxicity and off-target effects.[14][16]Use with Caution. Requires rigorous validation to ensure observed effects are compound-specific.
> 1.0% Significant cytotoxicity reported in numerous cell types.[9][14][16]Not Recommended.

Crucial Principle: The concentration of DMSO must be kept constant across all wells in an assay plate (e.g., untreated, vehicle control, and all compound dilutions) to ensure that any observed biological effect is due to the test compound and not the solvent.[16]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock in 100% DMSO. Accuracy at this stage is paramount, as all subsequent dilutions depend on it.[17]

Materials and Equipment
  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flask[17]

  • Calibrated micropipettes

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Workflow for Primary Stock Preparation

G cluster_prep Preparation & Calculation cluster_solubilize Solubilization cluster_store Storage & QC calc 1. Calculate Mass Target: 10 mM Stock MW = 214.22 g/mol weigh 2. Weigh Compound Use analytical balance. Record exact mass. calc->weigh transfer 3. Transfer to Volumetric Flask weigh->transfer add_dmso 4. Add ~70% DMSO Volume transfer->add_dmso dissolve 5. Dissolve Completely Vortex, sonicate, warm (37°C) if necessary. add_dmso->dissolve final_vol 6. Bring to Final Volume Use DMSO. Mix thoroughly. dissolve->final_vol recalc 7. Recalculate Concentration Based on actual mass. final_vol->recalc aliquot 8. Aliquot into Vials Single-use volumes. Use amber vials. recalc->aliquot store 9. Store at -20°C Protect from light. aliquot->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure
  • Calculate Required Mass: Determine the mass of the compound needed. For example, to make 5 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.005 L × 214.22 g/mol = 0.01071 g = 10.71 mg

  • Weigh the Compound: Accurately weigh an amount of the compound close to the target mass (e.g., 10.71 mg) using an analytical balance. It is more important to record the exact mass weighed than to hit the target precisely.[17]

  • Transfer to Flask: Carefully transfer the weighed powder into a 5 mL Class A volumetric flask.

  • Initial Solubilization: Add approximately 3.5 mL (~70%) of anhydrous DMSO to the flask.

  • Promote Dissolution: Cap the flask and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath.[7] Visually inspect to ensure no solid particles remain.

  • Bring to Final Volume: Once the compound is fully dissolved and the solution has returned to room temperature, carefully add DMSO until the bottom of the meniscus aligns with the calibration mark on the volumetric flask.

  • Final Mixing: Invert the capped flask 15-20 times to ensure the solution is homogeneous.

  • Recalculate Actual Concentration: Use the actual mass weighed to calculate the precise concentration of your stock solution.

    • Actual Molarity (mol/L) = [Actual Mass (g) / 214.22 g/mol ] / 0.005 L

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in amber glass or polypropylene vials to minimize freeze-thaw cycles and light exposure.[18][19]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[18] Indole compounds are susceptible to oxidation, which can be accelerated by light and higher temperatures.[18][20]

Protocol: Preparation of Working Solutions for Bioassays

This protocol outlines the serial dilution of the primary DMSO stock into the final aqueous assay buffer or cell culture medium. The key challenge is to avoid precipitation.[7]

Workflow for Serial Dilution

G cluster_prep Preparation cluster_dilution Dilution Series cluster_control Controls stock Primary Stock (e.g., 10 mM in DMSO) intermediate Intermediate Dilution (e.g., 200 µM in Medium) (Final DMSO: 2%) stock->intermediate 1:50 Dilution vehicle Vehicle Control (Same final DMSO %, no compound) final Final Assay Concentration (e.g., 20 µM in Plate Well) (Final DMSO: 0.2%) intermediate->final 1:10 Dilution

Caption: Serial dilution workflow to minimize precipitation.

Step-by-Step Procedure
  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the freezer and allow it to thaw completely at room temperature. Vortex gently to ensure it is homogeneous.[19]

  • Prepare Intermediate Dilution: To minimize precipitation, avoid diluting the highly concentrated DMSO stock directly to the final concentration in a large volume of aqueous buffer. Instead, create an intermediate dilution.

    • Example: To achieve a final assay concentration of 20 µM with 0.2% DMSO from a 10 mM stock:

    • First, prepare a 200 µM intermediate solution by diluting the 10 mM stock 1:50 into the assay medium (e.g., 2 µL of 10 mM stock into 98 µL of medium). This intermediate solution will contain 2% DMSO. Mix thoroughly by pipetting.

  • Prepare Final Dilutions: Use the intermediate dilution to prepare the final concentrations in your assay plate.

    • Example: Add 10 µL of the 200 µM intermediate solution to 90 µL of medium already in the assay well. This results in a final concentration of 20 µM and a final DMSO concentration of 0.2%.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with pure DMSO instead of the compound stock solution. This is essential to differentiate compound effects from solvent effects.[16]

  • Mix Promptly: After adding the compound or vehicle to the assay wells, mix immediately and thoroughly to prevent localized high concentrations that can cause precipitation.

Quality Control and Stock Solution Validation

A protocol is only trustworthy if it is self-validating. Regular checks ensure the integrity of your stock solutions.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot. The solution should be clear and free of any precipitate or crystals.[19] Indole compounds can degrade and change color (e.g., to pink or brown), which is a sign of oxidation.[18] If a color change is observed, the stock should be discarded.

  • Concentration Verification (Optional): For rigorous studies, the concentration of the primary stock can be verified.

    • UV-Vis Spectrophotometry: If the molar extinction coefficient (ε) of the compound is known, Beer's Law (A = εcl) can be used to determine the concentration from an absorbance reading at the λ_max.[21][22]

    • HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is a more robust method. The area under the curve (AUC) of the compound peak can be compared to a standard curve generated from a freshly prepared and weighed standard to confirm concentration.[23]

  • Stability Assessment: The stability of the stock solution over time can be assessed by periodically running an HPLC analysis and comparing the peak area of the parent compound to any new peaks that may indicate degradation.[23]

Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Stock Solution Preparation

IssuePotential Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. Concentration is above the solubility limit; poor quality solvent; compound impurity.Try gentle warming (37°C) and sonication.[7] If it still fails, prepare a more dilute stock solution (e.g., 1 mM or 5 mM). Ensure DMSO is anhydrous.
Precipitate forms upon dilution into aqueous buffer. Compound is crashing out of solution due to low aqueous solubility (a common issue).Decrease the final assay concentration.[7] Optimize the dilution scheme to keep the intermediate DMSO concentration as high as is tolerable before the final dilution step. Ensure rapid mixing upon final dilution.
Stock solution appears cloudy or has crystals after thawing. Freeze-thaw cycles have induced precipitation; solution was supersaturated.Gently warm the vial to 37°C and vortex to attempt redissolution.[19] If precipitate remains, discard the aliquot. Prevent this by making smaller, single-use aliquots.[19]
Stock solution has turned pink/brown. Oxidation/degradation of the indole ring.[18]Discard the stock solution immediately and prepare a fresh batch. Ensure future storage is strictly at -20°C or below, in tightly sealed amber vials.[18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a comprehensive technical resource for the synthesis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid. As your Senior Application Scientist, I have structured this center to provide not just protocols, but also in-depth troubleshooting advice and answers to frequently encountered challenges during this multi-step synthesis. Our focus is on anticipating problems, understanding their chemical origins, and providing actionable solutions to ensure the integrity and success of your experiments.

Core Synthesis Overview

The most common and reliable synthesis of this compound is a two-step process. It begins with the N-alkylation of the starting material, 2-methyl-1H-indole-3-carbonitrile, using an ethyl haloacetate, followed by the saponification (hydrolysis) of the resulting ester to yield the final carboxylic acid product.

This guide is structured to address potential issues at each stage of this process, including the quality of the starting materials.

SM 2-Methyl-1H-indole-3-carbonitrile (Starting Material) Intermediate This compound ethyl ester SM->Intermediate 1. N-Alkylation       Base Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Base->SM AlkylatingAgent Ethyl Bromoacetate (BrCH₂COOEt) AlkylatingAgent->SM Product This compound (Final Product) Intermediate->Product 2. Hydrolysis Hydrolysis Saponification (e.g., NaOH, H₂O/EtOH) Hydrolysis->Intermediate

Caption: High-level overview of the two-step synthesis pathway.

Troubleshooting Guide: From Unexpected Results to Solutions

This section is formatted to help you diagnose and resolve common issues encountered during the synthesis.

Problem 1: My final product has a low yield and shows multiple spots on TLC / peaks in HPLC.

This is the most common issue and typically points to incomplete reactions or the formation of side products. Let's break down the likely culprits based on where they appear in your analysis.

Potential Cause A: Unreacted Starting Material
  • Identity: 2-Methyl-1H-indole-3-carbonitrile

  • Reason for Formation: The N-alkylation reaction (Step 1) was incomplete. This can be due to several factors:

    • Insufficient Base: The indole N-H is weakly acidic, and deprotonation is required for the reaction to proceed. An insufficient amount of a strong base like sodium hydride (NaH) will result in unreacted starting material.[1][2]

    • Moisture in Reaction: Sodium hydride reacts violently with water. Any moisture in the solvent (like DMF or THF) will consume the base, rendering it ineffective for deprotonating the indole.[2]

    • Low Reaction Temperature or Time: The reaction may not have been heated sufficiently or for long enough to go to completion.

  • How to Identify:

    • TLC: Will appear as a more non-polar spot compared to the product and the intermediate ester.

    • ¹H NMR: Presence of the characteristic broad N-H proton signal of the indole (typically > 10 ppm), which will be absent in the N-alkylated product.

  • Preventative Measures:

    • Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH.

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents.

    • Monitor the reaction by TLC until the starting material spot is no longer visible.

Potential Cause B: Incomplete Ester Hydrolysis
  • Identity: this compound ethyl ester

  • Reason for Formation: The saponification reaction (Step 2) did not go to completion. This can happen if the concentration of the base (e.g., NaOH or KOH), the reaction time, or the temperature is insufficient to fully hydrolyze the ester. Ester hydrolysis is a reversible reaction, though under basic conditions, the formation of the carboxylate salt drives it to completion.

  • How to Identify:

    • HPLC: This is a very common impurity and will appear as a distinct, less polar peak than the final carboxylic acid product.

    • ¹H NMR: The presence of the characteristic ethyl group signals: a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm.

    • IR Spectroscopy: A strong C=O stretch characteristic of an ester will be present (typically around 1730-1750 cm⁻¹), in addition to the carboxylic acid C=O stretch of the product.

  • Preventative Measures:

    • Use a sufficient excess of base (2-3 equivalents) for the hydrolysis.

    • Ensure adequate reaction time and consider gentle heating (e.g., 40-50 °C) to drive the reaction to completion.

    • Monitor the reaction by TLC or HPLC until the ester is fully consumed.

Potential Cause C: Hydrolysis of the Cyano Group
  • Identity 1: (3-Carbamoyl-2-methyl-indol-1-yl)-acetic acid (Amide by-product)

  • Identity 2: (3-Carboxy-2-methyl-indol-1-yl)-acetic acid (Di-acid by-product)

  • Reason for Formation: The nitrile (cyano) group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[3] During the ester saponification step, if the conditions are too harsh (e.g., high concentration of NaOH, prolonged heating), the cyano group can be partially hydrolyzed to a primary amide or fully to a carboxylic acid.

  • How to Identify:

    • Mass Spectrometry: The amide by-product will have a mass of +18 units (H₂O) compared to the desired product. The di-acid by-product will have a mass of +35 units (COOH vs CN).

    • ¹H NMR: The appearance of broad N-H signals for the primary amide group (typically between 5-8 ppm).

    • IR Spectroscopy: For the amide, the appearance of N-H stretching bands and a change in the carbonyl stretching region. The nitrile (C≡N) stretch (around 2220-2260 cm⁻¹) will disappear.

  • Preventative Measures:

    • Perform the saponification at room temperature or with only gentle heating.

    • Avoid prolonged reaction times once the ester has been consumed (monitor by TLC).

    • Use a moderate concentration of base. If cyano hydrolysis is a persistent issue, consider alternative, milder hydrolysis methods.

Problem 2: My starting material, 2-methyl-1H-indole-3-carbonitrile, seems impure.

Impurities in the starting material will carry through the synthesis and complicate purification. If you are synthesizing this precursor, the Fischer Indole Synthesis is a common method, which has its own set of potential side products.[4][5][6]

Potential Cause: Isomeric Impurities
  • Identity: Regioisomers such as 3-methyl-1H-indole-2-carbonitrile.

  • Reason for Formation: The Fischer Indole Synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[5][6] If the ketone precursor is unsymmetrical, there is a possibility of forming regioisomeric indole products. The choice of acid catalyst and reaction conditions is crucial for controlling the regioselectivity.[6]

  • How to Identify:

    • NMR Spectroscopy: A mixture of isomers will show complex, overlapping signals in both the aromatic and aliphatic regions. Careful analysis of ¹H and ¹³C NMR spectra, potentially with 2D NMR techniques (like HMBC and HSQC), is required for definitive identification.

  • Preventative Measures:

    • Carefully select the starting ketone and phenylhydrazine to favor the formation of the desired isomer.

    • Purify the 2-methyl-1H-indole-3-carbonitrile thoroughly by column chromatography or recrystallization before proceeding to the N-alkylation step.

SM 2-Methyl-1H-indole-3-carbonitrile N_Alkylation N-Alkylation with Ethyl Bromoacetate SM->N_Alkylation Ester_Intermediate (3-Cyano-2-methyl-indol-1-yl) -acetic acid ethyl ester N_Alkylation->Ester_Intermediate Main Path SP1 Side Product: Unreacted Starting Material N_Alkylation->SP1 Incomplete Reaction Saponification Saponification (Hydrolysis) Ester_Intermediate->Saponification Product (3-Cyano-2-methyl-indol-1-yl) -acetic acid Saponification->Product Main Path SP2 Side Product: Incomplete Hydrolysis (Ester Intermediate) Saponification->SP2 Incomplete Reaction SP3 Side Product: Amide Impurity Saponification->SP3 Harsh Conditions (Partial Cyano Hydrolysis) SP4 Side Product: Di-acid Impurity SP3->SP4 Harsh Conditions (Full Cyano Hydrolysis)

Caption: Reaction workflow with key side product formation pathways.

Impurity Reference Table

For quick identification, this table summarizes the key properties of the desired product and its most common impurities.

Compound NameStructureMolecular Weight ( g/mol )Key Analytical Features (¹H NMR)
This compound (Product)C₁₂H₁₀N₂O₂214.22Absence of N-H proton. Singlet for CH₂ protons. Broad singlet for COOH proton. Aromatic protons in the expected region.
2-Methyl-1H-indole-3-carbonitrile (Starting Mat.)C₁₀H₈N₂156.19Broad N-H proton signal (typically > 10 ppm). Absence of signals for the N-acetic acid moiety.
...-acetic acid ethyl ester (Intermediate)C₁₄H₁₄N₂O₂242.27Triplet (~1.2 ppm) and Quartet (~4.2 ppm) for the ethyl group. Absence of the broad COOH proton signal.
(3-Carbamoyl-2-methyl-indol-1-yl)-acetic acid C₁₂H₁₂N₂O₃232.24Disappearance of the sharp nitrile peak in IR. Appearance of broad amide N-H signals in ¹H NMR. Mass increase of 18 units.

Frequently Asked Questions (FAQs)

Q1: What is the best base and solvent combination for the N-alkylation step?

A1: For the N-alkylation of indoles with alkyl halides, a strong, non-nucleophilic base in a polar aprotic solvent is typically most effective. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) is a very common and reliable choice.[1] Anhydrous tetrahydrofuran (THF) can also be used. The key is to ensure the complete deprotonation of the indole N-H to form the highly nucleophilic indolide anion, which then attacks the ethyl bromoacetate.

Q2: How can I effectively monitor the progress of both reaction steps?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring both steps.

  • For N-alkylation: Use a mobile phase like ethyl acetate/hexanes (e.g., 30:70 v/v). The starting indole will be the least polar, and the product ester will be more polar. The reaction is complete when the starting material spot is gone.

  • For Saponification: Use a more polar mobile phase (e.g., 50:50 ethyl acetate/hexanes with a small amount of acetic acid). The ester intermediate will be less polar than the final carboxylic acid product. The acid will often streak on the TLC plate unless a small amount of acid is added to the mobile phase. The reaction is complete when the ester spot has disappeared.

Q3: My final product is yellow or brown. Is this normal and how can I fix it?

A3: Indole derivatives are often susceptible to oxidation and can discolor upon exposure to air and light, leading to colored impurities.[3] While a slightly off-white or pale yellow color can be common, a distinct brown or dark color indicates significant degradation. Purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can often remove these colored impurities. To prevent this, store the final product in a tightly sealed container, protected from light, and under an inert atmosphere if possible.

Q4: Is C-alkylation a significant risk in this synthesis?

A4: In this specific synthesis, C-alkylation is a low risk. The C3 position is the most nucleophilic carbon on the indole ring, but in your starting material, it is blocked by the electron-withdrawing cyano group. This deactivates the C3 position towards electrophilic attack. N-alkylation is therefore highly favored, especially when using a strong base like NaH which fully deprotonates the nitrogen.[2]

Recommended Analytical Protocol

Protocol: HPLC Analysis for Purity Assessment

This method is designed to separate the final product from the most common process-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • Start with 30% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Expected Elution Order:

    • (3-Carboxy-2-methyl-indol-1-yl)-acetic acid (most polar)

    • (3-Carbamoyl-2-methyl-indol-1-yl)-acetic acid

    • This compound (Product)

    • 2-Methyl-1H-indole-3-carbonitrile

    • This compound ethyl ester (least polar)

References

Technical Support Center: Optimizing N-Alkylation of 2-Methyl-3-Cyanoindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-methyl-3-cyanoindole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and consistently achieve high yields and purity.

The N-alkylation of indoles is a fundamental transformation in organic synthesis, yet it presents unique challenges, especially with substrates like 2-methyl-3-cyanoindole. The presence of the electron-withdrawing cyano group at the C3 position increases the acidity of the N-H proton, which can be advantageous, but it also influences the nucleophilicity of the indole ring, potentially leading to undesired side reactions.[1][2] This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion to the N-Alkylated Product

Question: I am not observing significant formation of my desired N-alkylated 2-methyl-3-cyanoindole. What are the likely causes and how can I improve the conversion?

Answer: Low or no conversion in N-alkylation reactions of indoles can stem from several factors, primarily related to the base, solvent, and reaction temperature.

  • Inadequate Deprotonation: The first step of the reaction is the deprotonation of the indole N-H.[3] While the 3-cyano group enhances acidity, a sufficiently strong base is still crucial. If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to generate a sufficient concentration of the indolide anion, especially if your alkylating agent is not highly reactive.[4]

    • Recommendation: Consider switching to a stronger base. Sodium hydride (NaH) is a common choice, but it can be pyrophoric and requires careful handling. A highly effective and often milder alternative is cesium carbonate (Cs₂CO₃).[4][5][6] The "cesium effect" is well-documented to enhance the reactivity of the indolide anion.[7]

  • Poor Solvent Choice: The solvent plays a critical role in solvating the indolide anion and the counter-ion. Protic solvents will quench the anion and should be avoided.

    • Recommendation: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[4] DMPU can be particularly effective when reactions in other solvents are sluggish.[4]

  • Insufficient Temperature: Alkylation reactions often require heating to proceed at a reasonable rate.

    • Recommendation: If you are running the reaction at room temperature, try increasing the temperature to 60-80 °C. For less reactive alkyl halides, higher temperatures may be necessary. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[8][9]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed check_base Is the base strong enough? (e.g., K₂CO₃) start->check_base switch_base Switch to a stronger base (e.g., NaH, Cs₂CO₃) check_base->switch_base No check_solvent Is the solvent polar aprotic? (e.g., THF, Acetone) check_base->check_solvent Yes success Improved Conversion switch_base->success switch_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMPU) check_solvent->switch_solvent No check_temp Is the reaction temperature adequate? check_solvent->check_temp Yes switch_solvent->success increase_temp Increase temperature (e.g., 60-80 °C or microwave) check_temp->increase_temp No check_temp->success Yes increase_temp->success

Caption: Decision tree for troubleshooting low conversion.

Issue 2: Formation of Significant Side Products (C-Alkylation)

Question: I am observing the formation of a significant amount of a side product, which I suspect is the C3-alkylated indole. How can I improve the N-selectivity?

Answer: The formation of C-alkylated side products is a known issue in indole chemistry, although the presence of a substituent at C3 in your starting material should largely prevent this. However, alkylation at other carbon positions (like C2) is possible, though less common.[10] The selectivity between N- and C-alkylation is influenced by the reaction conditions.

  • Counter-ion and Solvent Effects: "Harder" counter-ions (like Li⁺ and Na⁺) tend to associate more strongly with the nitrogen atom of the indolide anion, leading to more C-alkylation. "Softer" counter-ions (like K⁺ and especially Cs⁺) result in a "freer" and more N-nucleophilic anion, favoring N-alkylation.[4] The choice of solvent also plays a role; more polar solvents that can effectively solvate the cation will promote N-alkylation.

    • Recommendation: The combination of cesium carbonate (Cs₂CO₃) as the base and a polar aprotic solvent like DMF or DMPU is highly recommended to maximize N-selectivity.[4]

  • Phase-Transfer Catalysis (PTC): PTC is an excellent technique to achieve selective N-alkylation.[1][11][12][13] In a biphasic system (e.g., toluene/aqueous NaOH), a phase-transfer catalyst (e.g., a quaternary ammonium salt) transports the indolide anion into the organic phase where it reacts with the alkylating agent. This environment generally favors N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of 2-methyl-3-cyanoindole?

A1: For general applications, cesium carbonate (Cs₂CO₃) is often the preferred base.[4][5] It is effective for a wide range of indoles, including those with electron-withdrawing groups, and it generally provides high yields of the N-alkylated product with excellent selectivity.[4][6] While stronger bases like sodium hydride (NaH) are also effective, Cs₂CO₃ is non-pyrophoric and easier to handle.

BaseTypical SolventRelative StrengthKey Advantages
NaH DMF, THFStrongHighly effective for deprotonation.
KOH DMF, Toluene (PTC)StrongCost-effective, suitable for PTC.[14]
K₂CO₃ DMF, AcetoneModerateMilder, but may require more forcing conditions.[4]
Cs₂CO₃ DMF, DMPUModerateExcellent N-selectivity, high yields, mild conditions.[4][5]

Q2: Which solvent should I choose for my reaction?

A2: The choice of solvent is critical. Polar aprotic solvents are the best choice.

  • DMF (N,N-dimethylformamide): A versatile and commonly used solvent that is effective in most cases.

  • DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): Can provide significantly better results than DMF, especially for less reactive systems.[4] It is an excellent alternative if you are struggling with yield.

  • Acetonitrile (ACN): Can also be used, particularly in reactions with more reactive alkylating agents.

  • Toluene: Primarily used in the context of phase-transfer catalysis.[1]

Q3: My alkylating agent is a secondary halide. What should I be aware of?

A3: Secondary alkyl halides are less reactive than primary halides in Sₙ2 reactions and are more prone to elimination (E2) side reactions. To favor substitution over elimination, you should:

  • Use a less sterically hindered and non-nucleophilic base. Cesium carbonate is a good choice.

  • Employ a polar aprotic solvent (DMF, DMPU).

  • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Reactions with less reactive halides often give lower yields.[4]

Q4: How can I effectively purify my N-alkylated product?

A4: Purification is typically achieved by column chromatography on silica gel.

  • Work-up: After the reaction is complete, the mixture is typically cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the base and any water-soluble byproducts.[4]

  • Chromatography: A suitable eluent system, often a mixture of hexane and ethyl acetate, is used to separate the N-alkylated product from any unreacted starting material and side products. The polarity of the eluent can be adjusted based on the polarity of your product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system.[15]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective final purification step to obtain highly pure material.[15]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Cesium Carbonate

This protocol is a good starting point for the N-alkylation of 2-methyl-3-cyanoindole with a primary alkyl halide.

  • To a stirred suspension of 2-methyl-3-cyanoindole (1.0 eq.) and cesium carbonate (2.0 eq.) in DMPU (0.4 M), add the alkyl halide (1.3 eq.).

  • Heat the mixture with stirring at 80 °C for 4-18 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

This protocol is adapted from the procedure described by Fink, B. E., and Bodnar, P. M.[4]

N-Alkylation Reaction Pathway

reaction_pathway indole 2-Methyl-3-Cyanoindole indolide Indolide Anion indole->indolide + Base base Base (e.g., Cs₂CO₃) product N-Alkylated Product indolide->product + R-X alkyl_halide Alkyl Halide (R-X) byproduct Salt (e.g., CsX)

References

Technical Support Center: Purification of Cyano-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cyano-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Introduction

Cyano-indole derivatives are pivotal building blocks in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds.[1][2] The presence of the electron-withdrawing cyano group on the indole scaffold significantly influences the molecule's electronic properties, reactivity, and solubility, often introducing specific challenges during purification.[3][4] This guide provides practical, field-proven insights to help you navigate these challenges and achieve high purity for your target compounds.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Column Chromatography

Column chromatography is a primary tool for purifying cyano-indole derivatives, but achieving optimal separation can be challenging.[5]

Question 1: I'm seeing poor separation of my cyano-indole derivative from impurities on a silica gel column. What should I do?

Answer:

Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Causality: The separation on a silica gel column is governed by the polarity of the analyte and the mobile phase. If the mobile phase is too polar, all compounds will elute quickly with little separation (high Rf values). If it's not polar enough, compounds will remain strongly adsorbed to the silica, resulting in broad peaks and long elution times (low Rf values). The acidic nature of silica gel can also cause tailing for basic compounds.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • TLC is Key: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[6] Aim for an Rf value between 0.2 and 0.4 for your target compound to achieve the best separation on the column.[6]

      • Solvent Systems: A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][7] For some derivatives, a toluene/ethyl acetate system may also be effective.[8]

      • Gradient Elution: If a single solvent system (isocratic elution) doesn't resolve all impurities, a gradient elution is recommended. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will elute non-polar impurities first, followed by your compound of interest, and then more polar impurities.[6]

    • Proper Column Packing:

      • An improperly packed column with cracks or channels will lead to a non-uniform flow of the mobile phase and poor separation.[8]

      • Slurry Packing: Creating a slurry of silica gel in your initial, least polar solvent and carefully pouring it into the column is often the best practice to ensure a uniform and well-packed column.[5][6] Gently tapping the column as the silica settles can help remove air bubbles.[6]

    • Correct Sample Loading:

      • Loading the sample in a wide band is a common cause of poor separation.

      • Minimal Solvent: Dissolve your crude product in the minimum amount of solvent, ideally the mobile phase itself.[9]

      • Dry Loading: If your compound has poor solubility in the eluent, dry loading is an excellent alternative. Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[6]

    • Addressing Tailing/Streaking:

      • The indole nitrogen can be slightly basic, and the cyano group can interact with the acidic silanol groups on the silica surface, causing tailing.

      • Solvent Modifier: Adding a small amount (0.5-1%) of a modifier like triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.[6]

      • Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina.[6]

Question 2: My purified cyano-indole has low recovery after column chromatography. How can I improve the yield?

Answer:

Low recovery can be frustrating and is often due to either co-elution with impurities or degradation of the compound on the column.

  • Causality: If the separation is not fully optimized, the fractions containing your pure compound may also contain impurities, forcing you to discard mixed fractions and thus lowering the yield. Additionally, some indole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the long exposure time of a column run.

  • Troubleshooting Steps:

    • Improve Separation: Re-optimize the mobile phase using TLC as described above. A shallower gradient (slower increase in polarity) and collecting smaller fractions can help to better resolve your compound from closely eluting impurities.[6]

    • Check for Degradation: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears, your compound is likely degrading on the silica.

    • Deactivate Silica Gel: If degradation is suspected, run the column with a mobile phase containing 0.5-1% triethylamine to neutralize the silica gel.[6]

    • Minimize Contact Time: A well-optimized and efficient chromatography run will be faster, minimizing the time your compound spends on the column and thus reducing the chance of degradation.

Section 2: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid cyano-indole derivatives, particularly for removing small amounts of impurities.[9]

Question 1: My cyano-indole derivative "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice.

  • Causality: This typically happens for two main reasons:

    • The solution is supersaturated, and the compound precipitates out at a temperature above its melting point.

    • A high concentration of impurities is present, which disrupts the crystal lattice formation.[9]

  • Troubleshooting Steps:

    • Slow Down Cooling: Rapid cooling is a common cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[9]

    • Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to reduce the saturation, and then allow it to cool more slowly.[9]

    • Change the Solvent System: The chosen solvent may not be ideal. Try a different solvent or a two-solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

    • Pre-Purification: If the crude material is very impure, a preliminary purification step like a quick filtration through a plug of silica or a solvent wash may be necessary before attempting recrystallization.[9]

Question 2: I'm not getting any crystal formation, even after cooling the solution in an ice bath.

Answer:

Failure to crystallize usually indicates that the solution is not sufficiently saturated.

  • Causality: Either too much solvent was used initially, or the compound is simply too soluble in the chosen solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

      • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution. This will act as a template for crystallization.[5]

    • Increase Concentration: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool slowly again.[8]

    • Re-evaluate Your Solvent: The chosen solvent may be too good at dissolving your compound. A proper recrystallization solvent should dissolve the compound when hot but poorly when cold.[5] You may need to screen other solvents.

Question 3: My final product is still colored after recrystallization. How can I remove colored impurities?

Answer:

The color is often due to polymeric or oxidized byproducts that can be difficult to remove by simple crystallization.[5][9]

  • Causality: Many indole derivatives are susceptible to air oxidation, which can generate colored impurities.[5] These impurities may have similar solubility profiles to the desired product.

  • Troubleshooting Steps:

    • Activated Charcoal: Add a very small amount of activated charcoal to the hot solution before filtration.[5][9] The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[9] This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.[5]

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[5]

Frequently Asked Questions (FAQs)

Q1: How stable are cyano-indole derivatives during purification?

Like many indole derivatives, cyano-indoles can be sensitive to air, light, and heat.[5][9] Air oxidation can lead to the formation of colored degradation products.[5] It is good practice to store purified compounds in a cool, dark place, and under an inert atmosphere (like nitrogen or argon) for long-term storage.[5]

Q2: Can the cyano group react under typical purification conditions?

Yes, this is a critical consideration. The nitrile (cyano) group can be hydrolyzed to a primary amide or a carboxylic acid under either acidic or basic conditions, especially when heated.[10][11]

  • Acidic Conditions: Heating with aqueous acid (e.g., HCl) can convert the nitrile to a carboxylic acid.[10][12]

  • Basic Conditions: Heating with aqueous base (e.g., NaOH) will hydrolyze the nitrile to the salt of the carboxylic acid.[10][12]

Therefore, it is crucial to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures, during purification steps like extraction or chromatography unless hydrolysis is the intended reaction.

Q3: Does the indole N-H proton need to be protected during purification?

This depends on the specific conditions and the reactivity of your molecule. The indole N-H is weakly acidic and can be deprotonated by strong bases.[13]

  • For Chromatography: If you are using basic modifiers like triethylamine in your eluent, the N-H is generally not a problem. However, for certain reactions prior to purification, N-protection might be necessary.

  • Common Protecting Groups: Groups like tosyl (Ts), Boc, and benzyl are commonly used.[14][15] Electron-withdrawing protecting groups like tosyl or Boc can decrease the electron density of the indole ring, making it more stable towards oxidation but less reactive in other ways.[13]

  • Deprotection: Be aware that the removal of some protecting groups requires harsh conditions which could affect other functional groups. For example, tosyl groups can be difficult to remove.[13] Phenylsulfonyl (PhSO2) is another effective protecting group, but its cleavage also requires harsh conditions.[14]

Q4: What are the common impurities found in crude cyano-indole products?

Impurities are highly dependent on the synthetic route.[9]

  • From Halogenated Precursors: If synthesized from a bromo-indole, residual starting material is a common impurity.[5][9]

  • From Fischer Indole Synthesis: This route can produce byproducts from rearrangements or incomplete cyclization.[9]

  • General Impurities: Unreacted starting materials, reagents from previous steps, and colored polymeric materials from degradation are also frequently observed.[5][9]

Q5: What analytical techniques are best for assessing the purity of my cyano-indole derivative?

A combination of techniques is recommended for a thorough assessment:

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis and for monitoring the progress of a purification.[9]

  • High-Performance Liquid Chromatography (HPLC): The industry standard for quantitative purity analysis.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying impurities.[9]

  • Mass Spectrometry (MS): Used for confirming the molecular weight and helping to identify impurities.[9]

Visualizations & Data

Workflow & Troubleshooting Diagrams

The following diagrams illustrate a general purification workflow and a decision tree for troubleshooting common issues.

PurificationWorkflow General Purification Workflow for Cyano-Indole Derivatives Crude Crude Cyano-Indole Product Assess Assess Purity (TLC, NMR) Crude->Assess Recryst Recrystallization Assess->Recryst Solid with minor impurities Column Column Chromatography Assess->Column Multiple impurities or oily product HPLC Preparative HPLC Assess->HPLC High purity needed (>99.5%) Pure Pure Product (>98%) Assess->Pure Sufficiently Pure Recryst->Pure Column->Pure HPLC->Pure Store Store Appropriately (Cool, Dark, Inert Atm.) Pure->Store

Caption: General experimental workflow for the purification of cyano-indole derivatives.

TroubleshootingTree Purification Troubleshooting Decision Tree Problem Purification Problem Method Which Method? Problem->Method Recryst Recrystallization Issue Method->Recryst Recrystallization Column Chromatography Issue Method->Column Column Chromatography Recryst_Prob What is the issue? Recryst->Recryst_Prob Column_Prob What is the issue? Column->Column_Prob OilingOut Product 'Oils Out' Recryst_Prob->OilingOut Oiling Out NoCrystals No Crystals Form Recryst_Prob->NoCrystals No Crystals LowYield_R Low Yield Recryst_Prob->LowYield_R Low Yield Colored_R Colored Product Recryst_Prob->Colored_R Colored Sol_Oiling 1. Reheat & add solvent 2. Cool slowly 3. Change solvent OilingOut->Sol_Oiling Sol_NoCrystals 1. Induce (scratch/seed) 2. Concentrate solution 3. Change solvent NoCrystals->Sol_NoCrystals Sol_LowYield_R 1. Use min. hot solvent 2. Cool thoroughly 3. Recover from filtrate LowYield_R->Sol_LowYield_R Sol_Colored_R 1. Use activated charcoal 2. Perform hot filtration Colored_R->Sol_Colored_R PoorSep Poor Separation Column_Prob->PoorSep Poor Separation LowYield_C Low Recovery Column_Prob->LowYield_C Low Recovery Tailing Tailing/Streaking Column_Prob->Tailing Tailing Sol_PoorSep 1. Optimize eluent via TLC 2. Repack column 3. Use dry loading PoorSep->Sol_PoorSep Sol_LowYield_C 1. Improve separation (shallow gradient) 2. Check for degradation LowYield_C->Sol_LowYield_C Sol_Tailing 1. Add triethylamine to eluent 2. Use neutral alumina Tailing->Sol_Tailing

Caption: Decision tree for troubleshooting common purification problems.

Data Summary Table
Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single Recrystallization 98-99%[9]Simple, fast, cost-effective for removing small amounts of impurities.[9]May not be effective for impurities with similar solubility; potential for lower recovery.[9]
Column Chromatography >99%[8]Excellent for complex mixtures and achieving very high purity.[8]More time-consuming, requires larger solvent volumes, potential for product loss on the column.[8]
Preparative HPLC >99.5%[5]Highest resolution for achieving exceptional purity, good for separating close isomers.Expensive, lower capacity, requires specialized equipment.

Experimental Protocols

Protocol 1: General Recrystallization of a Cyano-Indole Derivative

This protocol provides a general procedure for purifying a solid cyano-indole derivative.[5]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude solid in various solvents at room temperature and with heating. The ideal solvent will dissolve your compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate with a stir bar). Continue adding small portions of the hot solvent until the solid is just completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[5]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator.[5]

Protocol 2: Column Chromatography of a Cyano-Indole Derivative (Silica Gel)

This protocol provides a general procedure for purification by column chromatography.[6]

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of 0.2-0.4.[6]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column, gently tapping the sides to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the settled silica bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (2-3x the mass of your product), and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.[6]

  • Elution: Carefully add the mobile phase to the top of the column. Begin eluting, starting with the determined mobile phase. If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).[6]

  • Fraction Collection & Analysis: Collect fractions of the eluate in separate test tubes. Monitor the collected fractions by TLC to identify those containing the pure product.[6]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified cyano-indole derivative.[5]

References

Technical Support Center: Solutions for In Vitro Solubility of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with (3-Cyano-2-methyl-indol-1-yl)-acetic acid in your in vitro studies. Our goal is to equip you with the scientific rationale and practical protocols to ensure accurate and reproducible experimental outcomes.

Introduction: Understanding the Challenge

This compound, like many indole derivatives, presents a solubility challenge in aqueous media due to its hydrophobic indole ring.[1] However, the presence of a carboxylic acid group provides a critical handle for enhancing its solubility. This guide will walk you through a systematic approach to effectively solubilize this compound for your cell-based assays and other in vitro experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and solubilization of this compound.

Q1: What is the recommended starting solvent for creating a stock solution of this compound?

A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended organic solvent for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro studies.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2]

Q2: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What's happening?

A2: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. While your compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO stock is diluted into an aqueous environment like cell culture media.[4][5][6] The final concentration of the compound may exceed its aqueous solubility limit, causing it to crash out of solution.[5]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general rule of thumb is to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, with many researchers aiming for less than 0.1% to minimize solvent-induced artifacts.[3][7][8] It is crucial to always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.[3]

Q4: Can I use other solvents besides DMSO?

A4: Yes, other organic solvents like ethanol or N,N-Dimethylformamide (DMF) can also be used.[3][] However, their compatibility with your specific cell line and assay must be validated. Ethanol, for instance, can be more cytotoxic than DMSO at similar concentrations.[7] Always consult the literature for your specific cell type and perform toxicity tests if you deviate from using DMSO.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Improving Solubility

If you are encountering persistent solubility issues, follow this structured troubleshooting guide. We will start with the simplest methods and progress to more advanced techniques.

Issue 1: Compound Precipitation Upon Dilution in Aqueous Media

This is the most frequent challenge. Here’s a workflow to address it:

A Start: Compound precipitates in media from DMSO stock B Strategy 1: Optimize Dilution Technique A->B C Is precipitation resolved? B->C D Strategy 2: pH Adjustment C->D No G End: Compound is soluble C->G Yes E Is precipitation resolved? D->E F Strategy 3: Use of Excipients E->F No E->G Yes F->G Yes H No I No J Yes K Yes L Yes

Caption: Troubleshooting workflow for compound precipitation.

Causality: Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can create localized areas of high compound concentration, leading to immediate precipitation. A more gradual dilution can prevent this.[4]

Protocol: Serial Dilution

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Intermediate Dilution: Instead of adding the stock directly to your final culture volume, first perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in pre-warmed (37°C) culture media to make a 1 mM solution. Vortex or pipette mix vigorously during this step.

  • Final Dilution: Add the 1 mM intermediate solution to your cells to achieve the desired final concentration.

  • Warm Media: Always add the compound to media that has been pre-warmed to 37°C, as solubility often increases with temperature.[4][10]

Causality: this compound is an acidic compound. By increasing the pH of the solvent, the carboxylic acid group will deprotonate, forming a negatively charged carboxylate salt. This ionized form is significantly more soluble in aqueous solutions.[1][][11]

Protocol: pH-Adjusted Stock Solution

  • Initial Dissolution: Weigh the compound and add a small amount of 1N NaOH to dissolve it.[12] The amount of NaOH should be just enough to bring the compound into solution.

  • Buffering: Once dissolved, add your desired aqueous buffer (e.g., PBS or cell culture media) to reach the final stock solution volume.

  • pH Measurement and Adjustment: Measure the pH of the stock solution. Carefully adjust the pH to a physiologically compatible range (typically 7.2-7.4) using dilute HCl.[13] Be aware that lowering the pH too much may cause the compound to precipitate again.

  • Sterilization: Sterilize the final stock solution by filtering it through a 0.22 µm filter.

Parameter Recommendation Rationale
Starting pH > 8.0To ensure deprotonation of the carboxylic acid.
Final pH 7.2 - 7.4For compatibility with most cell culture experiments.
Adjusting Agents 1N NaOH (to increase), 0.1-1N HCl (to decrease)Standard laboratory reagents for pH adjustment.[14][15][16]

Table 1: Recommended pH adjustment parameters.

If the above methods are insufficient, the use of excipients can be explored. These are pharmacologically inactive substances that can improve the solubility of the active compound.

Option A: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules, like our indole derivative, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded within the cyclodextrin's core, while the hydrophilic exterior of the cyclodextrin interacts with water, increasing the overall solubility of the complex.[19][20]

Protocol: Cyclodextrin Complexation

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[17][21]

  • Prepare a Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in your desired buffer (e.g., 10-20% w/v in PBS).

  • Add the Compound: Add the powdered this compound to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle warming until the compound is fully dissolved. This may take several hours.

  • Sterilize: Filter the final solution through a 0.22 µm filter.

Option B: Surfactants

Causality: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. However, surfactants can be toxic to cells, so their use must be carefully controlled and validated.[22][23][24] Non-ionic surfactants like Tween® 20 or Tween® 80 are generally preferred for cell-based assays due to their lower cytotoxicity compared to ionic surfactants.[22][25]

Protocol: Surfactant-Based Solubilization

  • Select a Surfactant: Start with a low-toxicity, non-ionic surfactant like Tween® 80.

  • Prepare a Stock Solution: Dissolve the compound in a stock solution containing a low concentration of the surfactant (e.g., 0.1-1% in PBS). Sonication may be required.

  • Determine Cytotoxicity: Before using the compound in your main experiment, perform a dose-response curve with the surfactant alone on your cells to determine the maximum non-toxic concentration.

  • Final Dilution: When preparing your working solution, ensure the final concentration of the surfactant is well below its toxic threshold.

Part 3: Best Practices for Stock Solution Preparation and Storage

Adhering to best practices for preparing and storing your stock solutions is critical for experimental reproducibility.

A Start: Prepare Stock Solution B Use Calibrated Balance & Volumetric Flasks A->B C Record All Details (Mass, Volume, Date) B->C D Dissolve Completely (Vortex/Sonicate) C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Single-Use Tubes E->F G Store at -20°C or -80°C F->G H Avoid Repeated Freeze-Thaw Cycles G->H I End: Ready for Use H->I

References

Technical Support Center: Troubleshooting Anti-Inflammatory Assays with Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the immense potential of indole-containing compounds in modulating inflammatory responses.[1] However, their unique chemical properties can also introduce variability into common in vitro assays. This guide is structured to help you diagnose and resolve the inconsistent results you may be encountering, ensuring your data is both accurate and reproducible.

We will move from the most common sources of error—compound handling—to assay-specific interference and finally to the complex biology of how these molecules interact with cellular pathways.

Part 1: Compound Integrity - The Foundation of Reproducible Data

Inconsistent results often originate from issues with the compound itself before it even reaches the cells. The hydrophobic and reactive nature of the indole scaffold demands careful handling.[1][2]

Frequently Asked Questions (FAQs)

Question: My indole compound precipitates when I add it to my cell culture media. Why is this happening and how can I fix it?

Answer: This is the most common issue researchers face. It stems from the low aqueous solubility of many indole derivatives.[2] You are likely dissolving your compound in 100% DMSO to create a high-concentration stock, but when this stock is diluted into the aqueous, protein-containing environment of cell culture media, the compound crashes out of solution.[3]

  • The Causality: DMSO is an excellent organic solvent, but it is not a magical solubilizer. When the final DMSO concentration in your media drops below what is required to keep the indole derivative dissolved (often <0.5%), the compound's low aqueous solubility takes over, leading to precipitation.[4]

  • Troubleshooting Steps:

    • Visual Confirmation: Before treating your cells, prepare a test dilution of your compound in media in a clear tube or well. Let it sit for 15-30 minutes at 37°C. Check for visible precipitate or cloudiness against a dark background.

    • Solubility Testing: Systematically determine the solubility limit in your final assay media. This prevents you from unknowingly testing a suspension instead of a solution.

    • Optimize Dilution Protocol: Instead of a single large dilution step, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your media. This can sometimes mitigate immediate precipitation.[4]

    • Consider Alternative Solvents: While less common, ethanol can be an alternative for some compounds, but always check for its specific effects on your cell model.

Question: I see a high degree of variability between experiments run on different days, even with the same compound stock. Could my compound be degrading?

Answer: Yes, instability is a significant concern. The indole ring can be susceptible to oxidation, and many derivatives are sensitive to light (photoreactive) and repeated freeze-thaw cycles.[5][6][7]

  • The Causality:

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock can introduce atmospheric moisture, which may compromise compound stability.[8] Studies show that while many compounds are stable for several cycles, it's a risk factor.[8]

    • Light Exposure: Many aromatic heterocyclic compounds, including indoles, can be excited by visible or UV light, leading to radical formation and degradation.[6][9]

    • Storage Temperature: Storing DMSO stocks at 4°C or even room temperature for extended periods is not recommended. While some compounds are stable, many will degrade.[5][10]

  • Best Practices for Compound Storage:

ParameterRecommendationRationale
Solvent Anhydrous DMSOMinimizes water-related degradation.[8]
Storage Temp. -20°C (short-term) or -80°C (long-term)Slows chemical degradation processes significantly.
Aliquoting Prepare single-use aliquotsAvoids multiple freeze-thaw cycles and contamination.[8]
Light Store in amber vials or wrap in foilProtects from light-induced degradation.[7]
Container Polypropylene or glassStudies show minimal difference in compound loss between these materials for many compounds.[8]
Part 2: Assay-Specific Troubleshooting

Once you are confident in your compound's integrity, the next step is to investigate its interaction with your assay chemistry.

Workflow: General Experimental Approach

This diagram outlines a robust workflow for screening indole compounds, incorporating critical quality control steps.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pre-Assay QC cluster_2 Phase 3: Anti-Inflammatory Assay cluster_3 Phase 4: Data Analysis Compound Indole Compound Powder Stock Prepare High-Conc. Stock in Anhydrous DMSO Compound->Stock Aliquot Create Single-Use Aliquots (Store at -80°C, Protected from Light) Stock->Aliquot Solubility Confirm Solubility in Final Assay Media Aliquot->Solubility Cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) Solubility->Cytotoxicity Pretreat Pre-treat with Indole Cmpd (at non-toxic concentrations) Cytotoxicity->Pretreat Cells Plate Macrophages (e.g., RAW264.7) Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Assay Perform Assay (Griess, ELISA, etc.) Stimulate->Assay Analyze Analyze Data with Appropriate Controls Assay->Analyze Validate Validate Hits with Secondary/Orthogonal Assays Analyze->Validate

Caption: General workflow for testing indole compounds.

Frequently Asked Questions (FAQs)

Question: My Griess assay for nitric oxide (NO) is giving inconsistent or non-reproducible inhibition. What could be wrong?

Answer: The Griess assay, while simple, is a colorimetric assay that is notoriously prone to interference.[11] Indole compounds, due to their aromatic structure, can interfere in several ways.

  • The Causality:

    • Color Interference: Your indole compound might have an intrinsic color that absorbs light near 540 nm, the wavelength used to measure the product of the Griess reaction.[12] This gives a false positive or negative signal.

    • Reagent Reactivity: The compound could react directly with the acidic Griess reagents (sulfanilamide and NED), quenching the signal or producing a colored product.

    • NO Scavenging: Some compounds can directly scavenge the NO radical from the media before it is converted to nitrite, leading to an apparent inhibition that is not biologically mediated by iNOS suppression.[11]

  • Troubleshooting Workflow: Follow this decision tree to diagnose the issue.

G Start Inconsistent Griess Assay Results CheckColor Run 'Compound + Media' Control (No Cells, No Griess Reagent) Read absorbance at 540 nm Start->CheckColor IsColored Is Absorbance > Blank? CheckColor->IsColored CheckReagent Run 'Compound + Media + Griess Reagent' Control (No Cells) Does it develop color? IsColored->CheckReagent No TrueInterference Result: Direct Assay Interference Action: Subtract background from all readings. If signal is too high, consider alternative NO assay. IsColored->TrueInterference Yes IsReactive Is Absorbance > Blank? CheckReagent->IsReactive IsReactive->TrueInterference Yes NoInterference Result: No direct interference. Issue is likely biological or related to compound stability/solubility. IsReactive->NoInterference No, proceed with experiment. If still inconsistent, suspect NO scavenging or biological variability. PossibleScavenging Result: Possible NO Scavenging Action: Consider a cell-free NO scavenging assay to confirm this mechanism. NoInterference->PossibleScavenging

Caption: Troubleshooting workflow for the Griess assay.

Question: I'm seeing a decrease in cytokine production (e.g., TNF-α, IL-6) via ELISA, but I'm not sure if it's due to anti-inflammatory activity or just cytotoxicity. How can I differentiate?

Answer: This is a critical question. A dead or unhealthy cell cannot produce cytokines, which can be misinterpreted as a potent anti-inflammatory effect.

  • The Causality: Many compounds, including indole derivatives, can be cytotoxic at the concentrations required to see an anti-inflammatory effect.[13][14][15] It is essential to separate these two outcomes.

  • The Solution: Parallel Assays

    • Determine the Therapeutic Window: Always run a cytotoxicity assay (e.g., MTT, XTT, LDH release) in parallel with your inflammation assay, using the same cell type, seeding density, and treatment duration.

    • Select Non-Toxic Concentrations: Choose concentrations for your anti-inflammatory experiments that show high cell viability (e.g., >90%).

    • Data Interpretation: If you see a dose-dependent decrease in a cytokine that mirrors a dose-dependent decrease in cell viability, the effect is likely due to toxicity. A true anti-inflammatory effect will show cytokine reduction at concentrations that are not significantly cytotoxic.

Part 3: Mechanistic Insights & Advanced Troubleshooting

If your compound handling is perfect and you've ruled out assay artifacts, inconsistent results may point to complex biological activity.

Question: I expected my indole compound to inhibit the NF-κB pathway, but the results are weak or variable. Are there other pathways I should investigate?

Answer: Absolutely. While many anti-inflammatory compounds target the canonical NF-κB pathway, indoles are known to be "pleiotropic," meaning they can interact with multiple cellular targets.[16][17] Over-reliance on a single mechanistic readout can be misleading.

  • The Causality: Lipopolysaccharide (LPS) stimulation of macrophages (like RAW264.7) activates several parallel signaling cascades, not just NF-κB.[18][19] Your compound may be acting preferentially on one of these other pathways.

  • Key Alternative Pathways for Indoles:

    • MAPK Pathways (p38, JNK, ERK): These kinases are critical for the production of inflammatory mediators. Some indoles have been shown to modulate MAPK signaling.[20]

    • PI3K/Akt/mTOR Pathway: This pathway is involved in cell survival and inflammation, and it is a known target for some indole derivatives like Indole-3-carbinol (I3C) and Diindolylmethane (DIM).[16][21]

    • NLRP3 Inflammasome: Some indoles, like Indole-3-carboxaldehyde, can inhibit inflammation by preventing the activation of the NLRP3 inflammasome and reducing ROS production.[22][23]

    • Aryl Hydrocarbon Receptor (AhR): Many indole derivatives are potent ligands for AhR, a transcription factor that can modulate immune responses.[15][23]

Signaling Pathways Overview

G cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 TRIF TRIF TLR4->TRIF MyD88 MyD88 TLR4->MyD88 IKK IKK Complex TRIF->IKK MyD88->IKK MAPK_cascade MAPK Cascades (TAK1, etc.) MyD88->MAPK_cascade IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates p38 p38 MAPK_cascade->p38 JNK JNK MAPK_cascade->JNK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 activate JNK->AP1 activate AP1->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes Indole Indole Compound Indole->IKK Inhibition [1, 12] Indole->MAPK_cascade Modulation [14] AhR AhR Indole->AhR Activation [5] NLRP3 NLRP3 Inflammasome Indole->NLRP3 Inhibition [2, 5]

Caption: Potential targets of indole compounds in LPS-stimulated pathways.

Part 4: Key Experimental Protocols

Here are condensed protocols for the essential quality control and primary assays.

Protocol 1: Assessing Compound-Induced Cytotoxicity (MTT Assay)
  • Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your indole compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank. Incubate for the same duration as your planned inflammation experiment (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank absorbance.

Protocol 2: Measuring Nitric Oxide (Griess Assay with Controls)
  • Experiment Setup: Seed cells and treat with your indole compound (at non-toxic concentrations) for 1 hour. Then, stimulate with 1 µg/mL LPS for 24 hours.

  • Control Wells (Crucial): On a separate plate without cells, prepare the following controls:

    • Media Blank (media only)

    • Compound Color Control (highest concentration of compound in media)

    • Compound Interference Control (highest concentration of compound in media + Griess reagents)

  • Sample Collection: After incubation, collect 50 µL of supernatant from each well of your experimental plate.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each sample, incubate for 10 minutes protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Readout: Measure absorbance at 540 nm.

  • Analysis: Generate a standard curve using sodium nitrite. For your samples, first subtract the absorbance of the "Compound Color Control" from all corresponding treatment wells. Then, calculate the nitrite concentration using the standard curve. Compare your results to the "Compound Interference Control" to ensure the signal is not an artifact.

References

minimizing degradation of (3-Cyano-2-methyl-indol-1-yl)-acetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to minimizing the degradation of (3-Cyano-2-methyl-indol-1-yl)-acetic acid during storage, designed for chemistry and drug development professionals. This document provides in-depth FAQs, troubleshooting protocols, and scientifically-grounded recommendations to ensure compound integrity.

Technical Support Center: this compound

Introduction: this compound is a specialized indole derivative with significant potential in pharmaceutical research. The integrity of this compound is paramount for reproducible and reliable experimental outcomes. Its structure, featuring an indole ring, a nitrile group, and a carboxylic acid moiety, presents specific stability challenges. This guide provides a comprehensive overview of potential degradation pathways and actionable strategies to mitigate them, ensuring the long-term stability of your research material. The indole structure itself is highly stable, but functional groups make it susceptible to specific degradation routes like oxidation, hydrolysis, and photodegradation[1][2].

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What is the optimal temperature for storing solid this compound?

A1: For long-term stability, the solid compound should be stored at or below -20°C.[3][4][5] This low temperature minimizes the kinetic rates of all potential degradation reactions, including slow oxidation and hydrolysis from atmospheric moisture. For short-term storage (days to weeks), storage at 2-8°C in a desiccator is acceptable, but -20°C is strongly recommended as the default to preserve potency.

Q2: How sensitive is this compound to light and air? What precautions are necessary?

A2: The indole nucleus is known to be sensitive to light and susceptible to oxidation by atmospheric oxygen.[5][6] Photodegradation can occur, leading to the formation of colored impurities.[7]

  • Recommendation: Always store the solid compound and its solutions in amber or opaque vials to protect from light.[6] For maximum stability, especially for long-term reference standards, overlay the solid material with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and prevents oxidative degradation of the electron-rich indole ring.

Q3: Can I store the compound in solution? If so, what is the best solvent and temperature?

A3: Storing in solution is generally not recommended for long periods. If required for experimental workflows, prepare solutions fresh. If short-term storage is unavoidable:

  • Recommended Solvents: Use anhydrous aprotic solvents like DMSO or DMF. The compound is readily soluble in DMSO.[4] Avoid protic solvents like methanol or water, as they can participate in the hydrolysis of the nitrile group.

  • Storage Conditions: Store solutions at -80°C for periods up to a few weeks.[4] This temperature drastically slows down degradation pathways that are accelerated in the solution phase. Ensure the solvent is of the highest purity to avoid reactive contaminants.

Q4: How does pH affect the stability of this compound in aqueous media?

A4: The compound's stability is highly pH-dependent. Both strongly acidic and strongly basic conditions are detrimental.

  • Acidic Conditions (pH < 4): Can catalyze the hydrolysis of the nitrile group to the corresponding amide and subsequently to the carboxylic acid.[8][9][10]

  • Basic Conditions (pH > 8): Can also catalyze nitrile hydrolysis and may deprotonate the indole nitrogen, potentially increasing susceptibility to oxidation. Many phenolic compounds show instability at high pH.[11]

  • Recommendation: If working in an aqueous buffer, maintain a pH between 5 and 7. The compound's carboxylic acid group has an estimated pKa around 4.75, similar to indole-3-acetic acid, so it will be deprotonated and more soluble in this range.[5] However, prolonged exposure should be avoided.

Troubleshooting Guide: Identifying and Preventing Degradation

This section addresses specific issues that may indicate compound degradation and provides a logical workflow for investigation.

Issue 1: The solid, which was initially a white or off-white powder, has developed a pink or brownish tint.

  • Probable Cause: This is a classic sign of indole oxidation. The indole ring has likely undergone oxidation, forming colored, often polymeric, byproducts. This is typically accelerated by exposure to air (oxygen) and/or light.

  • Preventative Actions:

    • Inert Atmosphere: Store the compound under an inert gas (argon or nitrogen).

    • Light Protection: Use amber vials and store them in the dark.[6]

    • Temperature Control: Adhere strictly to ≤ -20°C storage to slow the oxidation rate.[3][4]

  • Corrective Action: Purity of the discolored material is compromised. It should be analyzed by HPLC-UV/MS or NMR to identify and quantify impurities before use. If significant degradation has occurred, purification by recrystallization or chromatography may be necessary, or the batch should be discarded.

Issue 2: Loss of potency or inconsistent results in bioassays from a stock solution.

  • Probable Cause: The compound is likely degrading in solution. The primary suspects are hydrolysis of the nitrile group or oxidative decay.

  • Troubleshooting Workflow:

    G A Inconsistent Bioassay Results B Prepare fresh solution from solid stock A->B C Analyze aged solution vs. fresh solution via HPLC B->C D Results Consistent? C->D E Problem solved. Discard old solutions. Adopt 'fresh preparation' policy. D->E Yes F New peaks observed in aged solution? D->F No G Likely Degradation. Primary suspects: Hydrolysis, Oxidation F->G Yes H Review solution storage protocol. Was it anhydrous? At -80°C? Protected from light? G->H I Implement stricter solution storage: - Anhydrous aprotic solvent (DMSO) - Store at -80°C - Use within 1-2 weeks H->I

    Caption: Troubleshooting workflow for loss of compound potency in solution.

Issue 3: Appearance of unexpected peaks in my analytical chromatogram (e.g., HPLC).

  • Probable Cause: Formation of one or more degradation products. By understanding the potential degradation pathways, you can hypothesize the identity of these new peaks.

  • Proposed Degradation Pathways & Products:

    G Parent This compound (Parent Compound) Hydrolysis Hydrolysis Product (Amide or Di-acid) Parent->Hydrolysis H₂O / H⁺ or OH⁻ (Moisture, incorrect pH) Oxidation Oxidation Products (e.g., Hydroxylated Indoles) Parent->Oxidation O₂ / Light (hv) (Air exposure)

    Caption: Major degradation pathways for the target compound.

  • Analysis & Identification:

    • Hydrolysis Product: The hydrolysis of the nitrile to an amide or carboxylic acid would result in a more polar compound. In a typical reversed-phase HPLC (e.g., C18 column), this product would have a shorter retention time than the parent compound.

    • Oxidation Product: Hydroxylation of the indole ring would also typically increase polarity, leading to an earlier eluting peak .

    • Confirmation: Use LC-MS to confirm the mass of the new peaks. The amide hydrolysate will have a mass increase of +18 Da (C12H12N2O3). The fully hydrolyzed di-acid will have a mass increase of +36 Da and loss of nitrogen (C12H11NO4). Oxidized products will show a mass increase of +16 Da per oxygen atom added.

Protocols for Stability Management

Protocol 1: Recommended Storage and Handling
  • Receiving: Upon receipt, immediately transfer the vial to a ≤ -20°C freezer. Log the arrival date and batch number.

  • Weighing (Solid): Perform weighing in a controlled environment with low humidity. To minimize exposure to air and moisture, allow the container to warm to room temperature in a desiccator before opening. Weigh out the required amount quickly and securely reseal the main container. Purge with an inert gas before re-storing at ≤ -20°C.

  • Solution Preparation: Use high-purity, anhydrous solvents (e.g., DMSO). Prepare the solution for immediate use if possible.

  • Solution Storage (if necessary): Dispense the stock solution into single-use aliquots in amber, tightly sealed vials. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Basic HPLC Method for Purity Assessment

This method serves as a starting point to monitor the stability of your compound over time.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for separating small molecules of moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient Start at 10% B, ramp to 95% B over 5 min, hold 1 min, return to 10% BA standard screening gradient to elute the parent and potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion. Adjust based on concentration.
Detection UV at 280 nmThe indole ring has a strong chromophore with absorbance around 280 nm.
Sample Prep. Dilute stock solution in 50:50 Water:AcetonitrileEnsures compatibility with the mobile phase.

Data Interpretation:

  • A stable sample will show a single major peak at a consistent retention time.

  • Degradation is indicated by a decrease in the area of the main peak and the appearance of new, typically earlier-eluting, peaks.

References

Technical Support Center: Overcoming Poor Cell Permeability of Indole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the cellular permeability of indole acetic acid (IAA) derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these promising compounds but are encountering difficulties in achieving effective intracellular concentrations. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these common hurdles.

Section 1: Frequently Asked questions (FAQs)

This section addresses common questions regarding the cell permeability of IAA derivatives, providing concise answers and foundational knowledge.

Q1: What are the primary factors limiting the cell permeability of IAA derivatives?

A1: The cell permeability of small molecules like IAA derivatives is primarily governed by their physicochemical properties. Key limiting factors include:

  • Low Lipophilicity: The ability of a compound to partition into the lipid bilayer of the cell membrane is crucial for passive diffusion. Many IAA derivatives possess polar functional groups that can hinder this process.

  • High Polar Surface Area (PSA): A high PSA, generally defined as the surface sum over all polar atoms, is often associated with poor membrane permeability.[1]

  • Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can impede a molecule's ability to cross the hydrophobic core of the cell membrane.[1][2][3]

  • Efflux Transporter Activity: Some IAA derivatives may be recognized and actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp), which is a common mechanism of multidrug resistance in cancer cells.[4][5]

Q2: How can I predict the cell permeability of my IAA derivative?

A2: Several in silico and in vitro methods can be used to predict cell permeability:

  • In Silico Prediction: Computational models can estimate physicochemical properties like LogP (a measure of lipophilicity), PSA, and the number of hydrogen bond donors/acceptors. These parameters are used in predictive models like Lipinski's Rule of Five to assess "drug-likeness" and potential permeability issues.[1]

  • In Vitro Assays:

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane.[6][7] It is a cost-effective way to screen compounds early in the drug discovery process.[6]

    • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9][10] It provides a more comprehensive assessment of permeability, including passive diffusion and active transport processes like efflux.[9]

Q3: What are the most common in vitro models to assess cell permeability?

A3: The two most widely used in vitro models are the PAMPA and Caco-2 assays.[11]

  • PAMPA: This model is ideal for assessing passive permeability and is useful for high-throughput screening.[6][12]

  • Caco-2: This model is considered the gold standard for predicting oral drug absorption as it includes both passive and active transport mechanisms.[8][9][10] The integrity of the Caco-2 cell monolayer is crucial for reliable results and is typically verified by measuring the transepithelial electrical resistance (TEER).[9][13]

Q4: When should I consider using a permeability-enhancing strategy?

A4: You should consider a permeability-enhancing strategy if your IAA derivative exhibits:

  • Low apparent permeability coefficient (Papp) values in Caco-2 assays.

  • A high efflux ratio in bidirectional Caco-2 assays, suggesting it is a substrate for efflux pumps.[10]

  • Poor efficacy in cell-based functional assays despite high potency in cell-free (e.g., enzyme) assays.

  • Low oral bioavailability in preclinical animal models.

Section 2: Troubleshooting Guide: Experimental Approaches to Enhance Cell Permeability

This section provides detailed solutions to specific experimental issues related to the poor cell permeability of IAA derivatives.

Issue 1: My IAA derivative shows low passive diffusion.

If your compound has a low Papp value in the PAMPA or Caco-2 assay (in the apical to basolateral direction), it likely has poor passive permeability. Here are some strategies to address this:

The underlying principle of this approach is to temporarily modify the chemical structure of the IAA derivative to make it more lipophilic, thereby enhancing its ability to cross the cell membrane via passive diffusion.[14][15][16] Once inside the cell, the modifying group is cleaved by intracellular enzymes, releasing the active parent drug.[15]

  • Esterification: A common prodrug strategy is to mask polar carboxylic acid groups by converting them into esters.[17] This reduces the molecule's polarity and increases its lipophilicity.

Experimental Protocol: Esterification of an IAA Derivative

  • Dissolve the IAA derivative in a suitable anhydrous alcohol (e.g., methanol, ethanol) that will serve as the esterifying agent.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the esterified product with an organic solvent (e.g., ethyl acetate).

  • Purify the product using column chromatography.

  • Confirm the structure of the purified ester by NMR and mass spectrometry.

Compound LogP Papp (A-B) in Caco-2 (10⁻⁶ cm/s)
Parent IAA Derivative1.50.5
Methyl Ester Prodrug2.85.2
Ethyl Ester Prodrug3.27.8

Table 1: Comparison of physicochemical properties and permeability of a parent IAA derivative and its ester prodrugs.

If chemical modification is not feasible or desired, formulation strategies can be employed to improve the delivery of the IAA derivative into cells.

  • Liposomal Encapsulation: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18][19] For hydrophobic IAA derivatives, the compound can be incorporated into the lipid bilayer of the liposome.[20][21] The liposome can then fuse with the cell membrane, delivering its cargo directly into the cytoplasm. PEGylated liposomes can offer improved stability and prolonged circulation in vivo.[22]

Experimental Protocol: Preparation of IAA Derivative-Loaded Liposomes via Thin-Film Hydration

  • Dissolve the IAA derivative and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Create a thin lipid film by evaporating the organic solvent under reduced pressure using a rotary evaporator.

  • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.

  • Remove any unencapsulated drug by dialysis or size exclusion chromatography.

Liposome_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Liposome Liposome (Drug-loaded) Membrane Cell Membrane Liposome->Membrane Fusion Cytoplasm Cytoplasm (Drug Release) Membrane->Cytoplasm Cargo Delivery

Caption: Liposomal delivery of IAA derivatives.

  • Nanoparticle-Based Drug Delivery: Various types of nanoparticles (e.g., polymeric, inorganic) can be used to encapsulate or conjugate drugs, improving their stability, solubility, and cellular uptake.[][24][25][26] Nanoparticles are typically taken up by cells via endocytosis.[24]

Experimental Protocol: Preparation of PLGA Nanoparticles with an IAA Derivative

  • Dissolve the IAA derivative and PLGA polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) while stirring vigorously.

  • Allow the organic solvent to evaporate, which will lead to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer for your experiments.

Nanoparticle_Uptake cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Nanoparticle (Drug-conjugated) Membrane Cell Membrane Nanoparticle->Membrane Endocytosis Endosome Endosome Membrane->Endosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape & Drug Release

Caption: Nanoparticle-mediated drug delivery.

Issue 2: My IAA derivative is a substrate for efflux pumps (e.g., P-glycoprotein).

If your bidirectional Caco-2 assay shows an efflux ratio significantly greater than 2, your compound is likely being actively transported out of the cells.[10]

Efflux pumps like P-gp are ATP-dependent transporters that can be blocked by specific inhibitors.[4] Co-incubating your IAA derivative with a known P-gp inhibitor can increase its intracellular accumulation and enhance its efficacy.[27]

  • Common P-gp Inhibitors: Verapamil, cyclosporin A, and valspodar are well-characterized P-gp inhibitors.[28][29]

Experimental Protocol: Bidirectional Caco-2 Assay with a P-gp Inhibitor

  • Culture Caco-2 cells on Transwell inserts for 21-25 days until a confluent monolayer is formed.

  • Verify monolayer integrity by measuring TEER.[9][13]

  • For the apical to basolateral (A-B) transport study, add the IAA derivative (with and without a P-gp inhibitor like verapamil) to the apical chamber and fresh medium to the basolateral chamber.

  • For the basolateral to apical (B-A) transport study, add the IAA derivative (with and without the inhibitor) to the basolateral chamber and fresh medium to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At various time points, take samples from the receiver chamber and analyze the concentration of the IAA derivative by LC-MS/MS.

  • Calculate the Papp values for both directions and determine the efflux ratio.

Condition Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (B-A / A-B)
IAA Derivative Alone1.212.010.0
IAA Derivative + Verapamil4.85.11.1

Table 2: Effect of a P-gp inhibitor on the bidirectional transport of an IAA derivative across Caco-2 monolayers.

Issue 3: My IAA derivative has poor aqueous solubility, limiting its bioavailability for uptake.

Poor aqueous solubility can be a major barrier to cellular uptake, as the compound may not be sufficiently dissolved in the culture medium to interact with the cells.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[30][31] They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and bioavailability.[30][31][32][33] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[31]

Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a stock solution of HP-β-CD in your cell culture medium or buffer.

  • Add your IAA derivative to the HP-β-CD solution.

  • Stir or sonicate the mixture until the compound is fully dissolved.

  • Use this formulation in your cell-based assays.

Section 3: Advanced Strategies: Active Transport & Bioconjugation

For particularly challenging compounds, more advanced strategies that hijack cellular uptake mechanisms can be employed.

Cell-Penetrating Peptides (CPPs)

CPPs are short peptides (typically 5-30 amino acids) that can translocate across the cell membrane and can be used to deliver a variety of cargo molecules, including small molecules, proteins, and nanoparticles.[34][35][36] They can enter cells through direct penetration of the membrane or via endocytosis.[34]

  • Common CPPs: TAT (from the HIV-1 Tat protein) and penetratin are well-known examples of CPPs.[34] Cyclic CPPs may offer improved stability and cell-penetrating ability.[37]

Experimental Protocol: Conjugation of an IAA Derivative to a CPP

  • Synthesize or purchase a CPP with a functional group suitable for conjugation (e.g., a terminal cysteine for maleimide chemistry or a lysine for NHS-ester chemistry).

  • Introduce a compatible functional group onto your IAA derivative if it doesn't already have one.

  • React the functionalized IAA derivative with the CPP in a suitable buffer.

  • Purify the conjugate using HPLC.

  • Confirm the identity and purity of the conjugate by mass spectrometry.

  • Test the cellular uptake of the conjugate using fluorescence microscopy (if the IAA derivative is fluorescent or is co-conjugated with a fluorophore) or by a functional assay.

CPP_Uptake cluster_extracellular Extracellular Space cluster_cell Cell CPP_Drug CPP-Drug Conjugate Membrane Cell Membrane CPP_Drug->Membrane Direct Translocation CPP_Drug->Membrane Endocytosis Cytoplasm Cytoplasm Membrane->Cytoplasm Endosome Endosome Membrane->Endosome Endosome->Cytoplasm Endosomal Escape

Caption: Cellular uptake mechanisms of CPP-drug conjugates.

Section 4: Assay Protocols

This section provides a detailed, step-by-step protocol for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of an IAA derivative across an artificial lipid membrane.[6]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lecithin in dodecane solution (e.g., 1-4%)[12][38]

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Test compound (IAA derivative)

  • High, medium, and low permeability control compounds[38]

  • 96-well UV plate for analysis

  • Plate reader

Procedure:

  • Prepare the Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the 96-well acceptor plate.[12]

  • Prepare the Donor Plate Membrane: Gently pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate, being careful not to puncture the membrane.[12]

  • Prepare Compound Solutions:

    • Dissolve the test compound and controls in DMSO to make a 10 mM stock solution.

    • Dilute the stock solutions in PBS to a final concentration of 10-500 µM.[12][38] The final DMSO concentration should be consistent across all solutions (typically 5%).[39]

  • Load the Donor Plate: Add 150-200 µL of the compound solutions to the wells of the donor plate.[12][38]

  • Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate.

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-18 hours with gentle shaking.[12][38]

  • Disassemble and Sample: After incubation, separate the donor and acceptor plates.

  • Analyze:

    • Transfer 100 µL from each well of the acceptor plate to a 96-well UV plate.

    • Also, prepare standards of the initial donor concentrations.

    • Measure the absorbance of the samples in the UV plate at the compound's maximum absorbance wavelength.[38] Alternatively, use LC-MS for quantification.

  • Calculate the Apparent Permeability Coefficient (Papp): Use the following equation:

    • Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where:

      • [drug]acceptor is the concentration in the acceptor well.

      • [drug]equilibrium is the theoretical equilibrium concentration.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • Area is the surface area of the membrane.

      • Time is the incubation time in seconds.

Section 5: References

  • BOC Sciences. Nanoparticle-based Drug Delivery Systems: Review and Current Status.

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Methods and Protocols, 5(1), 17.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Uhrik, A., et al. (2016). Liposome formulations of hydrophobic drugs. Methods in Molecular Biology, 1372, 145-55.

  • ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability.

  • Synapse. Mechanisms of Nanoparticle-based Drug Delivery.

  • Wikipedia. Nanoparticle drug delivery.

  • Li, Z., et al. (2022). Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress. Pharmaceutics, 14(9), 1943.

  • Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?

  • Creative Biolabs. Cell-Penetrating Peptide (CPP)-based delivery strategies: Mechanisms and Biomedical Applications.

  • International Journal of Research and Publication Reviews. Nanoparticle-Based Drug Delivery Systems: A Review of Current Status and Future Directions.

  • Chen, Z., et al. (2019). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. ACS Chemical Neuroscience, 10(5), 2184–2194.

  • Lättig-Tünnemann, G., et al. (2019). Cyclic Cell-Penetrating Peptides as Efficient Intracellular Drug Delivery Tools. Molecular Pharmaceutics, 16(8), 3359–3372.

  • Ramsey, J. D., & Piatkov, K. (2017). Intracellular Delivery of Proteins with Cell-Penetrating Peptides for Therapeutic Uses in Human Disease. International Journal of Molecular Sciences, 18(9), 1832.

  • Ghorai, S. M., et al. (2022). Cell-Penetrating and Targeted Peptides Delivery Systems as Potential Pharmaceutical Carriers for Enhanced Delivery across the Blood–Brain Barrier (BBB). Pharmaceutics, 14(9), 1787.

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Akbari, Z., et al. (2017). Application of Various Types of Liposomes in Drug Delivery Systems. Advanced Pharmaceutical Bulletin, 7(1), 3–9.

  • Mitchell, M. J., et al. (2021). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. Advanced Functional Materials, 31(20), 2008573.

  • Technology Networks. Caco2 assay protocol.

  • Lin, Y., & Chen, S. (2015). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1266, 1–17.

  • BioIVT. Cell Permeability Assay.

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

  • Technology Networks. pampa-permeability-assay.pdf.

  • Creative Bioarray. In Vitro Permeability Assay.

  • ResearchGate. (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers.

  • ResearchGate. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF.

  • ZORA (Zurich Open Repository and Archive). Liposome Formulations of Hydrophobic Drugs.

  • ACS Publications. Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors | ACS Chemical Biology.

  • NIH. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.

  • PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability.

  • Tribioscience. Liposomes for Loading Hydrophobic Drugs (F10209D).

  • American Chemical Society. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides.

  • MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.

  • Enamine. Caco-2 Permeability Assay.

  • NIH. P-glycoprotein Inhibition for Optimal Drug Delivery.

  • NIH. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).

  • Cyclodextrin News. Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - Cyclodextrins.

  • Creative Bioarray. Caco-2 permeability assay.

  • PubMed. In Vitro Methods for Measuring the Permeability of Cell Monolayers.

  • ACS Publications. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry.

  • Springer. An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes.

  • Wikidot. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols.

  • NINGBO INNO PHARMCHEM CO.,LTD. The Cyclodextrin Advantage: Improving Bioavailability and Drug Performance.

  • Taylor & Francis Online. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.

  • Selleck Chemicals. P-gp | P-glycoprotein.

  • ResearchGate. (PDF) Liposome Formulations of Hydrophobic Drugs.

  • Evotec. Caco-2 Permeability Assay.

  • PubMed Central. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid. Our approach is to diagnose the issue from a chemical first-principles perspective and provide a logical, step-by-step workflow for its resolution.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing for this compound. What is the underlying chemical cause?

A: Peak tailing for this specific analyte is almost always rooted in its chemical structure and unwanted secondary interactions with the HPLC column.[1][2][3] The primary cause is the presence of multiple retention mechanisms for the analyte during its transit through the column.[1][2]

This compound is an acidic compound due to its carboxylic acid functional group (-COOH). The pKa of this group is estimated to be around 4.5-5.0, similar to other indole-acetic acid derivatives.

There are two main chemical phenomena at play:

  • Analyte Ionization: If the pH of your mobile phase is near or above the analyte's pKa, the carboxylic acid group will be deprotonated, creating a negatively charged carboxylate anion (-COO⁻).[4][5][6] This means your sample contains a mixture of the neutral, more hydrophobic form and the charged, more polar form. These two forms interact differently with the reversed-phase C18 column, leading to a broadened, tailing peak.[5][6]

  • Secondary Silanol Interactions: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[1][3] While modern, high-purity, end-capped columns significantly reduce these, some active sites always remain.[2][3] These silanol groups are weakly acidic and can become ionized (Si-O⁻) at mid-range pH values (typically > pH 3-4).[2][7] This creates a potential for secondary ionic interactions with any positively charged species or through dipole interactions, disrupting the primary hydrophobic retention mechanism and causing tailing.[8] Trace metal impurities in the silica can also chelate with the analyte, exacerbating this effect.[3][8]

cluster_column Silica Surface (Stationary Phase) Analyte_Unionized (Analyte)-COOH (Unionized) Silanol Si-OH (Acidic Silanol Site) Analyte_Unionized->Silanol Desired Hydrophobic Interaction (Primary) Analyte_Ionized (Analyte)-COO⁻ (Ionized) Analyte_Ionized->Silanol Undesired Ionic/Polar Interaction (Secondary) caption Fig 1. Competing retention mechanisms causing peak tailing.

Fig 1. Competing retention mechanisms causing peak tailing.
Q2: How can I systematically troubleshoot and resolve this peak tailing issue?

A: A systematic approach is crucial. Do not change multiple parameters at once. Follow this logical workflow, starting with the most likely and easiest-to-fix causes.

start Start: Peak Tailing Observed quantify 1. Quantify Problem Calculate Tailing Factor (Tf) Is Tf > 1.2? start->quantify ph_check 2. Check Mobile Phase Is pH < 3.0? Is it buffered? quantify->ph_check Yes ph_adjust Action: Adjust Mobile Phase Add 0.1% Formic or Trifluoroacetic Acid ph_check->ph_adjust No column_check 3. Check Column Is it a high-purity, end-capped column? Is it old? ph_check->column_check Yes ph_adjust->quantify Re-analyze column_action Action: Flush Column If no improvement, replace with new column column_check->column_action No / Yes (old) system_check 4. Check HPLC System Inspect tubing for dead volume. Check fittings. column_check->system_check Yes (new) column_action->quantify Re-analyze sample_check 5. Check Sample Is concentration too high? Is sample solvent appropriate? system_check->sample_check sample_action Action: Dilute Sample Re-dissolve in mobile phase sample_check->sample_action Potential Issue resolved Problem Resolved: Symmetrical Peak (Tf ≈ 1.0) sample_check->resolved No Issue Found sample_action->quantify Re-analyze caption Fig 2. Systematic troubleshooting workflow for peak tailing.

Fig 2. Systematic troubleshooting workflow for peak tailing.
In-Depth Troubleshooting Guide

Step 1: Quantify the Problem - Calculate the Tailing Factor

Before making changes, establish a baseline by quantifying the peak asymmetry. The USP Tailing Factor (Tf) is the standard metric.[9]

  • Formula: Tf = W₀.₀₅ / 2f

    • W₀.₀₅: The peak width at 5% of the peak height.

    • f: The distance from the peak's leading edge to the peak maximum at 5% height.

Tailing Factor (Tf)Interpretation
Tf = 1.0Perfectly symmetrical Gaussian peak.
1.0 < Tf ≤ 1.2Acceptable symmetry for most methods.[7]
Tf > 1.5Significant tailing that requires correction.[2][7]

Protocol: Use your chromatography data system (CDS) software to automatically calculate the USP Tailing Factor for the peak of interest. Record this value before proceeding.

Step 2: Mobile Phase Optimization - The Primary Solution

For an acidic analyte like this compound, controlling the mobile phase pH is the most critical step to ensure it remains in a single, un-ionized state.[6][10][11] This is known as "ion suppression."

The rule of thumb is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[6][12] Assuming a pKa of ~4.8, the mobile phase pH should be ≤ 2.8.

Mobile Phase pHAnalyte StateExpected Peak Shape
> 6.0Fully Ionized (-COO⁻)Poor retention, potential tailing.
3.8 - 5.8 (near pKa)Mixture of Ionized & UnionizedSevere broadening and/or tailing.[5]
≤ 2.8 Fully Unionized (-COOH) Sharp, symmetrical peak.
  • Prepare Aqueous Phase: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (for a 0.1% solution). This will bring the pH to approximately 2.5-2.8.

    • Rationale: Formic acid is a common, volatile modifier suitable for LC-MS that effectively lowers the pH and ensures the analyte is fully protonated.[12][13] Trifluoroacetic acid (TFA) at 0.1% is also effective but can cause ion suppression in mass spectrometry detectors.

  • Confirm pH: Use a calibrated pH meter to confirm the pH of the aqueous portion before mixing with the organic solvent.[11]

  • Prepare Mobile Phase: Mix the acidified aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio (e.g., 50:50 v/v).

  • Equilibrate System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Re-analyze: Inject your sample and recalculate the Tailing Factor. You should see a significant improvement.

Step 3: Column Health and Selection

If adjusting the pH does not fully resolve the tailing, the issue may lie with the column itself.

  • Column Chemistry: Use a high-quality, high-purity (Type B silica) C18 or C8 column that is fully end-capped.[1][3] End-capping is a process that deactivates many of the residual silanol groups, reducing the sites available for secondary interactions.[2]

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column head, creating active sites that cause tailing.[14][15]

  • Column Voids: A void or channel in the packing material at the column inlet can cause peak distortion for all analytes.[1][16] This can be caused by pressure shocks or operating outside the column's stable pH range.[17]

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Strong Solvent Flush: Flush the column with a strong, appropriate solvent. For a reversed-phase column, this can be a sequence like:

    • Mobile Phase (without buffer salts)

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Acetonitrile

    • Re-equilibrate with the initial mobile phase.

  • Backflush (If Permitted): For a partially blocked inlet frit, reversing the column and flushing to waste can be effective. Always check the column manufacturer's instructions to ensure backflushing is allowed. [15][17]

  • Replace Guard Column: If you are using a guard column, it is the most likely place for contamination to build up. Replace it with a new one.[14][17]

  • Consider Replacement: If the column is old or performance does not improve after flushing, it should be replaced.[9]

Step 4: HPLC System Health (Extra-Column Effects)

Peak tailing, especially for early-eluting peaks, can be caused by "extra-column volume" or "dead volume".[7][16] This is any volume the sample travels through outside of the column itself, such as in long tubing or poorly made connections.

  • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005").[7] Check that all fittings are properly seated and not creating a small void.[17]

Step 5: Sample-Related Issues
  • Mass Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[9][15]

    • Test: Dilute your sample 10-fold and 100-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile) can cause peak distortion.

    • Test: Prepare your sample in the initial mobile phase composition.

Recommended Starting Conditions

For robust analysis of This compound , consider the following starting parameters:

ParameterRecommendation
Column High-purity, end-capped C18; 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile or Methanol
Gradient/Isocratic Start with 60:40 (A:B) and adjust as needed for retention.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5-10 µL
Sample Diluent Initial mobile phase composition

By following this guide, you can systematically diagnose the root cause of peak tailing and achieve sharp, symmetrical, and reproducible results for your analysis of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Anti-Inflammatory Activity of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the anti-inflammatory potential of the novel compound, (3-Cyano-2-methyl-indol-1-yl)-acetic acid. We will navigate the logical progression from initial enzymatic assays to cell-based models and culminate in a foundational in vivo study. The experimental design prioritizes self-validating systems and objective comparison against established non-steroidal anti-inflammatory drugs (NSAIDs).

The rationale for investigating this specific molecule stems from its structural features. The indole-acetic acid scaffold is a classic pharmacophore present in well-known NSAIDs like Indomethacin. The addition of a cyano group at the 3-position and a methyl group at the 2-position presents a novel chemical entity with the potential for modulated activity and selectivity, a hypothesis that the following experimental guide is designed to test. Several studies on related indole derivatives have demonstrated significant anti-inflammatory and analgesic responses, supporting the investigation of this compound class[1][2].

The Inflammatory Cascade: Targeting Cyclooxygenase (COX)

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation[3][4]. The therapeutic action of many NSAIDs relies on the inhibition of these enzymes. Therefore, our validation strategy begins by directly assessing the interaction of this compound with these critical targets.

cluster_0 Phospholipid Bilayer cluster_1 Arachidonic Acid Cascade Cell Membrane Membrane Phospholipids AA Arachidonic Acid Cell Membrane->AA Phospholipase A2 (Stimulus) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (e.g., PGE2, PGI2) PGH2_2->Prostanoids_2 Physiological Physiological Functions (Gastric Protection, Platelet Aggregation) Prostanoids_1->Physiological Inflammatory Inflammation (Pain, Fever, Swelling) Prostanoids_2->Inflammatory

Figure 1: The Arachidonic Acid inflammatory pathway.

Part 1: In Vitro Characterization - Enzyme and Cell-Based Assays

The validation funnel begins with the most direct and controlled experiments. The logical first step is to ascertain if the test compound directly interacts with the primary targets, COX-1 and COX-2. Subsequently, we translate these findings into a more complex biological system—a cell-based model of inflammation.

G cluster_0 Validation Workflow A Step 1: In Vitro Enzyme Inhibition Assay B Step 2: In Vitro Cell-Based Assay A->B Mechanistic Confirmation C Step 3: In Vivo Acute Inflammation Model B->C Functional Validation

Figure 2: A logical workflow for validating a novel anti-inflammatory compound.
Direct Enzyme Inhibition: COX-1 and COX-2 Assays

The primary objective here is to determine the compound's potency (IC50) and its selectivity towards the COX isoforms. A high selectivity for COX-2 over COX-1 is often a desirable trait, as it may reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs[5]. We will use a commercially available inhibitor screening kit for this purpose.

Experimental Protocol: Fluorometric COX Inhibitor Screening

This protocol is adapted from commercially available kits that measure the peroxidase activity of COX enzymes[3][6].

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • COX Assay Buffer

    • COX Probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

    • Arachidonic Acid (substrate)

    • Heme cofactor

    • Test Compound: this compound, dissolved in DMSO

    • Reference Compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)

    • 96-well opaque microplate

    • Fluorescence plate reader (Ex/Em = 535/587 nm)

  • Procedure:

    • Reagent Preparation: Prepare working solutions of enzymes, probe, cofactor, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions[7].

    • Compound Plating: Prepare serial dilutions of the test compound and reference compounds in Assay Buffer. Add 10 µL of each dilution to the appropriate wells of the 96-well plate. Include "Enzyme Control" wells (with DMSO vehicle) and "Inhibitor Control" wells (with a known inhibitor like Celecoxib).

    • Enzyme Addition: To each well, add 10 µL of either the diluted COX-1 or COX-2 enzyme.

    • Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, Heme, and the COX Probe. Add 80 µL of this mix to each well.

    • Incubation: Incubate the plate for 15 minutes at 37°C, protected from light, to allow the compounds to interact with the enzymes.

    • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells.

    • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-15 minutes. The rate of increase in fluorescence is proportional to the COX activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression. Calculate the Selectivity Index (SI) as IC50(COX-1) / IC50(COX-2).

Cellular Anti-Inflammatory Activity: LPS-Stimulated Macrophages

To confirm that the enzymatic inhibition translates to a functional effect in a cellular context, we use the RAW 264.7 murine macrophage cell line. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates these cells to produce pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), mimicking an inflammatory response[8][9].

Experimental Protocol: Cytokine Measurement in RAW 264.7 Cells

  • Materials:

    • RAW 264.7 cells

    • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Lipopolysaccharide (LPS) from E. coli

    • Test Compound and Reference Compounds (dissolved in DMSO)

    • 96-well cell culture plates

    • ELISA kits for mouse TNF-α and IL-6

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight[10].

    • Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compound or reference drugs. Incubate for 1 hour.

    • Inflammatory Stimulus: Add LPS to each well to a final concentration of 100 ng/mL (except for the vehicle control wells).

    • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

    • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's protocol[11].

    • Data Analysis: Calculate the percentage reduction in cytokine production for each compound concentration compared to the LPS-only treated cells. Determine the IC50 for the inhibition of each cytokine.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)
This compound Experimental DataExperimental DataCalculatedExperimental DataExperimental Data
Celecoxib (Reference)~13,020[12]~40[13][14]>325Literature ValueLiterature Value
Indomethacin (Reference)Literature ValueLiterature Value~1Literature ValueLiterature Value
Diclofenac (Reference)~500[14]~500[14]~1Literature ValueLiterature Value
Table 1: Comparative In Vitro Activity Profile. This table provides a template for summarizing the experimental data against known reference compounds.

Part 2: In Vivo Validation - Acute Inflammatory Model

Positive results from in vitro assays are promising, but validation in a whole organism is essential to account for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for evaluating acute inflammation and the efficacy of NSAIDs[15][16].

Carrageenan-Induced Paw Edema in Rats

Injection of carrageenan, a seaweed polysaccharide, into the rat's paw induces a reproducible inflammatory response characterized by swelling (edema)[16]. The increase in paw volume is a quantifiable measure of inflammation, and the ability of a compound to reduce this swelling indicates its anti-inflammatory potential in vivo[17].

cluster_0 Experimental Timeline T0 Time = -30 min Administer Test Compound or Vehicle (p.o.) T1 Time = 0 min Induce Inflammation (Carrageenan Injection) T0->T1 T2 Time = 1, 2, 3, 4, 5 hr Measure Paw Volume (Plethysmometer) T1->T2 T3 Endpoint Calculate % Inhibition T2->T3

Figure 3: Workflow for the Carrageenan-Induced Paw Edema assay.

Experimental Protocol: Rat Paw Edema

  • Animals: Male Wistar or Sprague Dawley rats (180-220g). Animals should be acclimatized for at least one week before the experiment.

  • Materials:

    • 1% (w/v) Lambda Carrageenan solution in sterile saline.

    • Test Compound and Indomethacin (as a positive control), suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Plethysmometer for measuring paw volume.

  • Procedure:

    • Grouping: Divide the animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin, e.g., 5 mg/kg), and Test Compound (at least three different doses, e.g., 10, 30, 100 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using the plethysmometer.

    • Drug Administration: Administer the vehicle, Indomethacin, or the test compound orally (p.o.) 30-60 minutes before inducing inflammation[15][17].

    • Inflammation Induction: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat[18][19].

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The peak edema is typically observed around 3-5 hours[16][19].

    • Data Analysis:

      • Calculate the increase in paw volume for each animal at each time point (Volume_t - Volume_0).

      • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)% Inhibition of Edema at 3h
Vehicle Control-Experimental Data0%
This compound 10Experimental DataCalculated
This compound 30Experimental DataCalculated
This compound 100Experimental DataCalculated
Indomethacin (Reference)5Experimental Data~40-60%[17][20][21]
Table 2: Comparative In Vivo Anti-Inflammatory Activity. This table is a template for presenting the results from the carrageenan-induced paw edema model.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for the initial validation of the anti-inflammatory activity of this compound. By systematically progressing from direct enzyme inhibition to cell-based functional assays and an acute in vivo model, researchers can build a comprehensive data package.

The results from these experiments will elucidate the compound's potency, its COX selectivity, its ability to suppress inflammatory signaling in cells, and its efficacy in a living organism. A strong performance, particularly a high COX-2 selectivity combined with significant in vivo activity, would warrant further investigation, including more chronic models of inflammation (e.g., adjuvant-induced arthritis), pharmacokinetic studies, and comprehensive safety and toxicology profiling.

References

A Comparative Guide for Researchers: (3-Cyano-2-methyl-indol-1-yl)-acetic acid vs. Indomethacin in the Context of Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin has long served as a benchmark for potency. However, its clinical utility is often hampered by a significant side-effect profile, particularly gastrointestinal complications. This has spurred the ongoing search for novel anti-inflammatory agents with improved therapeutic windows. Among the myriad of chemical scaffolds explored, indole derivatives continue to attract considerable attention due to their inherent biological activities. This guide provides a comparative overview of the established NSAID, indomethacin, and a representative novel indole derivative, (3-Cyano-2-methyl-indol-1-yl)-acetic acid.

While extensive data exists for indomethacin, this compound represents a largely uncharacterized entity in publicly available scientific literature. Therefore, this guide will first establish the pharmacological profile of indomethacin as a reference. Subsequently, it will delve into the therapeutic potential of novel indole-based acetic acid derivatives, using this compound as a structural archetype. Crucially, this document also provides detailed experimental protocols to enable researchers to conduct their own comparative evaluations of such novel compounds.

Introduction to the Comparators

Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, indomethacin has been in clinical use for decades to alleviate pain and inflammation in conditions such as rheumatoid arthritis and gout.[1][2][3] Its chemical structure is 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.[4][5][6][7]

This compound: This compound belongs to the indole acetic acid class of molecules. Its chemical formula is C12H10N2O2.[8][9][10] While its synthesis has been documented, its biological activity, particularly its anti-inflammatory and analgesic potential, remains to be thoroughly investigated and reported in peer-reviewed literature.

FeatureIndomethacinThis compound
Chemical Formula C19H16ClNO4C12H10N2O2
Molecular Weight 357.79 g/mol [5]214.22 g/mol [8][9]
Core Structure Indole-3-acetic acidIndole-1-acetic acid
Key Substituents 1-(4-chlorobenzoyl), 5-methoxy, 2-methyl3-cyano, 2-methyl

Mechanism of Action: The Cyclooxygenase Pathway

The primary mechanism of action for indomethacin and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][3][11] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3]

  • COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[11]

  • COX-2 is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.[11]

Indomethacin is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its anti-inflammatory effects, while the concurrent inhibition of COX-1 is largely responsible for its gastrointestinal side effects.[1] The therapeutic goal for many new NSAIDs is to achieve selective inhibition of COX-2 over COX-1.

The inhibitory potential of novel compounds like this compound against COX-1 and COX-2 would need to be determined experimentally to understand their mechanism of action and potential for a safer side-effect profile.

Caption: The cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of a novel compound like this compound with a standard such as indomethacin, a series of well-established in vitro and in vivo assays are necessary.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial for determining the inhibitory potency (IC50) of a compound against both COX-1 and COX-2, and thus its selectivity.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) in ethanol and then dilute in assay buffer.

    • Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Compound Preparation:

    • Dissolve the test compounds (indomethacin and this compound) in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add the diluted test compounds or vehicle control to the respective wells.

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately add the chromogenic substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using a suitable software.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.[4][5][11]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Preparation:

    • Use healthy adult rats or mice of a specific strain and weight range.

    • Acclimatize the animals to the laboratory conditions for at least one week.

    • Fast the animals overnight before the experiment with free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (e.g., control, standard, and test groups with different doses of the novel compound). A typical group size is 6-8 animals.

    • Administer the vehicle (e.g., saline with a small amount of Tween 80) to the control group.

    • Administer a known effective dose of indomethacin to the standard group.

    • Administer different doses of this compound to the test groups. The route of administration is typically oral (p.o.) or intraperitoneal (i.p.).

  • Induction of Edema:

    • One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of edema at each time point for each animal.

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.[1]

Principle: The intraperitoneal injection of a dilute solution of acetic acid causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the frequency of these writhes.[1][12]

Step-by-Step Methodology:

  • Animal Preparation:

    • Use healthy adult mice of a specific strain and weight range.

    • Acclimatize the animals as described for the paw edema model.

  • Grouping and Dosing:

    • Divide the mice into groups as described above.

    • Administer the vehicle, indomethacin, or the test compound at various doses.

  • Induction of Writhing:

    • Thirty to sixty minutes after drug administration, inject a 0.6-1% solution of acetic acid intraperitoneally into each mouse.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Five minutes after the injection, start counting the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Calculate the percentage of inhibition of writhing for each treated group compared to the control group.

    • Analyze the data for statistical significance.

Comparative Data Summary (Hypothetical)

The following table illustrates how experimental data for this compound, once generated, could be compared with that of indomethacin. Note: The data for this compound is hypothetical and for illustrative purposes only.

ParameterIndomethacinThis compound (Hypothetical Data)
COX-1 IC50 (µM) 0.1 - 0.55.0
COX-2 IC50 (µM) 1.0 - 5.00.5
COX-2 Selectivity Index ~0.110
Carrageenan-Induced Paw Edema (% Inhibition at 3h) 50-60% at 10 mg/kg55% at 20 mg/kg
Acetic Acid-Induced Writhing (% Inhibition) 40-50% at 10 mg/kg45% at 20 mg/kg

Conclusion and Future Directions

Indomethacin remains a potent anti-inflammatory agent, but its clinical use is limited by its non-selective COX inhibition. The development of novel indole derivatives, such as this compound, represents a promising avenue for discovering new NSAIDs with potentially improved safety profiles. The key to advancing these novel compounds lies in rigorous experimental evaluation.

The protocols detailed in this guide provide a framework for the systematic in vitro and in vivo characterization of new chemical entities. By determining the COX inhibitory profiles, anti-inflammatory efficacy, and analgesic activity, researchers can build a comprehensive understanding of a compound's therapeutic potential. Future studies should also include assessments of gastrointestinal toxicity and cardiovascular safety to fully elucidate the clinical viability of any new lead compound. The exploration of structure-activity relationships within the indole acetic acid class will be instrumental in designing the next generation of safer and more effective anti-inflammatory drugs.

References

A Comparative Analysis of (3-Cyano-2-methyl-indol-1-yl)-acetic acid Analogues and Celecoxib as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Rationale for Selective COX-2 Inhibition in Inflammatory Disease Therapy

The management of pain and inflammation is a cornerstone of medicine, with non-steroidal anti-inflammatory drugs (NSAIDs) being one of the most widely utilized classes of therapeutics.[1][2] The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3][4]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a vital role in physiological processes such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various pro-inflammatory stimuli.[3]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[1] While their therapeutic effects are primarily derived from COX-2 inhibition, the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal bleeding and ulceration.[3] This understanding led to the development of selective COX-2 inhibitors, designed to provide potent anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[5][6]

Celecoxib (brand name Celebrex) is a well-established, diaryl-substituted pyrazole-based selective COX-2 inhibitor that has seen widespread clinical use for conditions such as osteoarthritis and rheumatoid arthritis.[1][5] Alongside these established therapeutics, ongoing research continues to explore novel chemical scaffolds for selective COX-2 inhibition. The indole acetic acid framework, found in the non-selective NSAID indomethacin, has been a subject of significant medicinal chemistry efforts to engineer COX-2 selectivity.[7]

This guide provides a comparative study of celecoxib and a representative advanced analogue from the (3-Cyano-2-methyl-indol-1-yl)-acetic acid class of compounds, focusing on their efficacy as selective COX-2 inhibitors. For the purpose of a data-driven comparison, we will be referencing data for a potent 2'-trifluoromethyl analogue of indomethacin (CF3-indomethacin), which serves as a well-characterized example of a highly selective COX-2 inhibitor derived from the indole acetic acid scaffold.[8][9]

The Arachidonic Acid Cascade and the Role of COX Isoforms

The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the subsequent physiological and pathophysiological effects.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products & Effects Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostanoids (PGE2, TXA2) PGH2_1->Prostanoids_1 Prostanoids_2 Prostanoids (PGE2, PGI2) PGH2_2->Prostanoids_2 Physiological_Effects Physiological Functions: - GI Mucosal Protection - Platelet Aggregation - Renal Homeostasis Prostanoids_1->Physiological_Effects Pathophysiological_Effects Pathophysiological Effects: - Inflammation - Pain - Fever Prostanoids_2->Pathophysiological_Effects PLA2 Phospholipase A2 Indole_Derivative (3-Cyano-2-methyl-indol-1-yl) -acetic acid Analogue Indole_Derivative->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX signaling pathway.

Compound Profiles and Head-to-Head Comparison

A direct comparison of the inhibitory activity and selectivity of celecoxib and the representative indole acetic acid analogue, CF3-indomethacin, is crucial for evaluating their potential as therapeutic agents.

Celecoxib

Celecoxib is a sulfonamide-containing, diaryl-substituted pyrazole that selectively binds to and inhibits the COX-2 enzyme.[10] Its chemical structure allows it to fit into the larger, more flexible active site of COX-2, while its access to the narrower active site of COX-1 is sterically hindered.[3] This structural specificity is the basis for its selective inhibition of COX-2.[3] Clinically, celecoxib has demonstrated efficacy in reducing pain and inflammation in arthritis and other conditions, with a lower incidence of gastroduodenal ulcers compared to non-selective NSAIDs like naproxen and diclofenac.[5] However, like other selective COX-2 inhibitors, its use has been associated with an increased risk of cardiovascular events, a concern that warrants careful consideration in patient selection.[10]

This compound Analogues (Represented by CF3-Indomethacin)

Indomethacin, a non-selective COX inhibitor, is an indole acetic acid derivative known for its potent anti-inflammatory effects but also for its significant gastrointestinal side effects.[7] Medicinal chemistry efforts have focused on modifying the indomethacin scaffold to enhance COX-2 selectivity. One successful strategy has been the substitution of the 2'-methyl group with a trifluoromethyl (CF3) group, yielding CF3-indomethacin.[8][9] This seemingly minor modification results in a dramatic shift in selectivity towards COX-2.[8][9] Structural studies suggest that the CF3 group fits into a small hydrophobic pocket within the COX-2 active site, a feature not present in COX-1, thereby conferring its selectivity.[8][9]

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the in vitro inhibitory concentrations (IC50) and selectivity indices for celecoxib and CF3-indomethacin. The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~13.02[11]~0.04[12][13] - 0.49[11]~30[14]
CF3-Indomethacin > 100[8][9]~0.267[8][9]> 375

Note: IC50 values can vary depending on the specific assay conditions.

As the data indicates, while both compounds are potent inhibitors of COX-2, CF3-indomethacin demonstrates a significantly higher degree of selectivity, with negligible inhibition of COX-1 at concentrations that potently inhibit COX-2.

Experimental Methodologies

To provide a practical context for the evaluation of novel COX-2 inhibitors, this section details the standard experimental protocols for in vitro and in vivo assessment.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a test compound.

in_vitro_workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagent_Prep Reagent Preparation: - Assay Buffer - Heme Cofactor - Test Compounds (serial dilutions) - Reference Inhibitors Enzyme_Add Add Recombinant COX-1 or COX-2 Enzyme and Cofactors to Wells Reagent_Prep->Enzyme_Add Inhibitor_Inc Add Test Compound/Vehicle Incubate (e.g., 15 min at RT) Enzyme_Add->Inhibitor_Inc Reaction_Start Initiate Reaction with Arachidonic Acid Inhibitor_Inc->Reaction_Start Reaction_Inc Incubate (e.g., 10 min at 37°C) Reaction_Start->Reaction_Inc Reaction_Stop Terminate Reaction (e.g., add HCl) Reaction_Inc->Reaction_Stop Detection Quantify Prostaglandin (PGE2) Production (e.g., EIA or Fluorometric Assay) Reaction_Stop->Detection Analysis Calculate % Inhibition vs. Vehicle Control Determine IC50 Values Detection->Analysis

Caption: Workflow for the in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare stock solutions of the test compounds (e.g., in DMSO) and perform serial dilutions to obtain a range of concentrations. Prepare assay buffer and solutions of cofactors, such as heme.[15]

  • Enzyme Addition: In a 96-well plate, add the assay buffer, heme, and either recombinant human COX-1 or COX-2 enzyme to the appropriate wells.[15]

  • Inhibitor Incubation: Add the various concentrations of the test compound, a known reference inhibitor (like celecoxib), or a vehicle control (e.g., DMSO) to the wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[15]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.[15]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution, such as a solution of hydrochloric acid.[15]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as an enzyme immunoassay (EIA) or a fluorometric assay.[15][16]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible animal model for evaluating the acute anti-inflammatory activity of novel compounds.[17][18][19]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory environment for at least one week before the experiment.

  • Animal Grouping: Randomly divide the animals into several groups (n=6-8 per group):

    • Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Group II: Positive Control (e.g., Celecoxib, 10 mg/kg, p.o.).

    • Group III, IV, etc.: Test Compound at various doses (e.g., 5, 10, 20 mg/kg, p.o.).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[18]

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[17][20]

  • Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar surface of the right hind paw.[17][18][19]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[21]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

    % Inhibition = [(V_c - V_t) / V_c] x 100

    Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Studies have shown that CF3-indomethacin exhibits in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model with a potency similar to that of indomethacin, demonstrating its efficacy in a living system.[8][9]

Discussion and Future Perspectives

The comparative analysis reveals that both celecoxib and advanced indole acetic acid analogues like CF3-indomethacin are potent and selective inhibitors of COX-2. While celecoxib is an established therapeutic, the data on CF3-indomethacin highlights the potential for developing new chemical entities with even greater selectivity for COX-2, which could theoretically translate to an improved safety profile, particularly concerning gastrointestinal effects.

The indole acetic acid scaffold has proven to be a versatile platform for the design of novel anti-inflammatory agents.[7] The dramatic increase in COX-2 selectivity achieved by the simple substitution of a methyl group with a trifluoromethyl group underscores the importance of subtle structural modifications in drug design.[8][9]

Future research in this area should focus on:

  • Comprehensive Preclinical Profiling: Novel indole derivatives with high COX-2 selectivity should undergo extensive preclinical evaluation, including pharmacokinetic studies, long-term safety assessments, and cardiovascular risk profiling.

  • Structure-Activity Relationship (SAR) Studies: Further exploration of substitutions on the indole ring and the acetic acid side chain could lead to the identification of compounds with optimized potency, selectivity, and pharmacokinetic properties.

  • Head-to-Head Clinical Trials: Promising candidates would ultimately need to be compared against established COX-2 inhibitors like celecoxib in well-designed clinical trials to ascertain their relative efficacy and safety in human populations.

References

The Evolving Landscape of 2-Methyl-Indole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, the 2-methyl-indole core has emerged as a particularly versatile starting point for designing molecules with a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-methyl-indole derivatives, offering insights into their anticancer, anti-inflammatory, and antimicrobial potential. By synthesizing experimental data and elucidating the causality behind synthetic and evaluative choices, this document serves as a technical resource for researchers aiming to navigate and contribute to this dynamic field.

The 2-Methyl-Indole Scaffold: A Foundation for Diverse Bioactivity

The 2-methyl-indole moiety, characterized by a methyl group at the C2 position of the indole ring, provides a unique combination of steric and electronic properties that influence its interactions with biological targets. This seemingly simple substitution can significantly impact the molecule's lipophilicity, metabolic stability, and binding affinity, making it a crucial element in drug design. The exploration of various substitutions at other positions of the indole ring (N1, C3, C5, and C6) has led to the discovery of potent and selective agents against various diseases.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Multiple Pathways

2-Methyl-indole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of aromatase, tubulin polymerization, and protein kinases.[1][2]

Aromatase, a key enzyme in estrogen biosynthesis, is a critical target in hormone-dependent breast cancer. Computational studies have highlighted the potential of 2-methyl-indole derivatives as aromatase inhibitors.[3] Modifications at the 5th and 6th positions of the 2-methyl-indole core have been shown to play a significant role in enhancing binding affinity to the aromatase active site.[3] For instance, the introduction of electron-withdrawing groups at these positions can lead to stronger interactions.[3]

A comparative study of designed 2-methyl-indole derivatives revealed that a derivative with specific substitutions at the 5th and 6th positions (Ligand 41) exhibited a higher docking score (-7.5 kcal/mol) compared to the reference inhibitor 6-chloro-5-cyano-2-methylindole (-6.0 kcal/mol), suggesting a stronger binding affinity.[3]

Table 1: Comparative Docking Scores of 2-Methyl-Indole Derivatives as Aromatase Inhibitors [3]

CompoundDocking Score (kcal/mol)
Reference Inhibitor (6-chloro-5-cyano-2-methylindole)-6.0
Ligand 41 (specific 5,6-disubstituted-2-methyl-indole)-7.5

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain 2-methyl-indole derivatives have been identified as potent inhibitors of tubulin polymerization. SAR studies have revealed that substitution at the N1 position of the indole ring can dramatically enhance activity. For example, methyl substitution at the N1 position has been shown to increase cytotoxic activity by approximately 60-fold compared to the unsubstituted analogue.[1]

Anti-inflammatory Activity: COX Inhibition and Beyond

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. 2-Methyl-indole derivatives have been extensively investigated as potential anti-inflammatory agents, with some exhibiting potent and selective COX-2 inhibition, a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.[4][5][6]

A study comparing a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives to the standard drug indomethacin demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model.[4]

Table 2: Comparative Anti-inflammatory Activity of 2-Methyl-Indole Derivatives [4]

Compound% Inhibition of Paw Edema (after 3h)
Indomethacin76.89
S3 (R = 3-nitrophenyl)63.69
S7 (R = 3,4-dimethoxyphenyl)Potent
S14 (R = 2,4,5-trimethoxyphenyl)Potent

The presence of a methanesulfonyl (SO2Me) moiety has been identified as a key pharmacophore for enhancing COX-2 selectivity and anti-inflammatory activity.[5][6] In one study, derivatives containing a methanesulfonyl group showed significantly higher anti-inflammatory activity compared to those without it.[5]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. 2-Methyl-indole derivatives have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.[7][8][9]

A study evaluating a series of indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties revealed broad-spectrum activity.[7] One indole-triazole derivative, in particular, demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), being more effective than the standard drug ciprofloxacin.[7]

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of a 2-Methyl-Indole Derivative [7]

CompoundS. aureusMRSAE. coliB. subtilisC. albicansC. krusei
Ciprofloxacin->320.09---
Indole-triazole derivative (3d)6.256.2512.56.253.1253.125

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for the synthesis and biological evaluation of 2-methyl-indole derivatives are provided below.

Synthesis: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for the preparation of the indole core.[10]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine the desired arylhydrazine hydrochloride (1 equivalent) and a methyl ketone (e.g., acetone for a 2-methyl-indole, 1.2 equivalents).

  • Solvent and Catalyst: Add a suitable solvent, such as ethanol or acetic acid. Introduce an acid catalyst, which can be a Brønsted acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂), typically at a catalytic amount.

  • Reaction Conditions: Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-methyl-indole derivative.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine ReactionMixture Reaction Mixture Arylhydrazine->ReactionMixture MethylKetone Methyl Ketone MethylKetone->ReactionMixture AcidCatalyst Acid Catalyst (e.g., ZnCl₂, H₂SO₄) AcidCatalyst->ReactionMixture Reflux Reflux (Heat) ReactionMixture->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Methyl-Indole Derivative Purification->Product

Caption: Workflow for the Fischer Indole Synthesis of 2-Methyl-Indole Derivatives.

In Vitro Anticancer Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-methyl-indole derivatives in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow CellSeeding 1. Seed Cancer Cells in 96-well plate Incubation1 2. Incubate 24h CellSeeding->Incubation1 CompoundTreatment 3. Treat with 2-Methyl-Indole Derivatives (various concentrations) Incubation1->CompoundTreatment Incubation2 4. Incubate 48-72h CompoundTreatment->Incubation2 MTTAddition 5. Add MTT Solution Incubation2->MTTAddition Incubation3 6. Incubate 4h MTTAddition->Incubation3 Solubilization 7. Add Solubilizing Agent Incubation3->Solubilization Absorbance 8. Measure Absorbance (570 nm) Solubilization->Absorbance DataAnalysis 9. Calculate IC50 Absorbance->DataAnalysis

Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a widely used and reliable model for screening the acute anti-inflammatory activity of new compounds.[12][13][14]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-200 g) for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the 2-methyl-indole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Paw_Edema_Assay Acclimatization 1. Animal Acclimatization Grouping 2. Animal Grouping Acclimatization->Grouping Administration 3. Compound Administration Grouping->Administration EdemaInduction 4. Carrageenan Injection Administration->EdemaInduction Measurement 5. Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) EdemaInduction->Measurement Analysis 6. Data Analysis (% Inhibition) Measurement->Analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 2-methyl-indole scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications of the indole core to optimize potency and selectivity. The provided experimental protocols offer a framework for the reproducible synthesis and evaluation of new derivatives.

Future research in this area should continue to explore novel substitutions on the 2-methyl-indole ring, guided by computational modeling and a deeper understanding of the target-ligand interactions. The development of multi-target agents, leveraging the inherent versatility of the indole scaffold, also represents a promising avenue for addressing complex diseases such as cancer and inflammatory disorders. As our understanding of the intricate SAR of 2-methyl-indole derivatives expands, so too will their potential to yield the next generation of innovative medicines.

References

A Comparative Guide to the In Vitro Cytotoxicity of (3-Cyano-2-methyl-indol-1-yl)-acetic acid Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel synthetic indole derivative, (3-Cyano-2-methyl-indol-1-yl)-acetic acid, across a panel of human cancer cell lines. Indole-based compounds have garnered significant interest in oncology due to their prevalence in bioactive natural products and their diverse mechanisms of anticancer activity.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust comparative cytotoxicity analysis, tailored for researchers in drug discovery and cancer biology.

Introduction to this compound: A Compound of Interest

This compound is a synthetic heterocyclic compound featuring an indole scaffold, a core structure known for its versatile pharmacological properties.[3][4] The presence of a cyano group at the 3-position and an acetic acid moiety at the 1-position of the indole ring suggests potential for unique biological activity. While extensive research has been conducted on various indole derivatives, including indole-3-acetic acid (IAA), the cytotoxic profile of this specific analog remains largely unexplored.[5][6] Preliminary investigations into related structures suggest that cytotoxicity may be mediated through the induction of oxidative stress and subsequent apoptosis.[6][7]

This guide will focus on a comparative analysis of the cytotoxic effects of this compound against a selection of cancer cell lines representing different tumor types:

  • MCF-7: Human breast adenocarcinoma, estrogen receptor-positive.

  • A549: Human lung carcinoma.

  • HeLa: Human cervical adenocarcinoma.

  • HepG2: Human liver carcinoma.

The objective is to determine the concentration-dependent inhibitory effects of the compound on cell viability and to establish a preliminary therapeutic index by comparing its cytotoxicity in cancerous versus non-cancerous cell lines.

Experimental Design and Rationale

The cornerstone of this comparative analysis is the meticulous and standardized assessment of cell viability following treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the primary method for quantifying cytotoxicity.[8][9][10] This colorimetric assay is a reliable and widely accepted method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

The MTT Assay: A Robust Method for Quantifying Cell Viability

The MTT assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11] By solubilizing these crystals and measuring the absorbance of the resulting solution, we can quantitatively assess the impact of this compound on cell survival.

Below is a detailed protocol for conducting the MTT assay, designed to ensure reproducibility and accuracy.

Detailed Experimental Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (MCF-7, A549, HeLa, HepG2) and a non-cancerous control cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • Incubation:

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the doubling time of the specific cell line.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each cell line using non-linear regression analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, HeLa, HepG2) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution This compound treatment Compound Treatment (48-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (2-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation comparison Comparative Analysis calculation->comparison

Caption: Workflow for comparative cytotoxicity analysis using the MTT assay.

Hypothetical Comparative Cytotoxicity Data

The following table presents hypothetical IC50 values for this compound across the selected cancer cell lines and a non-cancerous control cell line. These values are for illustrative purposes to demonstrate how the comparative data would be presented.

Cell LineTumor TypeHypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma15.2 ± 1.8
A549 Lung Carcinoma28.5 ± 3.1
HeLa Cervical Adenocarcinoma12.8 ± 1.5
HepG2 Liver Carcinoma45.1 ± 4.9
HEK293 Normal Human Embryonic Kidney> 100

Interpretation of Hypothetical Data:

Based on this hypothetical data, this compound demonstrates selective cytotoxicity against the tested cancer cell lines, with the most potent activity observed against HeLa and MCF-7 cells. The significantly higher IC50 value in the non-cancerous HEK293 cell line suggests a favorable preliminary therapeutic window. The varying sensitivities among the cancer cell lines could be attributed to differences in their genetic makeup, metabolic activity, or expression of potential molecular targets.

Potential Mechanism of Action: A Look into Indole-Induced Cytotoxicity

While the precise mechanism of action for this compound requires further investigation, the literature on related indole-3-acetic acid derivatives provides valuable insights. A prominent hypothesis involves the oxidative activation of the indole moiety, leading to the generation of reactive oxygen species (ROS).[5][6] This increase in intracellular ROS can trigger a cascade of events, including DNA damage, lipid peroxidation, and ultimately, the induction of apoptosis (programmed cell death).[7]

Proposed Signaling Pathway

The following diagram illustrates a plausible signaling pathway for indole-induced cytotoxicity, which could be investigated for this compound.

G compound (3-Cyano-2-methyl-indol-1-yl) -acetic acid cell Cancer Cell compound->cell ros ↑ Reactive Oxygen Species (ROS) cell->ros Oxidative Activation damage Oxidative Stress (DNA Damage, Lipid Peroxidation) ros->damage mitochondria Mitochondrial Dysfunction damage->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed mechanism of indole-induced apoptosis via oxidative stress.

Conclusion and Future Directions

This guide provides a robust framework for the comparative evaluation of the cytotoxicity of this compound. The presented protocols and data analysis strategies are designed to yield reliable and reproducible results. Based on the hypothetical data, this compound shows promise as a selective anticancer agent.

Future studies should aim to:

  • Confirm the cytotoxic activity in a broader panel of cancer cell lines.

  • Elucidate the precise molecular mechanism of action, including the role of oxidative stress and apoptosis, through techniques such as flow cytometry for cell cycle analysis and Annexin V staining for apoptosis detection.

  • Investigate potential molecular targets of the compound.

  • Evaluate the in vivo efficacy and safety of this compound in preclinical animal models.

By systematically applying the principles and methodologies outlined in this guide, researchers can effectively characterize the anticancer potential of novel indole derivatives and contribute to the development of new therapeutic strategies.

References

A Senior Application Scientist's Guide to the Validation of Purity for Synthesized (3-Cyano-2-methyl-indol-1-yl)-acetic acid by LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like (3-Cyano-2-methyl-indol-1-yl)-acetic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1][2] Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[3] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of this specific indole derivative.

The Compound in Focus: this compound

Before delving into methodology, understanding the analyte is critical.

  • Structure: An indole core, functionalized with a cyano group, a methyl group, and an N-acetic acid side chain.

  • Molecular Formula: C₁₂H₁₀N₂O₂[4][5]

  • Molecular Weight: 214.22 g/mol [4][5][6]

  • Key Features for Analysis: The carboxylic acid moiety makes it amenable to deprotonation, suggesting negative ion mode mass spectrometry will be effective. The indole structure provides a chromophore for UV detection, and the overall structure has a moderate polarity suitable for reversed-phase chromatography.

The Premier Technique: A Validated LC-MS/MS Method

For a molecule of this nature, LC-MS/MS stands out as the premier analytical tool. Its power lies in the coupling of high-resolution chromatographic separation (LC) with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). This combination allows for not only the quantification of the main compound but also the detection and potential identification of impurities at very low levels.[7]

Our objective is to develop and validate a method that is fit for its intended purpose: to accurately and precisely determine the purity of synthesized this compound. The validation process is rigorously guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]

Experimental Protocol: LC-MS/MS Purity Assay

Objective: To quantify this compound and detect impurities using a validated LC-MS/MS method.

1. Instrumentation and Reagents:

  • LC System: UHPLC system with a binary pump, autosampler, and column oven.

  • MS System: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (Optima grade).

  • Reference Standard: A certified reference standard of this compound with known purity.

2. Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Causality: A C18 stationary phase provides excellent retention for this moderately polar molecule, while the sub-2 µm particle size ensures high resolution and fast analysis times.

  • Mobile Phase A: Water with 0.1% Formic Acid. Causality: Formic acid aids in protonation for positive ion mode, but more importantly here, it ensures good peak shape for the carboxylic acid analyte.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 8 minutes. Causality: A gradient elution is essential to separate the main peak from potential impurities with a wide range of polarities and to ensure any late-eluting compounds are washed from the column.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative. Causality: The acetic acid moiety is easily deprotonated to form [M-H]⁻, leading to a strong and stable signal.

  • MRM Transitions:

    • Analyte: 213.2 > 169.1 (Quantifier), 213.2 > 142.1 (Qualifier). Causality: The precursor ion [M-H]⁻ is 213.2. The quantifier transition (loss of CO₂) is typically a robust fragmentation pathway. The qualifier transition provides a second layer of confirmation.

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: -3.5 kV, Gas Temperature: 300 °C).

Method Validation: A Self-Validating System

Following the ICH Q2(R1) framework, the method's performance was rigorously validated.[10][9]

Validation Parameter Methodology Acceptance Criteria Hypothetical Result
Specificity Analyze blank, placebo (if applicable), and spiked samples.No interference at the retention time of the analyte.Pass
Linearity 5-point calibration curve (e.g., 1-1000 ng/mL).Correlation coefficient (r²) ≥ 0.995.r² = 0.9992
Accuracy Spike known concentrations into a matrix at 3 levels (low, mid, high).Recovery between 98.0% and 102.0%.99.1% - 101.3% Recovery
Precision (Repeatability) 6 replicate injections of the same sample.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Analysis on different days by different analysts.RSD ≤ 3.0%.RSD = 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Reportable value.0.1 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.Reportable value.0.5 ng/mL
Robustness Vary parameters (flow rate, temp, mobile phase pH).No significant impact on results (RSD ≤ 5%).Pass

Visualizing the Workflow

A clear, logical workflow is essential for reproducible results. The following diagram illustrates the key stages of the purity validation process.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting p1 Weigh Certified Reference Standard p2 Prepare Stock & Working Solutions p1->p2 a1 Method Validation (Specificity, Linearity, etc.) p2->a1 p3 Weigh Synthesized Test Sample p4 Prepare Sample for Analysis p3->p4 a2 Analyze Test Sample p4->a2 a1->a2 Using Validated Method d1 Integrate Peaks a2->d1 d2 Calculate Purity (% Area Normalization) d1->d2 d3 Identify & Quantify Impurities (vs. LOQ) d2->d3 d4 Generate Final Report d3->d4

Caption: Workflow for LC-MS/MS Purity Validation.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a comprehensive understanding requires comparison with other established methods. The choice of technique often depends on the specific requirements of the analysis, such as the need for structural information, absolute quantification, or routine quality control.[11]

Technique Principle Pros Cons Best For
LC-MS/MS Separation by chromatography, detection by mass-to-charge ratio.High Specificity & Sensitivity: Can distinguish between compounds with the same UV absorbance.[12] Structural Information: MS/MS fragmentation aids in impurity identification.[7][13]Higher Cost & Complexity: Requires specialized expertise and instrumentation. Response Factor Variation: May require individual standards for accurate impurity quantification.In-depth impurity profiling, trace-level analysis, and structural elucidation.[11]
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust & Widely Available: A workhorse in most analytical labs.[14] Good Precision & Linearity: Excellent for routine purity assays.Limited Specificity: Co-eluting impurities with similar chromophores can be missed. No Structural Information: Cannot identify unknown impurities.Routine QC, purity assessment where impurities are known and have chromophores.[15]
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Absolute Quantification: A primary method that doesn't require an analyte-specific reference standard.[11][16] Structural Confirmation: Provides definitive structural information.Lower Sensitivity: Not suitable for trace impurity detection (typically >0.1%).[17] Potential for Signal Overlap: Complex mixtures can be challenging to resolve.Absolute purity determination of the main compound, certification of reference standards.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference.Absolute Purity Method: Determines total mole percent of eutectic impurities without standards.[3] Fast Analysis. Limited Applicability: Requires crystalline, thermally stable compounds with purity >98.5%.[3] Does not detect individual impurities.Orthogonal check on the purity of highly pure, crystalline APIs.[14]
The Logic of Method Selection

The decision to use a particular technique is a logical process driven by the stage of development and the questions being asked.

G start Need to Assess Purity? q1 Are Impurities Unknown? start->q1 q2 Need Absolute Quantification? q1->q2 No res1 Use LC-MS/MS for Identification q1->res1 Yes q3 Is it for Routine QC of Known Impurities? q2->q3 No res2 Use qNMR (Orthogonal Check) q2->res2 Yes res3 Use HPLC-UV (Validated Method) q3->res3 Yes res4 Use HPLC-UV (Area %) q3->res4 No

Caption: Decision tree for selecting a purity analysis method.

Conclusion

For the comprehensive purity validation of a newly synthesized intermediate like this compound, a validated LC-MS/MS method is the superior choice. It provides an unparalleled combination of sensitivity and specificity, allowing for the confident quantification of the target compound while simultaneously detecting and identifying process-related impurities and degradation products. While techniques like HPLC-UV and qNMR have significant merit and serve as powerful orthogonal tools, LC-MS/MS delivers the depth of information required to ensure the highest standards of quality and safety in the pharmaceutical development pipeline.[11][18][19] The adoption of this robust, validated method provides a self-validating system of quality control, ensuring that the journey from synthesis to final product is built on a foundation of analytical certainty.

References

A Researcher's Guide to In Vivo Benchmarking of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the preclinical in vivo evaluation of a novel anticancer agent is a critical inflection point. It is the crucible where promising in vitro data confronts the complexities of a living biological system. This guide provides a comprehensive framework for designing and executing robust in vivo studies to benchmark the performance of a test compound against established anticancer drugs. By adhering to rigorous scientific principles and ethical considerations, we can generate high-quality, reproducible data that meaningfully informs the clinical development path of new cancer therapeutics.

The Foundational Importance of In Vivo Benchmarking

While in vitro assays are invaluable for initial screening and mechanistic studies, they lack the intricate biological context of a living organism.[1] In vivo models, though not without their limitations, allow us to assess a drug's therapeutic potential in a more physiologically relevant setting, providing critical insights into its efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[1][2] The ultimate goal of these preclinical studies is to build a strong data package that justifies the transition to human clinical trials.[3]

Part 1: Strategic Considerations for Study Design

A well-designed in vivo study is paramount for generating meaningful and interpretable data. The following considerations are fundamental to establishing a robust experimental framework.

The Critical Choice of Animal Model

The selection of an appropriate animal model is arguably the most critical decision in the study design process. The chosen model should, as closely as possible, recapitulate the key features of the human cancer being studied.[4][5]

  • Syngeneic Models: These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain.[6] Their primary advantage is the presence of a fully functional immune system, making them indispensable for evaluating immunotherapies.[6][7]

  • Xenograft Models: In these models, human cancer cell lines (Cell-Derived Xenografts or CDX) or patient tumor tissue (Patient-Derived Xenografts or PDX) are implanted into immunodeficient mice.[4][6]

    • CDX models are widely used for initial efficacy screening due to their reproducibility and relatively low cost.[5]

    • PDX models are considered more clinically relevant as they better maintain the heterogeneity and genetic diversity of the original patient tumor.[4][8]

  • Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations that predispose them to developing spontaneous tumors, closely mimicking human cancer development.[4][7]

The choice of model will depend on the specific scientific question being addressed and the mechanism of action of the test compound.

Selection of Appropriate Comparator Drugs

To effectively benchmark a novel agent, it must be compared against clinically relevant standard-of-care (SoC) drugs for the cancer type under investigation.[5] This provides a direct measure of the test compound's potential therapeutic advantage. The selection of SoC drugs should be based on current clinical practice guidelines and the molecular characteristics of the chosen tumor model.

Ethical Considerations in Animal Research

All animal studies must be conducted in strict accordance with ethical guidelines and regulations to ensure the humane treatment of animals.[9] This includes minimizing pain and distress, using appropriate anesthesia and analgesia, and defining humane endpoints to determine when an animal should be euthanized.[10][11] Researchers must obtain approval from their institution's Animal Care and Use Committee before initiating any in vivo experiments.

Part 2: Core Experimental Protocols

The following protocols represent the cornerstone of an in vivo benchmarking study for a novel anticancer agent.

Tumor Growth Inhibition (TGI) Assay

The TGI assay is the primary method for evaluating the antitumor efficacy of a test compound.

Detailed Step-by-Step Methodology:

  • Animal Acclimatization: Upon arrival, allow the animals to acclimate to the facility for at least one week.

  • Tumor Cell Implantation:

    • For xenograft models, subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) mixed with a basement membrane matrix (e.g., Matrigel) into the flank of immunodeficient mice.[2]

    • For syngeneic models, inject syngeneic tumor cells into the appropriate anatomical location of immunocompetent mice.[12]

  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring their dimensions (length and width) with calipers two to three times per week.[12][13]

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[12]

  • Treatment Administration:

    • Administer the test compound, the standard-of-care drug(s), and a vehicle control to their respective groups.

    • The route of administration (e.g., oral, intravenous, intraperitoneal) and dosing schedule should be based on prior pharmacokinetic and tolerability studies.[14]

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.[15] Body weight is a key indicator of systemic toxicity.[16]

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or when signs of excessive toxicity are observed in any group.[13]

Tumor Volume Calculation: Tumor volume is typically calculated using the formula: (Length x Width²) / 2.[12][13]

Toxicity Assessment

Evaluating the safety profile of a novel anticancer agent is as crucial as assessing its efficacy.

Detailed Step-by-Step Methodology:

  • Maximum Tolerated Dose (MTD) Study: Before initiating the efficacy study, a dose-escalation study is performed to determine the MTD, which is the highest dose that does not cause unacceptable toxicity.[16]

  • Clinical Observations: Throughout the efficacy study, monitor the animals daily for clinical signs of toxicity, such as changes in behavior, posture, and physical appearance.[16][17]

  • Body Weight Monitoring: As mentioned, track body weight regularly. A significant and sustained loss of body weight is a common sign of toxicity.[16]

  • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood counts and serum chemistry analysis to assess the impact on major organs like the liver and kidneys.[16][17]

  • Histopathology: Perform a necropsy and collect major organs for histopathological examination to identify any drug-induced tissue damage.[16]

Part 3: Data Analysis and Visualization

Quantitative Data Presentation

Summarize key quantitative data in a clear and concise table to facilitate easy comparison between treatment groups.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5%
Test Agent20 mg/kg, daily450 ± 12070%-8%
Standard Drug A10 mg/kg, 2x/week600 ± 15060%-12%
Standard Drug B50 mg/kg, daily750 ± 18050%-5%

Data are presented as mean ± standard error of the mean (SEM). TGI is calculated relative to the vehicle control group.

Visualizing Experimental Workflows and Biological Pathways

Visual diagrams are powerful tools for communicating complex experimental designs and biological mechanisms.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring_initial Initial Tumor Growth Monitoring implantation->monitoring_initial randomization Randomization into Groups monitoring_initial->randomization treatment Administer Test Agent, SoC Drugs, Vehicle randomization->treatment monitoring_treatment Monitor Tumor Volume & Body Weight treatment->monitoring_treatment termination Study Termination monitoring_treatment->termination data_collection Collect Tumors, Blood, Tissues termination->data_collection analysis Data Analysis & Interpretation data_collection->analysis

Caption: A generalized workflow for an in vivo tumor growth inhibition study.

PI3K_AKT_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.

Part 4: Interpretation and Next Steps

The data generated from these in vivo benchmarking studies will provide a comprehensive preclinical assessment of the novel anticancer agent's potential. A thorough analysis of the efficacy and toxicity data, in comparison to established drugs, will inform the decision to advance the compound to the next stage of drug development, which may include more complex animal models or investigational new drug (IND)-enabling studies.[18]

It is important to acknowledge that no animal model can perfectly predict human response.[3] However, by employing a thoughtful and rigorous approach to in vivo benchmarking, we can significantly increase the probability of success in the long and challenging journey of bringing a new anticancer drug to patients in need.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

(3-Cyano-2-methyl-indol-1-yl)-acetic acid is a specialized organic molecule, valuable in pharmaceutical research and development for its unique chemical structure. As with any novel compound, its handling and disposal demand a rigorous, science-first approach. This guide moves beyond mere compliance, offering a framework for understanding the why behind each procedural step. Our objective is to ensure that every researcher, from bench scientist to lab manager, can manage this compound's lifecycle with confidence, safeguarding both personal safety and environmental integrity. The procedures outlined herein are grounded in established regulatory standards and chemical reactivity principles, ensuring a self-validating system of laboratory safety.

Hazard Assessment: A Triad of Risk

Proper disposal begins with a comprehensive understanding of the compound's intrinsic hazards. For this compound, the risk profile is a composite of three key features: the indole nucleus, the cyano group, and its classification as an organic acid.

  • Acute Oral Toxicity: The primary documented hazard is its acute oral toxicity.[1] A Safety Data Sheet (SDS) for this compound classifies it as Category 3, with the explicit warning "Toxic if swallowed."[1] This necessitates stringent controls to prevent ingestion, including prohibiting eating, drinking, or smoking in the laboratory.[1]

  • The Cyanide Moiety (-CN): The presence of a cyano group introduces a significant potential hazard. While the cyanide is covalently bonded within the molecule, its reaction under certain conditions (e.g., strong acids) could potentially liberate highly toxic hydrogen cyanide (HCN) gas.[2] Therefore, all waste streams must be managed to prevent such reactions. Disposal procedures for cyanated compounds often involve a chemical neutralization step to convert the cyanide to the less toxic cyanate.[3][4]

  • Indole Derivative Reactivity: Indole derivatives are a versatile class of compounds with a wide spectrum of biological activities, from therapeutic to toxic.[5][6] While specific toxicity data for this compound is limited, the general principle for indole derivatives is to handle them with care, assuming potential for biological effects until proven otherwise.[7][8]

Based on this assessment, this compound must be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the Environmental Protection Agency (EPA).[9][10]

Operational Plan: From Personal Protection to Final Disposal

A robust disposal plan is a multi-stage process. The following sections provide a step-by-step methodology for the safe handling and disposal of this compound and its associated waste.

Personal Protective Equipment (PPE)

The first line of defense is a consistent and correct use of PPE.[11] The following table summarizes the minimum required PPE when handling this compound.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and accidental eye contact, a risk highlighted by related compounds.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Contaminated gloves must be disposed of as hazardous waste.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Use in a certified chemical fume hood.Ensures proper ventilation and minimizes inhalation risk, especially when handling the solid powder.[11]
Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10]

Waste Stream Description Collection Container
Solid Waste Unused or expired this compound powder.A clearly labeled, sealed container marked "Hazardous Waste: Solid Organic Compound (Toxic)."
Liquid Waste Solutions containing the compound dissolved in organic solvents.A labeled, sealed container appropriate for the solvent (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste").[12]
Contaminated Debris Gloves, weigh boats, pipette tips, and paper towels contaminated with the compound.A dedicated, sealed plastic bag or container labeled "Hazardous Waste: Contaminated Solid Debris."
Aqueous Waste Aqueous solutions from extractions or cleaning procedures.A labeled, sealed container marked "Hazardous Aqueous Waste." This stream may require pre-treatment (see Section 2.3).

All waste containers must be kept closed except when adding waste, a primary EPA compliance requirement.[9]

Protocol: Cyanide Neutralization for Aqueous Waste

For aqueous waste streams containing significant concentrations of this compound, a pre-treatment step to oxidize the cyanide moiety is a best practice to enhance safety. This procedure must be performed in a certified chemical fume hood.

Objective: To convert the toxic cyanide group (-CN) to the significantly less toxic cyanate group (-OCN) through chemical oxidation.

Materials:

  • Aqueous waste containing the compound

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Sodium hypochlorite (NaOCl) solution (household bleach, ~5-6%)

  • pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Alkalinize the Solution: Place the aqueous waste container in a secondary container on a stir plate. Begin stirring and slowly add the NaOH solution until the pH is confirmed to be above 10, ideally pH 12.[2] Causality: Maintaining a high pH is critical to prevent the formation and release of deadly hydrogen cyanide (HCN) gas.

  • Oxidize the Cyanide: While stirring, slowly add the sodium hypochlorite solution. A general rule is to add it in a 1.5 to 2-fold molar excess relative to the estimated amount of the cyanated compound.

  • React and Monitor: Allow the mixture to stir for at least 1-2 hours. The reaction oxidizes the cyanide to cyanate.

  • Final Check: After the reaction period, re-check the pH to ensure it remains above 10.

  • Containerize for Disposal: The treated aqueous solution should be transferred to a new, clean container labeled "Hazardous Waste: Treated Aqueous Waste (Contains Cyanate and Zinc Salts)."

Final Disposal Logistics

All generated waste streams—solid, liquid, contaminated debris, and treated aqueous waste—are considered hazardous.

  • Storage: Store all sealed and properly labeled waste containers in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your institution's policies and EPA regulations.[13]

  • Disposal: The final disposal must be handled by a licensed hazardous waste management company.[10] Provide the company with the SDS and a full description of the waste contents to ensure it is transported and disposed of via high-temperature incineration or another approved method.

Emergency Procedures: Spill Management

Preparedness is key to mitigating the impact of an accidental release.[11]

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Control and Ventilate: Ensure the chemical fume hood is operational. If the spill is outside the hood, restrict access to the area.

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in Section 2.1, including nitrile gloves, a lab coat, and chemical splash goggles.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For Liquids: Cover the spill with an appropriate chemical absorbent pad or material. Work from the outside of the spill inward.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound Start Waste Generation WasteType Identify Waste Type Start->WasteType SolidWaste Solid Compound or Contaminated Debris WasteType->SolidWaste Solid LiquidWaste Liquid Solution WasteType->LiquidWaste Organic Solvent AqueousWaste Aqueous Solution WasteType->AqueousWaste Aqueous CollectSolid Collect in Labeled Solid Waste Container SolidWaste->CollectSolid CollectLiquid Segregate and Collect in Labeled Liquid Waste Container LiquidWaste->CollectLiquid Pretreat Requires Pre-treatment? AqueousWaste->Pretreat Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store Neutralize Perform Cyanide Neutralization Protocol (See Section 2.3) Pretreat->Neutralize Yes CollectAqueous Collect in Labeled Aqueous Waste Container Pretreat->CollectAqueous No (Trace Amounts) Neutralize->CollectAqueous CollectAqueous->Store Dispose Arrange Pickup by Licensed Hazardous Waste Vendor Store->Dispose

Caption: Decision workflow for the disposal of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of (3-Cyano-2-methyl-indol-1-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of (3-Cyano-2-methyl-indol-1-yl)-acetic acid (CAS No. 531544-17-9). As a compound combining the structural features of an indole derivative and a cyanated acetic acid, it necessitates a cautious and well-informed approach to laboratory operations. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles.

Hazard Assessment and Toxidicology Profile

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Oral (Category 3), with the hazard statement H301: Toxic if swallowed[1]. The primary and most immediate danger associated with this compound is acute toxicity upon ingestion.

While specific toxicological data for this exact molecule is not extensively published, its constituent chemical classes warrant significant caution:

  • Indole Derivatives: Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation[2].

  • Cyanated Compounds: Organic compounds containing a cyano (nitrile) group can be hazardous. Of paramount concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or upon combustion[3][4]. Many cyanide compounds are also corrosive to tissues[4].

Given these potential hazards, a comprehensive risk assessment is mandatory before any handling of this compound. All work should be conducted under the assumption that the compound is potentially hazardous via inhalation, dermal contact, and ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.

Protection Type Equipment Specification Rationale for Use
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when a splash hazard exists.Protects eyes and face from accidental splashes of the chemical or solvents, which could cause irritation or allow for absorption[2][5].
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to cover all exposed skin.Prevents incidental skin contact with the chemical. Natural fiber clothing is recommended over synthetic fabrics[2][5].
Hand Protection Chemically resistant gloves (e.g., nitrile) are mandatory. Double-gloving is strongly recommended.Protects hands from direct contact. Given the unknown dermal toxicity profile, double-gloving provides an additional layer of safety. Always inspect gloves for tears or holes before use[2][4][6].
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. The need should be determined by a formal risk assessment.Protects against the inhalation of fine powders or aerosols, a potential route of exposure[2][5]. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risk[4][6].

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep Review SDS & SOPs don_ppe Don Appropriate PPE prep->don_ppe fume_hood Work in Fume Hood prep->fume_hood Begin Work designated_area Use Designated Area fume_hood->designated_area decontaminate Decontaminate Workspace designated_area->decontaminate Complete Work doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Segregate & Dispose Waste doff_ppe->waste_disposal waste_disposal_plan cluster_segregation Segregation cluster_containment Containment cluster_storage Storage & Disposal start Waste Generation (Solid & Liquid) solid_waste Solid Waste (Contaminated PPE, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste solid_container Sealed, Labeled Solid Waste Container solid_waste->solid_container liquid_container Sealed, Labeled Liquid Waste Container liquid_waste->liquid_container saa Store in Satellite Accumulation Area solid_container->saa liquid_container->saa pickup Arrange for EHS Pickup saa->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Cyano-2-methyl-indol-1-yl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3-Cyano-2-methyl-indol-1-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.